molecular formula C9H14N2O3S B112678 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide CAS No. 49564-57-0

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Cat. No.: B112678
CAS No.: 49564-57-0
M. Wt: 230.29 g/mol
InChI Key: GWSQAGVGSHXRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H14N2O3S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-6-4-7(10)8(14-3)5-9(6)15(12,13)11-2/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSQAGVGSHXRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068496
Record name Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49564-57-0
Record name 4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49564-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049564570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-methoxy-N,2-dimethylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8MDP5UAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited publicly available information on specific experimental protocols and biological activities for this particular compound, this guide also includes generalized methodologies and a discussion of the potential biological significance based on structurally related molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data have been aggregated from various chemical databases and supplier information.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 49564-57-0
Molecular Formula C₉H₁₄N₂O₃S
Synonyms Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 230.28 g/mol [1][2]
Melting Point 133-139 °C to 152-156 °C[3][4]
Boiling Point (Predicted) 402.2 °C at 760 mmHg[5]
Density (Predicted) 1.261 g/cm³[1]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Practically insoluble in water[4]
XLogP3 (Computed) 0.5[1]
Polar Surface Area (PSA) 89.8 Ų[1]

Experimental Protocols

Generalized Synthesis Protocol: Sulfonylation of a Substituted Aniline

This protocol describes a common method for the formation of a sulfonamide from a sulfonyl chloride and an amine.

Materials:

  • 2-Amino-4-methoxy-N-methylaniline (or its precursor)

  • 2-Methylbenzenesulfonyl chloride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aniline derivative in the chosen solvent (e.g., dichloromethane).

  • Addition of Base: Add a suitable base, such as pyridine, to the reaction mixture.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-methylbenzenesulfonyl chloride in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain, including scientific literature and bioassay databases, regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

However, the sulfonamide functional group is a well-known pharmacophore present in a wide variety of therapeutic agents. Structurally related benzenesulfonamide derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: As competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

  • Carbonic Anhydrase Inhibition: This class of enzymes is involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

  • Anticancer Activity: Some sulfonamides have shown efficacy against various cancer cell lines through different mechanisms.

  • Anti-inflammatory Activity: For instance, as inhibitors of cyclooxygenase-2 (COX-2).

Further research, including in vitro and in vivo screening, would be necessary to determine if this compound possesses any of these or other biological activities.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates a logical workflow for the generalized synthesis and purification of this compound.

experimental_workflow start Starting Materials (Substituted Aniline & Sulfonyl Chloride) reaction Sulfonylation Reaction (Solvent, Base) start->reaction 1. Combine workup Aqueous Workup (Extraction & Washes) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Isolate Crude Product characterization Characterization (NMR, MS, IR) purification->characterization 4. Isolate Pure Product final_product Pure 4-amino-5-methoxy-N,2- dimethylbenzenesulfonamide characterization->final_product

Generalized synthetic and purification workflow.
Potential (Hypothetical) Biological Investigation Workflow

Given the lack of specific biological data, the following diagram outlines a hypothetical workflow for the initial biological screening of this compound based on the activities of related sulfonamides.

biological_investigation cluster_screening Initial Bioactivity Screening cluster_followup Follow-up Studies (if activity is observed) compound This compound antimicrobial Antimicrobial Assays (e.g., MIC) compound->antimicrobial Test Compound enzyme_inhibition Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) compound->enzyme_inhibition Test Compound cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) compound->cytotoxicity Test Compound moa Mechanism of Action Studies antimicrobial->moa enzyme_inhibition->moa cytotoxicity->moa pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) moa->pathway_analysis

Hypothetical workflow for biological investigation.

References

An In-depth Technical Guide to 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide (CAS 49564-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, with the CAS number 49564-57-0, is a substituted benzenesulfonamide. While comprehensive biological data and extensive applications in drug discovery are not widely documented in publicly available literature, its structural features suggest potential as a chemical intermediate in the synthesis of more complex molecules. This guide provides a summary of the available chemical, physical, and safety information for this compound. Due to the limited specific research on its biological activity and mechanism of action, this document will focus on its fundamental properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and use in any synthetic or experimental procedures.

PropertyValueReference
CAS Number 49564-57-0[1]
Molecular Formula C₉H₁₄N₂O₃S[1]
Molecular Weight 230.28 g/mol [1]
IUPAC Name This compound
Synonyms Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-[2][3]
Appearance Solid (predicted)
Boiling Point 402.2±55.0 °C (Predicted)[1]
Density 1.261±0.06 g/cm³ (Predicted)[1]
pKa 12.30±0.50 (Predicted)[1]
Solubility Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[3]

Synthesis

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-Methyl-4-nitroanisole 2-Methyl-4-nitroanisole Sulfonation Sulfonation 2-Methyl-4-nitroanisole->Sulfonation 1. H₂SO₄/SO₃ N-Methylamine N-Methylamine Amination Amination N-Methylamine->Amination Chlorosulfonation Chlorosulfonation Sulfonation->Chlorosulfonation Sulfonation->Chlorosulfonation 2. SOCl₂ or PCl₅ Chlorosulfonation->Amination Chlorosulfonation->Amination 3. N-Methylamine Reduction Reduction Amination->Reduction Amination->Reduction 4. Fe/HCl or H₂/Pd-C Product 4-amino-5-methoxy-N,2- dimethylbenzenesulfonamide Reduction->Product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is a notable absence of published studies detailing the specific biological activities or the mechanism of action for this compound. The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. However, without experimental data, any potential biological role for this specific compound remains speculative.

Applications in Research and Drug Development

Given the lack of available data, the primary application of this compound appears to be as a chemical intermediate or building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino group and a sulfonamide moiety, allows for various chemical modifications, making it a potentially useful scaffold in medicinal chemistry and materials science.

Safety and Handling

Based on available safety data sheets, this compound is classified as toxic if swallowed.[2][3] Standard laboratory safety protocols should be strictly followed when handling this compound.

Hazard Statements:

  • H301: Toxic if swallowed.[2][3]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[2][3]

  • P270: Do not eat, drink or smoke when using this product.[2][3]

  • P301 + P316: IF SWALLOWED: Get emergency medical help immediately.[2][3]

  • P405: Store locked up.[2][3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]

Conclusion

This compound is a chemical compound for which there is limited publicly available technical data regarding its biological activity and applications. The information presented in this guide, focusing on its chemical, physical, and safety properties, is intended to support its use as a chemical intermediate. Further research would be necessary to elucidate any potential biological functions or applications in drug discovery. Researchers interested in this molecule are encouraged to perform their own evaluations to determine its properties and potential uses.

References

Structure Elucidation of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the compound 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. The systematic approach outlined herein is designed for researchers, scientists, and drug development professionals, detailing a logical workflow from basic elemental composition to the definitive three-dimensional arrangement of atoms. The techniques covered include elemental analysis, mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments. This document presents predicted data, detailed experimental protocols, and visual representations of the structure elucidation process to serve as a practical reference.

Proposed Structure Elucidation Workflow

The elucidation of a novel chemical entity's structure is a systematic process. It begins with determining the empirical and molecular formulas, followed by the identification of functional groups and the piecing together of the molecular framework. The proposed workflow for this compound is depicted below.

workflow cluster_start Initial Analysis cluster_fg Functional Group Identification cluster_nmr Structural Assembly cluster_confirm Confirmation EA Elemental Analysis MS Mass Spectrometry EA->MS Provides Molecular Formula IR Infrared Spectroscopy MS->IR Confirms Molecular Weight H_NMR 1H NMR IR->H_NMR Identifies Functional Groups C_NMR 13C NMR H_NMR->C_NMR Proton Environment TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR Carbon Skeleton Structure Proposed Structure TwoD_NMR->Structure Establishes Connectivity

Figure 1: Proposed workflow for structure elucidation.

Elemental Analysis

Elemental analysis is a foundational step to determine the empirical formula of a pure compound. For this compound, with a molecular formula of C₉H₁₄N₂O₃S, the expected elemental composition is presented below.

ElementSymbolAtomic WeightCountTotal WeightPercentage
CarbonC12.0119108.09946.94%
HydrogenH1.0081414.1126.13%
NitrogenN14.007228.01412.17%
OxygenO15.999347.99720.85%
SulfurS32.065132.06513.93%
Total 230.287 100.00%
Experimental Protocol: Elemental Analysis
  • Sample Preparation: A 2-3 mg sample of the purified compound is accurately weighed into a tin capsule. The sample must be homogenous and free of solvent.

  • Instrumentation: A CHNOS elemental analyzer is used. The instrument is calibrated with a certified standard, such as sulfanilamide.

  • Analysis: The sample is combusted at a high temperature (typically >900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Processing: The instrument software calculates the percentage of each element in the sample based on the detector response and the sample weight.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. For this compound (MW = 230.29), the expected high-resolution mass would confirm the molecular formula.

m/z (Predicted)Ion FormulaDescription
231.0803[C₉H₁₅N₂O₃S]⁺Protonated molecule ([M+H]⁺)
199.0541[C₈H₁₁N₂O₂S]⁺Loss of methoxy radical (•OCH₃) from M
168.0694[C₈H₁₂N₂O]⁺Loss of SO₂ from [M+H]⁺
155.0613[C₈H₉NO₂S]⁺Loss of N-methyl group and subsequent rearrangement
92.0500[C₆H₆N]⁺Cleavage of the sulfonamide bond with loss of SO₂
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is infused into the ESI source. The analysis is performed in positive ion mode. A full scan mass spectrum is acquired over a mass range of m/z 50-500. For fragmentation analysis, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion ([M+H]⁺).

  • Data Analysis: The exact mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions, which aids in the identification of structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450 - 3300-NH₂ (Amino)N-H stretch
3300 - 3250-SO₂NH- (Sulfonamide)N-H stretch
3000 - 2850-CH₃, -CH₂C-H stretch
1620 - 1580Aromatic RingC=C stretch
1350 - 1310-SO₂- (Sulfonamide)Asymmetric S=O stretch
1170 - 1140-SO₂- (Sulfonamide)Symmetric S=O stretch
1275 - 1200Ar-O-CH₃ (Methoxy)Asymmetric C-O stretch
1075 - 1020Ar-O-CH₃ (Methoxy)Symmetric C-O stretch
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) (approx. 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer is used. A background spectrum of the KBr pellet is recorded.

  • Data Acquisition: The sample pellet is placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The absorption bands in the spectrum are identified and assigned to specific functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial relationships of atoms.

Figure 2: Numbered structure of the target compound.
¹H NMR Spectroscopy

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H-37.25s1HAromatic CH
H-66.50s1HAromatic CH
NH₂4.50br s2HAmino
OCH₃3.85s3HMethoxy
NCH₃2.65s3HN-Methyl
ArCH₃2.15s3HAryl-Methyl
NH5.00br s1HSulfonamide NH
¹³C NMR Spectroscopy
Carbon LabelPredicted δ (ppm)Assignment
C-5150.0Ar-C-O
C-4140.0Ar-C-N
C-1135.0Ar-C-S
C-2125.0Ar-C-CH₃
C-6115.0Ar-CH
C-3110.0Ar-CH
OCH₃56.0Methoxy C
NCH₃30.0N-Methyl C
ArCH₃20.0Aryl-Methyl C
2D NMR Spectroscopy and Structural Confirmation

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are crucial for assembling the molecular structure by establishing through-bond correlations.

  • COSY (Correlation Spectroscopy): Would show no correlations among the aromatic protons as they are predicted to be singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (2-3 bond) C-H correlations, which are key to connecting the different fragments of the molecule.

hmbc cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H3 H-3 (7.25 ppm) C1 C-1 (135.0 ppm) H3->C1 C5 C-5 (150.0 ppm) H3->C5 H6 H-6 (6.50 ppm) C2 C-2 (125.0 ppm) H6->C2 C4 C-4 (140.0 ppm) H6->C4 OCH3 OCH₃ (3.85 ppm) OCH3->C5 NCH3 NCH₃ (2.65 ppm) S S NCH3->S ArCH3 ArCH₃ (2.15 ppm) ArCH3->C1 ArCH3->C2 C6 C6 ArCH3->C6

Figure 3: Key predicted HMBC correlations.
Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed for homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is run. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC are used. The spectral widths and number of increments in the indirect dimension are optimized for the specific sample.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are integrated (for ¹H), and chemical shifts are referenced to TMS. The 1D and 2D spectra are analyzed in conjunction to assign all proton and carbon signals and to piece together the molecular structure.

Conclusion

The combination of elemental analysis, mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides a robust and comprehensive approach to the structure elucidation of this compound. The predicted data and detailed protocols presented in this guide serve as a blueprint for the successful characterization of this and similar small molecules. Each analytical technique provides a unique and complementary piece of information, and their collective interpretation leads to an unambiguous structural assignment.

In-Depth Technical Guide: 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. Due to the limited availability of published data, this guide also extrapolates potential experimental protocols and applications based on the known chemistry of related sulfonamide compounds and its documented use as a chemical intermediate.

Core Compound Data

This compound is a substituted aromatic sulfonamide. Its structure incorporates a primary amine, a methoxy group, and a sulfonamide functional group, making it a potential building block in organic synthesis.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₄N₂O₃S[1][2][3][4]
Molecular Weight 230.28 g/mol [1][2][4]
CAS Number 49564-57-0[1][2]
Melting Point 133-139 °C[5]
Density (Predicted) 1.261 ± 0.06 g/cm³[1][2]
InChIKey GWSQAGVGSHXRJK-UHFFFAOYSA-N[1][2]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2]

Experimental Protocols

Synthesis of C.I. Pigment Red 185

This process involves two key stages: the diazotization of this compound and the subsequent coupling reaction.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide (coupling component)

  • Sodium Hydroxide (NaOH) or other suitable base

  • Ice

  • Water

Procedure:

  • Diazotization:

    • Suspend this compound in dilute hydrochloric acid.

    • Cool the suspension to 0-5 °C using an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C.

    • Continue stirring for 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

  • Coupling:

    • In a separate vessel, dissolve the coupling component, 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide, in an aqueous alkaline solution (e.g., sodium hydroxide).

    • Cool the solution of the coupling component to 5-10 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • Control the pH of the reaction mixture during the addition to maintain the optimal conditions for the azo coupling reaction.

    • After the addition is complete, continue stirring for several hours to ensure the completion of the coupling reaction.

  • Work-up and Isolation:

    • The resulting pigment precipitate is collected by filtration.

    • Wash the filter cake thoroughly with water to remove any unreacted starting materials and inorganic salts.

    • Dry the pigment product in an oven at an appropriate temperature.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of Pigment Red 185 and a conceptual pathway for the application of sulfonamides in proteomics.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A This compound B HCl, H₂O, 0-5°C A->B Suspend D Diazonium Salt Solution B->D Formation C NaNO₂ (aq) C->B Add dropwise F Reaction Mixture D->F Add slowly E Coupling Component in alkaline solution E->F G C.I. Pigment Red 185 F->G Precipitation H Filtration G->H I Washing H->I J Drying I->J K Final Pigment J->K

Caption: Experimental workflow for the synthesis of C.I. Pigment Red 185.

G cluster_proteomics Sulfonamides in Proteomics A Sulfonamide-based Probes C Probe-Protein Binding (e.g., to Carbonic Anhydrases) A->C B Protein Mixture (Cell Lysate) B->C D Enrichment of Probe-bound Proteins C->D E Identification by Mass Spectrometry D->E F Quantification of Protein Expression/Activity E->F

Caption: Conceptual workflow for the use of sulfonamides in chemical proteomics.

References

In-depth Technical Guide: Biological Activity of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the biological activity of the chemical compound 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. A thorough review of publicly available scientific literature and databases was conducted to collate and present relevant data for the scientific community. However, at present, there is a notable absence of published research specifically detailing the biological activity, mechanism of action, or pharmacological properties of this compound. While the broader class of sulfonamides exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, specific data for this particular derivative is not available. This document outlines the current information gap and provides a framework for potential future investigations based on the activities of structurally related compounds.

Introduction to this compound

This compound is a substituted aromatic sulfonamide with the chemical formula C₉H₁₄N₂O₃S.[1][2] Its structure features a benzene ring substituted with an amino group, a methoxy group, a methyl group, and a sulfonamide group with an N,2-dimethyl substitution. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents.[3][4]

Current State of Research

Extensive searches of scientific databases and literature have revealed no specific studies on the biological activity of this compound. The available information is primarily limited to its chemical identity and sourcing.[1][2][5] This significant gap in the literature presents an opportunity for novel research into the potential pharmacological effects of this compound.

Potential Areas of Investigation Based on Structural Analogs

While direct data is lacking, the biological activities of structurally related sulfonamide derivatives can offer insights into potential areas of investigation for this compound.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3] Given the presence of the core sulfonamide scaffold, it would be pertinent to investigate the potential antibacterial and antifungal properties of this compound.

Anticancer Activity

Numerous sulfonamide derivatives have been explored as potential anticancer agents, targeting various mechanisms including cell cycle progression and angiogenesis.[4][6][7][8] The substitution pattern on the aromatic ring can significantly influence the anticancer potency and selectivity. Therefore, evaluating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines would be a valuable line of inquiry.

Enzyme Inhibition

The sulfonamide moiety is a known zinc-binding group and is present in many enzyme inhibitors. For instance, certain sulfonamides act as inhibitors of matrix metalloproteinases (MMPs)[6] or carbonic anhydrases. The specific substitution pattern of this compound may confer inhibitory activity against these or other clinically relevant enzymes.

Other Potential Activities

The broader class of aromatic sulfonamides has been associated with a diverse range of other biological activities, including anti-inflammatory, antioxidant[3][4], and neurological effects.

Proposed Experimental Workflow

To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following workflow outlines a potential starting point for investigation.

experimental_workflow cluster_synthesis Compound Acquisition & Purity Analysis cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies (if activity is observed) synthesis Synthesis or Procurement of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization purity Purity Assessment (HPLC, Elemental Analysis) characterization->purity antimicrobial Antimicrobial Assays (MIC, MBC) purity->antimicrobial Proceed to screening cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH assays on cancer & normal cell lines) purity->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, MMPs) purity->enzyme antioxidant Antioxidant Activity (e.g., DPPH, ABTS assays) purity->antioxidant pathway Signaling Pathway Analysis (Western Blot, qPCR) cytotoxicity->pathway Investigate mechanism target Target Identification (e.g., Pull-down assays, Thermal Shift) enzyme->target in_vivo In Vivo Efficacy & Toxicity Studies (Animal Models) pathway->in_vivo target->in_vivo

Caption: Proposed experimental workflow for the biological characterization of this compound.

Conclusion

The biological activity of this compound remains an unexplored area of research. Based on the well-documented and diverse pharmacological profiles of other sulfonamide-containing molecules, this compound represents a candidate for systematic biological evaluation. The proposed experimental workflow provides a roadmap for initiating such an investigation, which could potentially uncover novel therapeutic applications for this molecule. This guide serves as a call to the scientific community to address this knowledge gap and explore the potential of this compound in drug discovery and development.

References

The Enigmatic Profile of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide compound. Despite its well-defined chemical structure, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a significant gap in the understanding of its biological mechanism of action. Currently, this compound is primarily cataloged as a chemical intermediate with limited to no available data on its pharmacodynamics, pharmacokinetics, or specific molecular targets. This technical guide summarizes the existing information and highlights the dearth of research into its potential therapeutic applications.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₉H₁₄N₂O₃S.[1] Its structure features a benzene ring substituted with an amino group, a methoxy group, a methyl group, and a sulfonamide group, the latter of which is further substituted with a methyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃S[1]
Molecular Weight 230.29 g/mol [1]
CAS Number 49564-57-0
IUPAC Name This compound
SMILES Cc1cc(c(cc1S(=O)(=O)NC)OC)N[1]
InChIKey GWSQAGVGSHXRJK-UHFFFAOYSA-N[1]

Known Applications

The predominant information available categorizes this compound as a chemical intermediate. It has been cited in the context of the synthesis of pigments and dyes. There is no substantial evidence in the reviewed literature to suggest its development or use as an active pharmaceutical ingredient (API).

Review of Potential Biological Activity

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, most notably antimicrobial drugs (sulfa drugs). The general mechanism for the antibacterial action of sulfonamides involves the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. However, it is critical to note that no specific studies have been published to confirm or deny that this compound exhibits such activity.

A broad search of scientific literature for biological evaluations, in vitro studies, or pharmacological screening of this specific compound did not yield any relevant results. While numerous studies exist on other substituted benzenesulfonamide derivatives as inhibitors of targets like carbonic anhydrases or cyclooxygenase-2 (COX-2), these findings cannot be extrapolated to this compound due to the high degree of structure-activity relationship that governs the biological effects of such compounds.

Gaps in Knowledge and Future Directions

The absence of data on the mechanism of action of this compound presents a clear gap in the scientific literature. To elucidate its potential biological effects, a systematic investigation would be required. The following logical workflow outlines a potential research program.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Preclinical Evaluation A Computational Modeling (Target Prediction, ADMET) B High-Throughput Screening (Broad Panel of Assays) A->B C Target Identification & Validation B->C D Dose-Response & Potency (IC50/EC50) C->D E Cell-Based Assays (Signaling Pathway Analysis) D->E F In Vivo Efficacy Models E->F G Pharmacokinetic Studies F->G H Toxicology Assessment G->H

Figure 1. A logical workflow for the systematic biological evaluation of this compound.

Experimental Protocols: A Hypothetical Approach

Should a research initiative be undertaken, the following are examples of foundational experimental protocols that would be necessary:

1. Carbonic Anhydrase Inhibition Assay:

  • Objective: To determine if the compound inhibits various isoforms of human carbonic anhydrase (hCA).

  • Methodology: A stopped-flow spectrophotometric assay would be employed to measure the inhibition of hCA-catalyzed CO₂ hydration. The assay would be performed at a controlled temperature and pH, and the absorbance change over time would be monitored. IC₅₀ values would be calculated from dose-response curves.

2. Dihydropteroate Synthase (DHPS) Inhibition Assay:

  • Objective: To assess the antibacterial potential by measuring the inhibition of DHPS.

  • Methodology: A recombinant DHPS enzyme would be used in an in vitro assay. The reaction would be initiated by the addition of the substrates, para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate. The formation of the product, dihydropteroate, would be monitored, often through a coupled reaction that results in a colorimetric or fluorescent signal. Inhibition would be measured in the presence of varying concentrations of the test compound.

3. General Cytotoxicity Assay:

  • Objective: To evaluate the general toxicity of the compound against human cell lines.

  • Methodology: A panel of human cell lines (e.g., HeLa, HEK293, HepG2) would be treated with a range of concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours). Cell viability would be assessed using a standard method such as the MTT or resazurin reduction assay.

Conclusion

References

Navigating the Therapeutic Potential of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide: A Technical Overview of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical intermediate, public domain research has yet to elucidate the specific therapeutic targets and biological activity of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. However, as a member of the esteemed sulfonamide class of compounds, its potential can be inferred by examining the well-established and diverse therapeutic applications of its chemical relatives. This technical guide provides an in-depth exploration of the known therapeutic targets of sulfonamide derivatives, offering a framework for potential future investigations into this compound.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties. This versatility stems from the ability of the sulfonamide scaffold to interact with a diverse range of biological targets.

Prominent Therapeutic Targets of Sulfonamide Derivatives

The biological activity of sulfonamide-containing drugs is dictated by their specific interactions with various protein targets. Below is a summary of some of the most significant targets and the corresponding therapeutic indications.

Therapeutic TargetDrug ClassTherapeutic Application
Dihydropteroate Synthase (DHPS)AntibacterialsBacterial Infections
Carbonic Anhydrases (CAs)Diuretics, Anti-glaucoma agents, Anticonvulsants, Anticancer agentsEdema, Glaucoma, Epilepsy, Cancer
Cyclooxygenase-2 (COX-2)Anti-inflammatory agentsInflammation, Pain
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Anticancer agentsCancer
Serine ProteasesAntiviralsViral Infections

Quantitative Data on Target Inhibition by Sulfonamide Derivatives

The following tables summarize key quantitative data for the inhibition of various targets by representative sulfonamide drugs. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS)

CompoundOrganismInhibition Metric (IC₅₀/Kᵢ)Value
SulfamethoxazoleEscherichia coliIC₅₀1.5 µM
SulfadiazineStreptococcus pneumoniaeIC₅₀3.2 µM
DapsoneMycobacterium lepraeKᵢ0.2 µM

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms

CompoundCA IsoformInhibition Metric (Kᵢ)Value
AcetazolamidehCA IIKᵢ12 nM
DorzolamidehCA IIKᵢ0.5 nM
BrinzolamidehCA IIKᵢ3.1 nM
CelecoxibhCA IIKᵢ25 nM

Table 3: Inhibition of Cyclooxygenase-2 (COX-2)

CompoundInhibition Metric (IC₅₀)Value
CelecoxibIC₅₀40 nM
ValdecoxibIC₅₀5 nM
ParecoxibIC₅₀1.6 µM

Table 4: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

CompoundInhibition Metric (IC₅₀)Value
PazopanibIC₅₀30 nM
SunitinibIC₅₀9 nM

Key Experimental Protocols for Target Identification and Validation

The identification and characterization of drug targets are fundamental to drug discovery. The following are generalized protocols for key experiments used to study sulfonamide derivatives.

Enzyme Inhibition Assays

Objective: To determine the potency of a compound in inhibiting a specific enzyme.

General Protocol (e.g., for Carbonic Anhydrase):

  • Enzyme and Substrate Preparation: A purified recombinant human carbonic anhydrase isoform (e.g., hCA II) is used. The substrate, 4-nitrophenyl acetate (NPA), is prepared in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: The assay is typically performed in a 96-well plate format. A range of concentrations of the sulfonamide inhibitor is pre-incubated with the enzyme for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (NPA).

  • Detection: The hydrolysis of NPA by CA produces 4-nitrophenol, which can be monitored spectrophotometrically at a wavelength of 400 nm.

  • Data Analysis: The rate of reaction is measured, and the inhibitor concentration that causes 50% inhibition (IC₅₀) is calculated by fitting the data to a dose-response curve. The inhibitor constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Kₘ) are known.

Cell-Based Assays

Objective: To evaluate the effect of a compound on a specific cellular process or signaling pathway.

General Protocol (e.g., for VEGFR-2 Inhibition in Endothelial Cells):

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the sulfonamide inhibitor for a specific duration.

  • VEGF Stimulation: Cells are stimulated with vascular endothelial growth factor (VEGF) to activate the VEGFR-2 signaling pathway.

  • Western Blot Analysis: Cell lysates are collected, and the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK) is assessed by Western blotting using phospho-specific antibodies.

  • Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels. A decrease in phosphorylation indicates inhibition of the VEGFR-2 pathway.

In Vivo Efficacy Studies

Objective: To assess the therapeutic effect of a compound in a living organism.

General Protocol (e.g., for Anticancer Efficacy in a Mouse Xenograft Model):

  • Tumor Implantation: Human cancer cells (e.g., A549 lung cancer cells) are implanted subcutaneously into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into treatment and control groups. The sulfonamide compound is administered orally or via injection at a specific dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action of therapeutic agents.

Signaling_Pathway cluster_receptor Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: VEGFR-2 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_ID Target Identification (e.g., Proteomics) Enzyme_Assay Enzyme Inhibition Assay (IC₅₀, Kᵢ determination) Target_ID->Enzyme_Assay Cell_Assay Cell-Based Functional Assay (e.g., Proliferation, Apoptosis) Enzyme_Assay->Cell_Assay Animal_Model Animal Model of Disease (e.g., Xenograft) Cell_Assay->Animal_Model Efficacy Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy Tox Toxicology Studies Animal_Model->Tox Clinical_Candidate Clinical Candidate Efficacy->Clinical_Candidate Tox->Clinical_Candidate Lead_Compound Lead Sulfonamide Compound Lead_Compound->Target_ID

Caption: Drug Discovery Workflow.

Logical_Relationship cluster_targets Therapeutic Targets cluster_diseases Therapeutic Areas Sulfonamide Sulfonamide Derivatives DHPS Dihydropteroate Synthase Sulfonamide->DHPS CA Carbonic Anhydrases Sulfonamide->CA COX2 Cyclooxygenase-2 Sulfonamide->COX2 VEGFR2 VEGFR-2 Sulfonamide->VEGFR2 Infections Bacterial Infections DHPS->Infections Glaucoma Glaucoma CA->Glaucoma Cancer Cancer CA->Cancer Inflammation Inflammation COX2->Inflammation VEGFR2->Cancer

Caption: Targets and Therapeutic Areas.

Conclusion

While the specific therapeutic targets of this compound remain to be discovered, the extensive research on the broader class of sulfonamide derivatives provides a robust foundation for future investigations. The established roles of sulfonamides in targeting key enzymes and receptors across various disease areas highlight the potential of this chemical scaffold. Future research employing the experimental approaches outlined in this guide will be instrumental in unlocking the therapeutic utility of this compound and other novel sulfonamide-based compounds.

An In-depth Technical Guide to the Solubility of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility for Sulfonamide Derivatives

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide is a sulfonamide derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, formulation design, and overall therapeutic efficacy.[1] For drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a fundamental prerequisite for successful formulation and clinical application. Poor aqueous solubility can lead to challenges in absorption and formulation, necessitating advanced and often costly drug delivery strategies.[2]

This guide provides a detailed exploration of the theoretical and practical aspects of determining and modulating the solubility of this compound. We will delve into the key factors influencing its solubility, provide a robust experimental protocol for its accurate determination, and discuss strategies for its enhancement.

Physicochemical Properties and Predicted Solubility Behavior

Structural Features Influencing Solubility:

  • Aromatic Rings: The presence of a benzene ring contributes to the molecule's hydrophobicity.

  • Amino Group (-NH2): This basic group can be protonated at low pH, increasing aqueous solubility.

  • Sulfonamide Group (-SO2NH-): This group is weakly acidic and can be deprotonated at higher pH, also enhancing aqueous solubility.[3]

  • Methoxy Group (-OCH3) and Methyl Groups (-CH3): These groups add to the lipophilicity of the molecule.

Based on these features, this compound is predicted to be a compound with limited intrinsic aqueous solubility. A related compound, 4-Amino-5-methoxy-2-methylbenzenesulfon-N-methylamide, is described as "Practically insoluble in water" but soluble in organic solvents like N,N-Dimethylformamide and methanol.[4]

PropertyPredicted Value/InformationSource
Molecular FormulaC9H14N2O3S[5]
Molecular Weight230.28 g/mol [5]
XLogP30.5[5]
Predicted Density1.261 g/cm³[5]
Qualitative Aqueous SolubilityPredicted to be low; "Practically insoluble" for a similar compound.[4]
Qualitative Organic Solvent SolubilityPredicted to be soluble in polar organic solvents like methanol and DMF.[4]

Key Factors Governing the Solubility of this compound

The solubility of this compound will be significantly influenced by several environmental factors, primarily pH and temperature.

The Critical Role of pH

As an amphoteric molecule with both a basic amino group and an acidic sulfonamide group, the solubility of this compound is expected to be highly pH-dependent.[3][6]

  • Low pH (Acidic Conditions): The amino group will be protonated, forming a cationic species that is more water-soluble.

  • High pH (Alkaline Conditions): The sulfonamide group will be deprotonated, forming an anionic species that is also more water-soluble.[7]

  • Isoelectric Point: At a specific intermediate pH, the molecule will have a net neutral charge, leading to its lowest aqueous solubility.

The relationship between pH, pKa, and solubility is a cornerstone of pre-formulation studies for ionizable drugs.[2][7]

Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[2] However, the magnitude of this effect can vary.[7][8] For sulfonamides, while temperature does play a role, its influence can be less pronounced compared to the dramatic changes induced by pH.[7] It is crucial to determine the solubility at physiologically relevant temperatures (e.g., 37°C) for biopharmaceutical applications.[9][10]

Co-solvents and Polarity

The principle of "like dissolves like" is fundamental. Given the predicted low aqueous solubility, the use of co-solvents is a common strategy to increase the solubility of sulfonamides. The Hildebrand solubility parameter can be a useful tool for predicting suitable solvents.[11] Solvents with solubility parameters similar to that of the solute are likely to be effective.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[12][13] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing the most reliable and widely accepted solubility data.[13]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_api Weigh excess API combine Add excess API to media in vials prep_api->combine prep_media Prepare pH-controlled media (e.g., buffers at pH 1.2, 4.5, 6.8) prep_media->combine agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48h combine->agitate check_solid Visually confirm solid remains agitate->check_solid separate Separate solid from supernatant (Centrifugation or Filtration) check_solid->separate sample Sample and dilute supernatant separate->sample ph_check Measure final pH of the saturated solution separate->ph_check hplc Quantify concentration via validated HPLC-UV method sample->hplc calculate Calculate solubility (e.g., in mg/mL or µg/mL) hplc->calculate

Caption: Shake-Flask Method Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation of Media: Prepare a series of aqueous buffers at various pH values. For biopharmaceutical classification, standard buffers at pH 1.2, 4.5, and 6.8 are recommended.[14] The temperature of the media should be controlled, typically at 25°C or 37°C.[10]

  • Addition of Compound: Add an excess amount of solid this compound to a series of vials containing the prepared buffers. It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that saturation has been achieved.[13]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature. Agitate the samples for a sufficient period to reach equilibrium, which is often 24 to 48 hours.[13] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PTFE). This step must be performed carefully to avoid disturbing the equilibrium.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique as it can separate the API from any potential impurities or degradants.[13][15]

  • Final pH Measurement: The pH of the saturated solution should be measured after the experiment to ensure it has not shifted significantly.[13]

Causality and Self-Validation in the Protocol

  • Expertise & Experience: The choice of the shake-flask method is based on its established reliability for determining thermodynamic solubility, which is a true measure of a compound's intrinsic property, unlike kinetic solubility which can be method-dependent.[12] The extended equilibration time is necessary because reaching a true equilibrium can be a slow process, especially for poorly soluble compounds.[16]

  • Trustworthiness: This protocol is self-validating. The presence of excess solid at the end of the experiment provides visual confirmation of saturation. Furthermore, analyzing samples at multiple time points to ensure a concentration plateau is reached provides quantitative validation that equilibrium has been achieved.[13] The use of a stability-indicating HPLC method ensures that the measured concentration corresponds to the intact drug, not its degradation products.[15]

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is paramount for its successful development. While specific quantitative data is not yet widely published, its solubility profile can be predicted based on its sulfonamide structure and systematically determined using the robust shake-flask protocol detailed in this guide. The strong pH-dependence of its solubility offers a key avenue for formulation scientists to explore, including the potential for salt formation or the use of buffered formulations to enhance dissolution and absorption. This guide provides the foundational knowledge and practical methodology for researchers to accurately characterize and strategically optimize the solubility of this promising compound.

References

  • Martin, A., Wu, P. L., & Adjei, A. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ISRN Pharmaceutics, 2012, 706934. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Raevsky, O. A. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 53(5), 1144-1149. [Link]

  • Glomme, A., & Schmidt, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 18-22. [Link]

  • World Health Organization. (2018). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Del-Vechio, F., & Mattos, A. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association (Scientific ed.), 50, 485-488. [Link]

  • Sjogren, E. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Jouyban, A., & Acree, Jr., W. E. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 164-170. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Choi, S. H., & Bae, Y. H. (2001). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 70(1-2), 117-124. [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound.
  • World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 52. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. PubChem Compound Database. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Ringard, C., et al. (2008). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 86(9), 1017-1022. [Link]

  • Ringard, C., et al. (2008). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. PubChem Compound Database. [Link]

  • AdooQ BioScience. (n.d.). 4-Amino-5-methoxy-2-methyl-N-methylbenzenesulfonamide. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard identification, handling protocols, and emergency procedures.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some data are predicted and should be treated as estimates.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃S[1][2][3]
Molecular Weight 230.28 g/mol [1]
CAS Number 49564-57-0[1]
Appearance Solid (form not specified)[4]
Density (Predicted) 1.261 ± 0.06 g/cm³[1]
XLogP3 0.5[1]
PSA (Polar Surface Area) 89.8 Ų[1]
Refractive Index (Predicted) 1.57[1]

Toxicological Information and Hazard Identification

Based on available data, this compound is classified as hazardous. The primary known hazard is acute oral toxicity. The toxicological properties have not been fully investigated.[4][5]

Hazard StatementClassificationSource
H301: Toxic if swallowedAcute Toxicity (Oral)[1]
H315: Causes skin irritationSkin Corrosion/Irritation[6]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation[6]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Respiratory tract irritation)[6]

Signal Word: Danger[1]

Personal Protective Equipment (PPE) and Handling Protocols

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to ensure safety when working with this compound.

  • Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][7]

  • Local exhaust ventilation is necessary when handling powders to minimize dust generation.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]

The following PPE is recommended when handling this compound:

PPE TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][4][6]
Respiratory Protection For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[6][7]
  • Risk Assessment: Before beginning work, perform a risk assessment for the planned experiment.

  • Area Preparation: Ensure the work area is clean, uncluttered, and equipped with the necessary safety equipment.

  • PPE Donning: Put on all required personal protective equipment as specified above.

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[6]

    • Do not eat, drink, or smoke in the work area.[1]

    • Wash hands thoroughly after handling the compound.[1]

    • Keep the container tightly closed when not in use.[1]

    • Avoid the formation of dust and aerosols.[1]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7] The container should be kept tightly sealed and the compound should be stored locked up.[1]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[1]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid ProtocolSource
Ingestion IF SWALLOWED: Get emergency medical help immediately. Rinse mouth with water. Do NOT induce vomiting.[1][7]
Inhalation IF INHALED: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek medical attention.[5][6][8]
Skin Contact IF ON SKIN: Immediately flush the skin with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation occurs.[6][8]
Eye Contact IF IN EYES: Immediately rinse with fresh, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9]
  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher.[6]

  • Hazards: The compound is not considered a significant fire risk, but containers may burn.[6] Combustion may produce corrosive fumes and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5][7]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection, gloves, and safety glasses.[6]

  • Avoid breathing dust.[6]

  • Clean up spills immediately using dry methods (e.g., sweeping, shoveling, or vacuuming with an explosion-proof vacuum) to avoid generating dust.[6]

  • Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[6]

  • Wash the spill area thoroughly with water, preventing runoff from entering drains.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response RiskAssessment 1. Conduct Risk Assessment AreaPrep 2. Prepare Ventilated Work Area RiskAssessment->AreaPrep PPE 3. Don Required PPE (Gloves, Goggles, Lab Coat) AreaPrep->PPE Weighing 4. Weigh Compound in Ventilated Enclosure PPE->Weighing Procedure 5. Perform Experimental Procedure Weighing->Procedure Decontamination 6. Decontaminate Work Surfaces Procedure->Decontamination Spill Spill Procedure->Spill Accident Exposure Exposure Procedure->Exposure Accident WasteDisposal 7. Dispose of Waste (per regulations) Decontamination->WasteDisposal Storage 8. Store Securely in Cool, Dry Place WasteDisposal->Storage Spill->Decontamination Follow Spill Protocol Exposure->Decontamination Follow First Aid Protocol

Caption: Workflow for the safe handling of chemical compounds from preparation to disposal.

References

literature review of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide research

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of specific research data for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. Consequently, this technical guide has been constructed by leveraging established principles and methodologies applicable to the broader class of benzenesulfonamide derivatives. The experimental protocols, quantitative data, and biological pathways described herein are based on structurally related analogs and should be considered as a predictive framework rather than a direct report on the title compound.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities. The structural versatility, arising from the potential for substitution on both the aromatic ring and the sulfonamide nitrogen, allows for the fine-tuning of physicochemical and biological properties. The specific substitution pattern of this compound suggests potential for biological activity, though empirical data is not currently available in the literature. This document aims to provide a foundational guide for the potential synthesis, evaluation, and mechanistic understanding of this compound.

Synthetic Strategy and Experimental Protocol

A plausible and common synthetic approach for N-substituted benzenesulfonamides involves the reaction of a corresponding benzenesulfonyl chloride with an appropriate amine. The following outlines a generalized experimental protocol for the synthesis of this compound.

Plausible Synthetic Workflow:

G start Precursor Selection step1 Chlorosulfonation start->step1 e.g., 2-methoxy-5-methylaniline step2 Amination step1->step2 Benzenesulfonyl chloride intermediate step3 Purification step2->step3 Crude product end Final Compound step3->end

Caption: Generalized synthetic workflow for this compound.

Generalized Experimental Protocol:

  • Chlorosulfonation of Precursor: A suitable precursor, such as 2-methoxy-5-methylaniline, would be subjected to chlorosulfonation. This is typically achieved by reacting the precursor with chlorosulfonic acid at a controlled low temperature to introduce the sulfonyl chloride moiety (-SO₂Cl) onto the aromatic ring.

  • Amination with Methylamine: The resulting 4-amino-5-methoxy-2-methylbenzenesulfonyl chloride intermediate would then be reacted with methylamine. This reaction is generally carried out in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The reaction progress would be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product, extracted into an organic solvent, would then be purified, typically using column chromatography on silica gel, to yield the desired this compound.

Quantitative Data for Analogous Benzenesulfonamides

While specific quantitative data for the title compound is unavailable, the following table summarizes key parameters typically reported in the pharmacological evaluation of analogous benzenesulfonamide derivatives. This serves as a guide to the types of data that would be critical to generate for a comprehensive understanding of this compound's biological profile.

ParameterDescriptionTypical Range for Analogs
IC₅₀ / EC₅₀ (µM) Half-maximal inhibitory/effective concentration; a measure of potency against a specific biological target.Highly variable (nM to >100 µM) depending on the target.
Kᵢ (µM) Inhibition constant; indicates the binding affinity to a target enzyme or receptor.Highly variable (nM to >100 µM).
MIC (µg/mL) Minimum Inhibitory Concentration; the lowest concentration that prevents visible growth of a microorganism.Varies based on the bacterial/fungal strain and compound.
LogP Octanol-water partition coefficient; a measure of lipophilicity.Generally between 1 and 5 for orally bioavailable drugs.
Aqueous Solubility (µg/mL) The maximum concentration of the compound that can dissolve in water.Varies significantly with structure.
In vivo Efficacy Measurement of the biological response in an animal model (e.g., tumor growth inhibition, blood glucose reduction).Reported as % effect or change relative to a control.

Potential Biological Pathways

Benzenesulfonamide derivatives are known to interact with a variety of biological targets. A prominent example for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Sulfonamide 4-amino-benzenesulfonamide analog Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Multiple Steps DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis

Caption: A potential mechanism of action via inhibition of the bacterial folate pathway.

This diagram illustrates how 4-aminobenzenesulfonamide analogs can act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid, which is essential for bacterial DNA synthesis and survival. This represents a plausible, albeit unconfirmed, pathway for the title compound should it possess antibacterial properties.

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes. They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways. With 15 known human isoforms exhibiting distinct tissue distribution and subcellular localization, CAs are implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them significant therapeutic targets.

Primary sulfonamides (R-SO₂NH₂) are a well-established and potent class of carbonic anhydrase inhibitors (CAIs). Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site, leading to the disruption of the catalytic cycle. The benzenesulfonamide scaffold, in particular, has been extensively explored, with substitutions on the aromatic ring and the sulfonamide nitrogen significantly influencing inhibitory potency and isoform selectivity.

This technical guide focuses on 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, a substituted benzenesulfonamide with the potential to act as a carbonic anhydrase inhibitor. While direct inhibitory data for this compound is lacking, this document will detail the established mechanism of action for this class of inhibitors, provide quantitative data for structurally analogous compounds, outline a representative experimental protocol for assessing its inhibitory activity, and propose a plausible synthetic route.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrase is a well-characterized process that hinges on the interaction with the zinc ion in the enzyme's active site. The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Primary sulfonamides act as potent inhibitors by mimicking the transition state of this reaction.

The sulfonamide group (–SO₂NH₂) of the inhibitor binds to the Zn²⁺ ion in a deprotonated, anionic form (–SO₂NH⁻). This binding is tetrahedral and displaces the catalytically essential hydroxide ion. The sulfonamide's nitrogen atom directly coordinates with the zinc ion, while the oxygen atoms form hydrogen bonds with the side chain of the conserved active site residue Threonine 199 (Thr199). Further stabilization of the inhibitor within the active site is achieved through a network of hydrogen bonds and van der Waals interactions between the inhibitor's aromatic ring and other amino acid residues lining the active site cavity. The specific substitution pattern on the benzenesulfonamide ring dictates the affinity and isoform selectivity of the inhibitor by influencing these secondary interactions.

G General Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O Displaces His94 His94 His94->Zn(II) His96 His96 His96->Zn(II) His119 His119 His119->Zn(II) Thr199 Thr199 R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Coordination R-SO2NH2->Thr199 H-bond

Sulfonamide inhibitor binding to the CA active site.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Analogous Compounds

While specific inhibition data for this compound is not available, the following table presents representative inhibition constants (Kᵢ) for structurally related 4-aminobenzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data illustrates the typical potency and selectivity profile of this class of compounds. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.

Compound IDModification on 4-amino grouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) Standard Inhibitor25012255.7
1 Unsubstituted492.49.714
2 Phthalimido>10,00045157766316
3 3-Nitrophthalimido7424410228
4 4-Nitrophthalimido449.72518
5 Tetrachlorophthalimido625.81533
6 Dipeptide Conjugate (Ala-Ala)98.68.932.17.9

Data is illustrative and sourced from studies on analogous compounds to provide a comparative context.[1][2]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry methodologies for the synthesis of substituted benzenesulfonamides. A potential pathway could involve the following key steps:

G Proposed Synthetic Workflow Start Starting Material: 2-Methoxy-4-nitroaniline Step1 Diazotization (NaNO2, HCl) Start->Step1 Step2 Sulfonylation (SO2, CuCl2) Step1->Step2 Step3 Amination (Methylamine) Step2->Step3 Step4 Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) Step3->Step4 End Final Product: This compound Step4->End

A potential synthetic route for the target compound.

Detailed Steps:

  • Diazotization of 2-Methoxy-4-nitroaniline: The starting material, 2-methoxy-4-nitroaniline, would be treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sulfonylation: The diazonium salt would then be reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield 2-methoxy-4-nitro-benzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride would be reacted with methylamine to form N-methyl-2-methoxy-4-nitrobenzenesulfonamide.

  • Reduction of the Nitro Group: The nitro group would then be reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

  • Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Assay

The stopped-flow technique is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase by monitoring the pH change associated with the hydration of CO₂.

G Stopped-Flow Assay Workflow Prep1 Prepare Enzyme and Inhibitor Solutions Mixing Rapid Mixing in Stopped-Flow Apparatus Prep1->Mixing Prep2 Prepare CO2-Saturated Buffer with pH Indicator Prep2->Mixing Detection Monitor Absorbance Change of pH Indicator over Time Mixing->Detection Analysis Calculate Initial Reaction Rates Detection->Analysis Result Determine IC50 and/or Ki values Analysis->Result

Workflow for determining CA inhibitory activity.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • Buffer (e.g., Tris-HCl, HEPES) at a suitable pH (typically 7.4-7.5)

  • pH indicator (e.g., p-nitrophenol, phenol red)

  • CO₂ gas

  • Deionized water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase in the assay buffer.

    • Prepare stock solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated buffer by bubbling CO₂ gas through the assay buffer containing the pH indicator until saturation is reached.

  • Enzyme-Inhibitor Pre-incubation:

    • In a series of experiments, mix the enzyme solution with varying concentrations of the test compound or the positive control.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for binding to occur.

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow apparatus.

    • Load the CO₂-saturated buffer into the other syringe.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.

    • Record the absorbance change over a short time interval (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance versus time curve.

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Kᵢ) can be determined by fitting the data to appropriate enzyme kinetic models (e.g., the Michaelis-Menten equation for competitive inhibition).

Conclusion

While this compound remains to be experimentally validated as a carbonic anhydrase inhibitor, its chemical structure, featuring the critical benzenesulfonamide pharmacophore, strongly suggests potential activity. The methoxy and dimethyl substitutions on the benzene ring and sulfonamide nitrogen, respectively, are likely to influence its binding affinity and isoform selectivity. The information provided in this technical guide, including the established mechanism of action, inhibitory data of analogous compounds, a plausible synthetic route, and a detailed experimental protocol, serves as a comprehensive resource for researchers and drug development professionals to initiate and guide the investigation of this promising compound as a novel carbonic anhydrase inhibitor. Further experimental studies are warranted to determine its specific inhibitory profile and to explore its therapeutic potential.

References

Investigating the Anti-Inflammatory Potential of Novel Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antimicrobial properties.[1][2] Beyond this traditional role, a growing body of evidence highlights the potent anti-inflammatory capabilities of novel sulfonamide-based compounds.[3][4] These molecules offer promising therapeutic avenues for a spectrum of inflammatory conditions, from arthritis to inflammatory bowel disease, by targeting key enzymatic and signaling pathways that drive the inflammatory response.[2][5][6] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the mechanisms of action, quantitative efficacy, and experimental protocols for evaluating these promising agents.

Core Mechanisms of Anti-Inflammatory Action

Novel sulfonamides exert their anti-inflammatory effects by modulating several critical pathways. The most well-documented mechanisms include the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, interference with the Nuclear Factor-kappa B (NF-κB) signaling cascade, and suppression of the NLRP3 inflammasome.

Inhibition of the Arachidonic Acid Cascade (COX/LOX Pathways)

A primary mechanism for many anti-inflammatory drugs, including sulfonamide derivatives like Celecoxib, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][6] Many newer derivatives are designed for selectivity towards COX-2, the inducible isoform highly expressed at sites of inflammation, to minimize the gastrointestinal side effects associated with inhibiting the constitutive COX-1 isoform.[7] Furthermore, some novel compounds exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), an enzyme responsible for producing leukotrienes.[8][9] This dual-action approach may offer enhanced efficacy and a better safety profile compared to traditional NSAIDs.[7][8]

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Stimuli (e.g., Cytokines) cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 hpete 5-HPETE lox->hpete pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane pgh2->thromboxane inflammation Inflammation Pain, Fever prostaglandins->inflammation leukotrienes Leukotrienes (LTB4, LTC4, etc.) hpete->leukotrienes leukotrienes->inflammation sulfonamides_cox Novel Sulfonamides (e.g., Celecoxib) sulfonamides_cox->cox Inhibition sulfonamides_lox Dual-Inhibitor Sulfonamides sulfonamides_lox->cox sulfonamides_lox->lox Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by Sulfonamides.
Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[11][12] Several novel sulfonamides have been shown to suppress this pathway by preventing the degradation of IκBα and inhibiting the nuclear translocation of p65.[13][14]

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB p65-p50-IκBα (Inactive NF-κB) IKK->IkB Phosphorylation p_IkB p65-p50-pIκBα Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_active p65-p50 (Active NF-κB) p_IkB->NFkB_active Release NFkB_nuc p65-p50 NFkB_active->NFkB_nuc Translocation Sulfonamides Novel Sulfonamides Sulfonamides->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines NLRP3_Inflammasome PAMPs Signal 1 (PAMPs/DAMPs) via NF-κB pro_IL1B Pro-IL-1β Pro-IL-18 PAMPs->pro_IL1B Transcription NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Upregulation Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome Signal2 Signal 2 (e.g., K+ efflux, ROS) Signal2->Inflammasome Triggers ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1B Mature IL-1β / IL-18 Casp1->IL1B Cleavage & Maturation Pyroptosis Pyroptosis IL1B->Pyroptosis Secretion & Inflammation Sulfonamides Aryl Sulfonamides Sulfonamides->Inflammasome Inhibition of Assembly In_Vitro_Workflow start Start culture 1. Culture Macrophage Cells (e.g., RAW 264.7) start->culture seed 2. Seed Cells in 96-well Plate culture->seed treat 3. Pre-treat with Sulfonamide Compound seed->treat stimulate 4. Stimulate with LPS treat->stimulate incubate 5. Incubate for 24 hours stimulate->incubate collect 6. Collect Supernatant incubate->collect elisa 7. Quantify Cytokines (ELISA) collect->elisa analyze 8. Analyze Data (IC50) elisa->analyze end End analyze->end In_Vivo_Workflow start Start acclimatize 1. Acclimatize Rats start->acclimatize grouping 2. Group Animals (Vehicle, Standard, Test) acclimatize->grouping fasting 3. Fast Overnight grouping->fasting administer 4. Administer Compound (p.o.) fasting->administer induce 5. Induce Edema (Carrageenan Injection) administer->induce After 1 hour measure0 6. Measure Paw Volume (0 hr) induce->measure0 measure_t 7. Measure Paw Volume (1, 2, 3, 4, 5 hr) measure0->measure_t analyze 8. Calculate % Inhibition of Edema measure_t->analyze end End analyze->end

References

A Technical Guide to the Preclinical Screening of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide as a potential anticancer agent. The sulfonamide moiety is a well-established pharmacophore in oncology, with numerous derivatives demonstrating significant antitumor activity through diverse mechanisms of action.[1][2][3] This document outlines a logical, multi-tiered screening cascade, commencing with in vitro cytotoxicity assessments and culminating in preliminary in vivo efficacy models. The protocols detailed herein are designed to establish a robust data package to support the further development of this novel chemical entity.

Introduction: The Rationale for Screening this compound

The sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutic agents.[1][3] In the realm of oncology, sulfonamide-based compounds have emerged as a promising class of drugs, targeting various hallmarks of cancer.[4][5] Their mechanisms of action are multifaceted and include the inhibition of carbonic anhydrases, disruption of the cell cycle, and interference with microtubule dynamics.[1][3]

This compound is a novel compound featuring the core sulfonamide scaffold. Its chemical structure is presented below:

Chemical Structure of this compound

  • Molecular Formula: C₉H₁₄N₂O₃S[6][7][8]

  • Molecular Weight: 230.29 g/mol [6][7]

  • CAS Number: 49564-57-0[7][8][9]

Given the established anticancer potential of the sulfonamide class, a systematic investigation into the bioactivity of this compound is warranted. This guide provides a strategic approach to its preclinical screening.

A Phased Approach to Anticancer Screening

A hierarchical screening strategy is proposed to efficiently evaluate the anticancer potential of the target compound. This approach begins with broad cytotoxicity screening and progressively narrows the focus to more detailed mechanistic and in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Evaluation A Compound Acquisition & QC B Broad-Spectrum Cytotoxicity Screening (NCI-60 Panel) A->B C Dose-Response Cytotoxicity Assays (MTT/SRB) B->C D Hit Confirmation & Prioritization C->D E Cell Cycle Analysis D->E G Target Identification (e.g., Carbonic Anhydrase Inhibition) D->G F Apoptosis Assays E->F I Hollow Fiber Assay F->I H Signaling Pathway Analysis G->H H->I J Xenograft Tumor Models I->J K Preliminary Toxicology J->K

Caption: A phased workflow for anticancer drug screening.

Phase 1: In Vitro Cytotoxicity Screening

The initial phase aims to determine the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines.

Initial Broad-Spectrum Screening (NCI-60 Panel)

A valuable starting point is to screen the compound against the National Cancer Institute's 60 human tumor cell line panel (NCI-60). This provides a broad overview of its activity across different cancer types and can offer early insights into potential mechanisms of action based on the pattern of cellular responses.

Dose-Response Cytotoxicity Assays

Following initial screening, it is crucial to determine the potency of the compound in sensitive cell lines. This is achieved by performing dose-response assays to calculate the half-maximal inhibitory concentration (IC₅₀). Two widely accepted and robust methods are the MTT and SRB assays.[10][11][12]

Table 1: Comparison of MTT and SRB Cytotoxicity Assays

FeatureMTT AssaySRB Assay
Principle Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.Staining of total cellular protein with a sulforhodamine B dye.
Endpoint Colorimetric (formazan product)Colorimetric (protein-bound dye)
Advantages Widely used and well-documented.Less interference from compound color, simpler endpoint.[11]
Disadvantages Can be affected by compounds that alter cellular metabolism.Indirect measure of cell number.
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Phase 2: Mechanistic Elucidation

Once cytotoxic activity is confirmed, the next phase focuses on understanding how the compound exerts its effects. Based on the known mechanisms of other sulfonamides, several key cellular processes should be investigated.[1][3]

G cluster_0 Potential Mechanisms of Sulfonamide Anticancer Activity A This compound B Carbonic Anhydrase Inhibition A->B C Cell Cycle Arrest (G1 Phase) A->C D Microtubule Disruption A->D E Angiogenesis Inhibition A->E F Apoptosis Induction B->F C->F D->F E->F

Sources

Methodological & Application

detailed experimental procedure for synthesizing sulfonamide derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Enduring Significance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of blockbuster drugs, including antibacterials (Sulfamethoxazole), diuretics (Hydrochlorothiazide), and anti-inflammatory agents (Celecoxib).[1][2][3] Its utility stems from its unique physicochemical properties; it serves as a robust bioisostere for the more metabolically labile amide bond, offering similar geometry while providing an additional hydrogen bond acceptor, improved hydrolytic stability, and increased polar surface area.[1][4][5] These features can lead to dramatic enhancements in binding affinity and overall pharmacokinetic profiles.[4]

The development of efficient and versatile synthetic routes to access structurally diverse sulfonamides is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a detailed exploration of the principal synthetic methodologies, moving from the classical, time-tested approaches to modern catalytic systems. Each section is designed to provide not only a step-by-step protocol but also the underlying rationale, empowering researchers to make informed decisions, troubleshoot effectively, and adapt these methods to their specific molecular targets.

Method 1: The Classical Synthesis via Sulfonyl Chlorides and Amines

This remains the most fundamental and widely practiced method for constructing the sulfonamide bond.[2][6][7] The strategy relies on the reaction of a highly electrophilic sulfonyl chloride with a nucleophilic primary or secondary amine. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated in situ.[2][8][9]

Causality and Experimental Rationale

The success of this protocol hinges on managing the reactivity of the sulfonyl chloride intermediate. Sulfonyl chlorides are highly susceptible to hydrolysis, which produces the corresponding and often unreactive sulfonic acid, thereby reducing the yield of the desired product.[10] Consequently, the entire procedure must be conducted under strictly anhydrous conditions, using dry solvents and glassware, and preferably under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[10]

The choice of base is also critical. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[6] Pyridine can be particularly effective as it can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. The slow, dropwise addition of the sulfonyl chloride at a reduced temperature (e.g., 0 °C) is a key procedural control to manage the exothermicity of the reaction and prevent the formation of undesired side products.[10]

Visualizing the Mechanism

Caption: Mechanism of sulfonamide synthesis from a sulfonyl chloride.

Detailed Experimental Protocol
  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent). Fit the flask with a septum and a nitrogen inlet.

  • Dissolution: Add anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile, approx. 0.1-0.2 M concentration) via syringe, followed by the addition of a suitable base (e.g., Triethylamine or Pyridine, 1.2-1.5 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[10]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05-1.1 equivalents) in a minimal amount of the same anhydrous solvent. Using a syringe, add this solution dropwise to the cooled amine solution over 15-30 minutes to control the reaction rate.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[10][11]

Method 2: Modern Transition-Metal Catalyzed Syntheses

Recent advances have focused on developing methods that bypass the need for pre-functionalized and often unstable sulfonyl chlorides.[8] Transition-metal catalysis, particularly with palladium and copper, has enabled the one-pot synthesis of sulfonamides from more readily available starting materials like boronic acids or aryl halides.[12][13][14]

A. Palladium-Catalyzed Synthesis from Arylboronic Acids

This powerful method allows for the convergent synthesis of sulfonamides by coupling three components: an arylboronic acid, a sulfur dioxide surrogate, and an amine.[13][14] The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable source of SO₂ is a key innovation.[1][8]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition PdII_Ar Ar-Pd(II)-X OxiAdd->PdII_Ar SO2Ins SO₂ Insertion (from DABSO) PdII_Sulfinate Ar-SO₂-Pd(II)-X SO2Ins->PdII_Sulfinate AmineCouple Coupling with Amine (R₂NH) RedElim Reductive Elimination RedElim->Pd0 [Catalyst Regeneration] Product Ar-SO₂-NR₂ AmineCouple->Product ArX Ar-X ArX->OxiAdd

Caption: Simplified Pd-catalyzed sulfonamide synthesis workflow.

  • Setup: In an oven-dried vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 eq.), DABSO (0.6 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

  • Reagent Addition: Add the amine (1.5 eq.) and a base (e.g., K₂CO₃, 2.0 eq.). Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Solvent & Heating: Add anhydrous, degassed solvent (e.g., 1,4-dioxane). Seal the vial and place it in a preheated oil bath or heating block at 80-110 °C.

  • Reaction: Stir the reaction for 12-24 hours. Monitor for completion by LC-MS.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Method 3: Post-Synthetic Modification of the Sulfonamide N-H Bond

For creating libraries of analogs, modifying a parent sulfonamide is often more efficient than de novo synthesis. The N-H bond of a primary or secondary sulfonamide is acidic and can be readily functionalized.

A. Ullmann Condensation for N-Arylation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for forming C-N bonds, specifically for arylating the sulfonamide nitrogen.[15][16] While traditional Ullmann conditions were harsh (high temperatures, stoichiometric copper), modern protocols use catalytic copper with ligands, allowing for milder and more functional-group-tolerant transformations.[16][17]

Ullmann Condensation Start R-SO₂NHR' + Ar-X Cycle Catalytic Cycle Start->Cycle Heat Reagents Cu(I) Catalyst Ligand (e.g., Phenanthroline) Base (e.g., K₂CO₃) Reagents->Cycle Product N-Aryl Sulfonamide R-SO₂N(Ar)R' Cycle->Product

Caption: Workflow for Ullmann N-arylation of sulfonamides.

  • Setup: To a dry reaction tube, add the sulfonamide (1.0 eq.), aryl halide (e.g., aryl iodide, 1.2 eq.), copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with nitrogen or argon three times.

  • Solvent & Heating: Add anhydrous, degassed polar aprotic solvent (e.g., DMF, DMSO, or NMP). Stir the mixture vigorously and heat to 100-130 °C for 12-48 hours.

  • Workup & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Filter through celite to remove the catalyst. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

B. Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides using a primary or secondary alcohol.[18][19] It is a dehydrative redox process mediated by a phosphine (reductant) and an azodicarboxylate (oxidant).[20] A key feature is the predictable inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for stereoselective synthesis.[20]

Mitsunobu Reaction PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻(CO₂R)₂] PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium Oxyphosphonium Ion [R'-O-PPh₃⁺] Betaine->Oxyphosphonium Proton Transfer SulfonamideAnion Sulfonamide Anion [RSO₂NH⁻] Betaine->SulfonamideAnion Deprotonation Alcohol R'-OH Alcohol->Oxyphosphonium Sulfonamide RSO₂NH₂ Sulfonamide->SulfonamideAnion SN2 Sₙ2 Attack Oxyphosphonium->SN2 SulfonamideAnion->SN2 Product N-Alkyl Sulfonamide RSO₂NHR' SN2->Product Byproducts OPPh₃ + DIAD-H₂ SN2->Byproducts

Caption: Key steps in the Mitsunobu N-alkylation of a sulfonamide.

  • Setup: Dissolve the sulfonamide (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent like THF or Dichloromethane in a dry flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the azodicarboxylate (e.g., DIAD or DEAD, 1.5 eq.) dropwise to the cooled, stirred solution. A color change (e.g., to yellow/orange) and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The main challenge in purification is the removal of triphenylphosphine oxide (OPPh₃) and the reduced hydrazine byproduct.[18][21] Purification is typically achieved by flash column chromatography. In some cases, precipitating the OPPh₃ from a nonpolar solvent (like ether or hexanes) can simplify the process.

Purification and Characterization Summary

Confirming the identity and purity of the synthesized sulfonamide derivatives is a critical final step. A combination of chromatographic and spectroscopic techniques is required for a comprehensive analysis.[22]

TechniquePrincipleInformation ObtainedKey Considerations for Sulfonamides
Recrystallization Differential solubility of the compound and impurities in a solvent system.High purity crystalline solid.Often the best method for final purification. A range of solvents like ethanol, isopropanol, or ethyl acetate/hexanes should be screened.[10][11]
Flash Chromatography Differential partitioning between a stationary (silica gel) and mobile phase.Separation from byproducts and unreacted starting materials.Useful for crude purifications. Sulfonamides can be somewhat polar; typical eluents are ethyl acetate/hexane gradients.
¹H & ¹³C NMR Nuclear magnetic resonance of atomic nuclei in a magnetic field.Definitive structural elucidation and confirmation of covalent bonds.The N-H proton of primary/secondary sulfonamides is often broad and its chemical shift is concentration-dependent.
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of the sulfonamide functional group.Look for two characteristic strong stretching bands for the S=O group (asymmetric ~1350 cm⁻¹, symmetric ~1160 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).[23]
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation and elemental composition (HRMS).ESI-MS is commonly used and will show [M+H]⁺ or [M+Na]⁺ peaks.[23]
HPLC High-performance liquid chromatography.Quantitative assessment of purity (% purity by peak area).The primary method for determining the purity of the final compound for biological testing.[22]
Melting Point Temperature at which a solid becomes a liquid.An indicator of purity.A sharp melting point range suggests high purity. Comparison to literature values can help in identification.[24]

Troubleshooting Common Issues

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Yield (Sulfonyl Chloride Method) Hydrolysis of the sulfonyl chloride.Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and run the reaction under an inert nitrogen or argon atmosphere.[10]
Low nucleophilicity of the amine.For electron-deficient or sterically hindered amines, consider using a stronger base (e.g., NaH), a nucleophilic catalyst (e.g., DMAP), or switching to a more robust catalytic method.
Multiple Products Observed Di-sulfonylation of a primary amine.Use a slow, controlled addition of the sulfonyl chloride at 0 °C to prevent over-reaction. Monitor the reaction closely and stop it once the starting material is consumed.[10]
Difficult Purification (Mitsunobu) Co-elution of product with triphenylphosphine oxide (OPPh₃).Try precipitating the OPPh₃ by concentrating the crude mixture and triturating with a solvent like diethyl ether. Alternatively, use polymer-supported PPh₃ which can be filtered off.[18]
Stalled Catalytic Reaction Catalyst deactivation.Ensure solvents are properly degassed to remove oxygen. Use high-purity reagents. Screen different ligands or catalyst sources.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Books. Available at: [Link]

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). Journal of the American Chemical Society. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Available at: [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. (2022). Thieme Gruppe. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. Request PDF. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012). PMC - NIH. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). NIH. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Synthetic Routes of Sulfonamide Derivatives: A Brief Review. (2016). ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters - ACS Publications. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Heteroaryl sulfonamide synthesis: Scope and limitations. (2021). The Royal Society of Chemistry. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. (2025). ResearchGate. Available at: [Link]

  • Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. (2023). ResearchGate. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. (2012). PMC - NIH. Available at: [Link]

  • Sulfonamide purification process. (1957). Google Patents. US2777844A.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2022). NIH. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2018). EXCLI Journal. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). NIH. Available at: [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (1999). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (2019). PubMed. Available at: [Link]

  • Simple Tests for Identification of Sulfonamides. (2025). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for the investigation of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide in the context of drug discovery and development. Based on its structural features, particularly the presence of a benzenesulfonamide moiety, this compound is a putative inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes.

Potential Therapeutic Applications

The benzenesulfonamide scaffold is a well-established pharmacophore known to effectively inhibit carbonic anhydrases.[1][2][3][4] Various isoforms of carbonic anhydrase are validated drug targets for a multitude of therapeutic areas.[5][6] Consequently, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, and metastasis.[7][8][9] Selective inhibitors of these isoforms are sought after as novel anti-cancer agents.

  • Glaucoma: Inhibition of CA II and CA IV in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[5]

  • Epilepsy and Neurological Disorders: Carbonic anhydrase inhibitors can modulate neuronal excitability and have been used in the management of certain types of epilepsy.[5][6]

  • Diuretics: Inhibition of carbonic anhydrase in the proximal tubules of the kidney leads to a diuretic effect.[5]

The specific substitution pattern of this compound, with an amino, a methoxy, and a methyl group on the benzene ring, as well as a methyl group on the sulfonamide nitrogen, will likely influence its potency and isoform selectivity against different carbonic anhydrases.

Postulated Mechanism of Action: Carbonic Anhydrase Inhibition

The proposed mechanism of action for this compound involves the binding of its sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This interaction is believed to be a key determinant of its inhibitory activity. The deprotonated sulfonamide nitrogen coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The substituents on the benzenesulfonamide ring are expected to form additional interactions with amino acid residues in the active site, thereby influencing the affinity and isoform selectivity of the inhibitor.

Carbonic_Anhydrase_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding cluster_2 Catalysis Blocked Zn++ Zn++ H2O H₂O Zn++->H2O Coordination His His Zn++->His His2 His Zn++->His2 His3 His Zn++->His3 Inhibitor This compound SO₂NHCH₃ H2O->Inhibitor Displacement Inhibitor:f1->Zn++ Binding Blocked CO₂ Hydration Blocked

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Quantitative Data Summary

While specific inhibitory data for this compound is not publicly available, the following table summarizes the inhibition constants (Kᵢ) of structurally related benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. This data serves as a reference for predicting the potential activity profile of the target compound.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[10]
4-Aminobenzenesulfonamide18001509889[11]
4-Methylbenzenesulfonamide890755545[12]
4-Methoxybenzenesulfonamide750604030[12]
Ureido-substituted benzenesulfonamide 1980155.84.2[13]
Ureido-substituted benzenesulfonamide 21200228.16.5[13]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the preparation of this compound is outlined below. This protocol is based on established methods for the synthesis of substituted benzenesulfonamides.

Synthesis_Workflow A 2-Amino-4-methylanisole B Chlorosulfonation A->B C 4-Amino-5-methoxy-2-methylbenzene-1-sulfonyl chloride B->C D Amination with Methylamine C->D E This compound D->E F Purification (Crystallization/Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General synthetic workflow.

Materials:

  • 2-Amino-4-methylanisole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Methylamine (solution in THF or water)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Chlorosulfonation: To a cooled (0 °C) and stirred solution of 2-amino-4-methylanisole in a suitable solvent like dichloromethane, add chlorosulfonic acid dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-amino-5-methoxy-2-methylbenzene-1-sulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in dichloromethane and cool to 0 °C. Add a solution of methylamine dropwise with stirring. Allow the reaction to proceed at room temperature for a few hours.

  • Final Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against various carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the colored product 4-nitrophenolate.[14][15]

CA_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions B Add Buffer, Inhibitor, and Enzyme to 96-well plate A->B C Pre-incubate at Room Temperature B->C D Initiate reaction by adding p-NPA substrate C->D E Measure absorbance at 400 nm (kinetic read) D->E F Calculate initial reaction rates E->F G Determine % Inhibition and IC₅₀ values F->G

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (p-NPA)

  • This compound (test compound)

  • Acetazolamide (positive control inhibitor)

  • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 400 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare a stock solution of p-NPA in DMSO (e.g., 100 mM).

    • Dilute the CA enzyme to the desired working concentration in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of assay buffer to each well.

    • Add 10 µL of the test compound dilutions (in DMSO) to the sample wells. For control wells, add 10 µL of DMSO.

    • Add 20 µL of the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

    • Immediately start monitoring the increase in absorbance at 400 nm at 30-second intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

Disclaimer: This document is intended for research and informational purposes only. The proposed applications and protocols are based on the structural analogy of this compound to known carbonic anhydrase inhibitors. Experimental validation is required to confirm the biological activity and therapeutic potential of this compound. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on publicly available data for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. The current scientific literature does not extensively detail its use as a standalone research chemical for biological investigation. Its primary documented applications are as a chemical intermediate in synthesis.

I. Chemical and Physical Properties

This compound is a sulfonamide compound with the following identifiers and physical characteristics:

PropertyValue
CAS Number 49564-57-0[1][2][3]
Molecular Formula C₉H₁₄N₂O₃S[1][2][3][4]
Molecular Weight 230.28 g/mol [1][2][3]
IUPAC Name This compound[5]
Synonyms Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-[1][2]
Appearance White or off-white powder or crystalline powder[1]
Melting Point 152°C - 156°C[1], 135°C - 140°C[6]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[1]
Density (Predicted) 1.261 ± 0.06 g/cm³[1][2]
Refractive Index 1.57[1][2]

II. Application Notes

Based on available information, this compound is primarily utilized as a bulk drug intermediate and in the chemical industry.[1] One specific application is as an intermediate for the synthesis of Pigment Red 185.[7] It is also described as a surfactant used to dissolve diazotized aromatic amines.[8]

There is currently a lack of published research detailing the use of this compound as a primary research chemical for investigating biological pathways or as a potential therapeutic agent. While sulfonamides as a class are known for a wide range of biological activities, including antimicrobial and anticancer effects, the specific biological profile of this compound has not been characterized in the public domain.[9]

Researchers interested in this molecule may consider it as a scaffold for the synthesis of novel compounds or for screening in various biological assays to determine potential activities. Given its structure, it could be investigated for activities typical of sulfonamides, but this would require de novo experimental validation.

III. Experimental Protocols

Due to the absence of specific biological research applications in the literature for this compound, detailed experimental protocols for its use in biological systems cannot be provided.

Should a researcher wish to investigate the potential biological activities of this compound, a general workflow for initial screening could be established.

Caption: A general workflow for the initial biological screening of a novel compound.

IV. Signaling Pathways

There is no information available in the current scientific literature regarding signaling pathways modulated by this compound. Therefore, no signaling pathway diagrams can be provided. Researchers would need to conduct initial screening and mechanism-of-action studies to identify any such interactions.

References

Application Notes & Protocols for the Quantification of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide (CAS No. 49564-57-0) is a sulfonamide derivative.[1] The accurate quantification of sulfonamides is crucial in various fields, including pharmaceutical development for pharmacokinetic/pharmacodynamic (PK/PD) studies, and in food safety to monitor residues in animal products.[2][3][4] This document provides detailed application notes and protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific methods for this exact compound are not extensively published, the protocols described herein are based on established and validated methods for structurally similar sulfonamides and can be adapted and validated for the target analyte.[5][6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of sulfonamides.[7] The method relies on the chromatographic separation of the analyte from matrix components followed by detection based on its ultraviolet (UV) absorbance.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV analysis of sulfonamides. These values should be established and validated specifically for this compound.

ParameterTypical Performance
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)85 - 115%[7]
Precision (% RSD)< 15%
Experimental Protocol: HPLC-UV

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up complex samples like plasma or tissue homogenates prior to HPLC analysis.[6]

  • Conditioning: Condition a strong cation exchange (e.g., Strata-SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[6]

  • Loading: Dilute 1 mL of the biological sample (e.g., plasma) with 1 mL of 2% phosphoric acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1 M acetic acid, followed by 3 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: A standard HPLC system with a UV-Vis or Photo-Diode Array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent reverse-phase column.[7]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 90 10
    20.0 40 60
    22.0 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.[5][7]

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.

  • Process the standards and samples using the SPE protocol described above.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Load Sample Loading Sample->Load Condition SPE Cartridge Conditioning Condition->Load Wash Wash Cartridge Load->Wash Elute Analyte Elution Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Inject Inject into HPLC Evap->Inject Reconstituted Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV analysis workflow from sample preparation to quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying drugs and metabolites at low concentrations in complex biological matrices.[2]

Quantitative Data Summary

The following table summarizes expected performance characteristics for an LC-MS/MS method. These values should be determined during method validation.

ParameterExpected Performance
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)< 0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

For LC-MS/MS, a simpler protein precipitation can often provide sufficient cleanup, especially for high-throughput analysis.[8]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar sulfonamide).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for injection.

2. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for fast and efficient separations.

  • Column: A C18 column with a smaller particle size (e.g., < 2 µm) is suitable (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm).[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A fast gradient over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: These must be determined by infusing a standard solution of this compound. Based on its structure (MW 230.29), hypothetical transitions are:

    • Quantifier: m/z 231.1 → [fragment 1]

    • Qualifier: m/z 231.1 → [fragment 2] (Note: The precursor ion is [M+H]⁺. Fragment ions need to be optimized experimentally.)

  • Source Parameters: Optimize gas flows, temperature, and voltages for the specific instrument used.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) AddSolvent Add Acetonitrile (300 µL) + Internal Standard Sample->AddSolvent Vortex Vortex (1 min) AddSolvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into UHPLC Collect->Inject Sample Extract Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantitative Analysis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document outlines a systematic approach for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. The protocol details the selection of chromatographic parameters, sample and standard preparation, and a strategy for method optimization. The final, optimized method is suitable for quality control, purity assessment, and stability testing in pharmaceutical development. The methodology is presented with detailed experimental protocols and hypothetical validation data to demonstrate its performance.

Compound Information

This compound is a sulfonamide derivative.[1][2][3] Accurate and reliable analytical methods are essential for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides due to its high sensitivity and specificity.[2][3]

PropertyValueReference
Chemical Structure Chemical Structure[4]
Molecular Formula C₉H₁₄N₂O₃S[4][5]
Molecular Weight 230.29 g/mol [4]
CAS Number 49564-57-0[5][6]

Experimental Protocols

Instrumentation and Equipment
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Chemicals and Reagents
  • This compound reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Dipotassium hydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (85%, Analytical grade).

  • Water (HPLC grade or Milli-Q).

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume with the diluent and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the diluent to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Initial Chromatographic Conditions

The initial conditions are selected based on the chemical properties of the analyte and common practices for analyzing sulfonamides and aromatic amines.[7][8][9] A reversed-phase C18 column is chosen for its versatility with polar compounds.[10][11]

ParameterInitial Condition
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.01M KH₂PO₄ buffer (pH 3.0)B: Acetonitrile
Elution Mode Gradient: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-35 min (80-20% B), 35-40 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on UV scan)
Injection Volume 10 µL

Method Optimization Workflow

The development process follows a logical sequence to achieve optimal separation, characterized by good resolution, peak symmetry, and a reasonable analysis time. The workflow begins with selecting a suitable column and mobile phase, followed by fine-tuning the parameters based on initial scouting runs.

HPLC_Method_Development HPLC Method Development Workflow start_node Define Analytical Goal (Purity, Assay) n1 Analyte Characterization (pKa, logP, UV spectra) start_node->n1 Start process_node process_node decision_node decision_node param_node param_node result_node result_node fail_node fail_node final_node Validated HPLC Method n2 Column Selection (C18, C8, Phenyl) n1->n2 Select Initial Conditions n3 Mobile Phase Selection (ACN/MeOH, Buffer pH) n2->n3 n4 Perform Scouting Run (Broad Gradient) n3->n4 d1 Acceptable Resolution & Shape? n4->d1 n5 Optimize Parameters d1->n5 No r1 Optimized Method d1->r1 Yes n6 Mobile Phase Ratio (Isocratic/Gradient) n5->n6 Adjust n7 Buffer pH / Strength n6->n7 n8 Temperature / Flow Rate n7->n8 n8->n4 Re-run n9 Method Validation (ICH Guidelines) r1->n9 d2 Passes SST & Validation Criteria? n9->d2 d2->final_node Yes d2->n5 No

Caption: Logical workflow for systematic HPLC method development.

Results: Optimized Method and Hypothetical Validation Data

Following the optimization workflow, the initial gradient method was adjusted to an isocratic elution to provide a more robust and faster analysis. The final optimized conditions are presented below.

Optimized Chromatographic Conditions
ParameterOptimized Condition
Stationary Phase (Column) C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.01M KH₂PO₄ buffer (pH 3.0) (40:60, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Approx. Retention Time ~ 6.5 minutes
Method Validation Summary (Hypothetical Data)

The optimized method was validated according to ICH guidelines. The following tables summarize the hypothetical performance data.

Table 1: System Suitability Test (SST) (n=6 replicate injections of a 25 µg/mL standard)

ParameterAcceptance CriteriaObserved Value
Retention Time (min) RSD ≤ 1.0%0.2%
Peak Area RSD ≤ 2.0%0.5%
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20007500

Table 2: Linearity

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (% Recovery) (Spiked at three concentration levels)

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 20.019.999.5%
100% 25.025.2100.8%
120% 30.029.799.0%

Table 4: Precision (% RSD)

Precision Type% RSD of Peak Area (n=6)
Repeatability (Intra-day) 0.6%
Intermediate Precision (Inter-day) 0.9%

Table 5: Sensitivity

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL

Conclusion

A simple, selective, and robust RP-HPLC method has been developed for the quantitative analysis of this compound. The isocratic method provides excellent peak symmetry and a short run time of under 10 minutes. The hypothetical validation data demonstrates that the method possesses a high degree of linearity, accuracy, precision, and sensitivity over the specified concentration range. This analytical method is well-suited for routine quality control analysis in a pharmaceutical setting.

References

application of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of sulfonamide-based compounds in enzyme inhibition assays. The focus is on three key enzyme targets: carbonic anhydrases, acetylcholinesterase, and α-glucosidase, where sulfonamides have demonstrated significant inhibitory activity.

Introduction to Sulfonamides as Enzyme Inhibitors

The sulfonamide functional group (-S(=O)₂NH₂) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Beyond their classic antibacterial applications, sulfonamides have emerged as a versatile scaffold for the design of potent and selective enzyme inhibitors. Their ability to act as a zinc-binding group, coupled with the synthetic tractability of the benzenesulfonamide core, allows for the development of inhibitors targeting various enzyme families. This document outlines the application of sulfonamides in the inhibition of carbonic anhydrases, acetylcholinesterase, and α-glucosidase, providing protocols and data to facilitate further research and drug discovery efforts.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[3][4] Dysregulation of CA activity is implicated in several diseases, such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[4] Sulfonamides are classic inhibitors of CAs, with their primary sulfonamide group coordinating to the catalytic zinc ion in the active site.[5]

Quantitative Data: Sulfonamide Inhibition of Carbonic Anhydrase Isoforms
Sulfonamide DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference Compound (Kᵢ, nM)
Acetazolamide (AAZ)2501225.8--
Biphenyl sulfonamide 1-1.92 ± 0.05---
Saccharin sulfonamide 40.33--25-
Pyrazole-carboxamide 15-3.36.1-AAZ (12.1)
Benzenesulfonamide 18-4.4--AAZ (12)

Note: '-' indicates data not available in the cited sources. Data is presented for human carbonic anhydrase (hCA) isoforms. Ki values represent the inhibition constant.[5][6][7][8][9]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[5]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Sulfonamide inhibitor stock solution (in DMSO)

  • HEPES-Tris buffer (20 mM, pH 7.5)

  • Sodium sulfate (0.1 M)

  • Phenol red pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the specific hCA isoform in HEPES-Tris buffer.

  • Prepare serial dilutions of the sulfonamide inhibitor in the same buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.

  • Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid.

  • Determine the initial velocity of the reaction from the linear portion of the absorbance change over time.

  • The uncatalyzed rate of CO₂ hydration is measured in the absence of the enzyme and subtracted from the enzyme-catalyzed rates.

  • Inhibition constants (Kᵢ) are calculated by fitting the initial velocity data to the appropriate inhibition model using specialized software.

Signaling Pathway: Carbonic Anhydrase in pH Regulation

carbonic_anhydrase_pathway cluster_reaction CA-Catalyzed Reaction CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA + H₂O H2O H₂O H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 Hydration HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 Dissociation H_ion H⁺ H2CO3->H_ion Dissociation pH_reg Intracellular pH Regulation HCO3->pH_reg metabolism Metabolic Pathways HCO3->metabolism H_ion->pH_reg

Caption: Carbonic anhydrase catalyzes the reversible hydration of CO₂.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the nerve impulse at cholinergic synapses.[10][11] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[11] This mechanism is the basis for the therapeutic use of AChE inhibitors in conditions such as Alzheimer's disease and myasthenia gravis.[12][13] Certain sulfonamide derivatives have been identified as potent inhibitors of AChE.[14][15]

Quantitative Data: Sulfonamide Inhibition of Acetylcholinesterase
Sulfonamide DerivativeAChE Inhibition (IC₅₀, µM)AChE Inhibition (Kᵢ, nM)Reference Compound (IC₅₀, µM)
Sulfonamide Chalcone 5a56.1 - 95.8--
Dopamine-related Sulfonamide 13-33.04 ± 4.3-
Dopamine-related Sulfonamide 16-131.68 ± 8.8-
Sulfonamide Chalcone 4a--Eserine (IC₅₀ not specified)

Note: '-' indicates data not available in the cited sources. IC₅₀ represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant.[15][16][17]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.[16]

Materials:

  • Purified human acetylcholinesterase (AChE)

  • Sulfonamide inhibitor stock solution (in DMSO)

  • Sodium phosphate buffer (100 mM, pH 8.0)

  • Acetylthiocholine iodide (ATCh) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Microplate reader

Procedure:

  • In a 96-well microplate, add the sodium phosphate buffer.

  • Add the test sulfonamide compound at various concentrations.

  • Add the AChE enzyme solution and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding DTNB and then the ATCh substrate.

  • The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: AChE Inhibition Assay

ache_workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate, DTNB) start->prep_reagents add_buffer Add Buffer to Plate prep_reagents->add_buffer add_inhibitor Add Sulfonamide Inhibitor add_buffer->add_inhibitor add_enzyme Add AChE Enzyme add_inhibitor->add_enzyme incubate Incubate (10-15 min) add_enzyme->incubate add_dtnb Add DTNB incubate->add_dtnb add_substrate Add ATCh Substrate add_dtnb->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calculate_ic50 Calculate IC₅₀ measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the acetylcholinesterase inhibition assay.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of glycosidic bonds in complex carbohydrates to release glucose.[18][19] Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.[20] This makes α-glucosidase inhibitors a therapeutic option for managing type 2 diabetes.[21] A number of sulfonamide derivatives have been synthesized and shown to be effective inhibitors of α-glucosidase.[22][23][24]

Quantitative Data: Sulfonamide Inhibition of α-Glucosidase
Sulfonamide Derivativeα-Glucosidase Inhibition (IC₅₀, µM)Reference Compound (IC₅₀, µM)
Cyclic Sulfonamide 12i25.88Acarbose (58.8)
Sulfonamide Hydrazone 3g65.27 (µg/mL)Acarbose (IC₅₀ not specified in µM)
Acyl Pyrazole Sulfonamide 5a1.13Acarbose (35.1)
Benzotriazinone Sulfonamide 12e32.37Acarbose (37.38)

Note: IC₅₀ represents the half-maximal inhibitory concentration. One result is presented in µg/mL as per the source.[21][22][24][25]

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of sulfonamides on α-glucosidase activity using a chromogenic substrate.[26]

Materials:

  • Yeast α-glucosidase

  • Sulfonamide inhibitor stock solution (in DMSO)

  • Phosphate buffer (50 mM, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Sodium carbonate (1 M)

  • Microplate reader

Procedure:

  • In a 96-well microplate, add the phosphate buffer.

  • Add the test sulfonamide compound at various concentrations.

  • Add the α-glucosidase enzyme solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the mixture for 20 minutes at 37°C.

  • Stop the reaction by adding sodium carbonate.

  • The enzymatic activity is determined by measuring the absorbance of the released p-nitrophenol at 405 nm.

  • The percentage of inhibition is calculated using the formula: [(A_c - A_s) / A_c] * 100, where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (enzyme, substrate, and inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationship: α-Glucosidase Inhibition and Glucose Metabolism

alpha_glucosidase_pathway carbs Complex Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase (in Small Intestine) carbs->alpha_glucosidase Digestion glucose Glucose alpha_glucosidase->glucose Hydrolysis sulfonamide Sulfonamide Inhibitor sulfonamide->alpha_glucosidase Inhibition absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia

Caption: Inhibition of α-glucosidase by sulfonamides reduces glucose release.

References

Application Notes and Protocols for Testing the Biological Activity of Synthetic Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to established protocols for evaluating the diverse biological activities of synthetic sulfonamides. This document offers detailed methodologies for key experiments, summarizes quantitative data in structured tables for comparative analysis, and includes visual diagrams of relevant signaling pathways and experimental workflows to facilitate understanding and implementation in a research setting.

Introduction to the Biological Activities of Sulfonamides

Sulfonamides are a versatile class of synthetic compounds renowned for their broad spectrum of biological activities.[1] Initially recognized for their groundbreaking antibacterial effects, their therapeutic applications have expanded significantly over the years.[2][3] The core mechanism of antibacterial sulfonamides lies in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of folic acid, which is crucial for bacterial DNA and protein synthesis, leading to a bacteriostatic effect.[4][5][6]

Beyond their antibacterial properties, synthetic sulfonamides have been extensively investigated for a range of other pharmacological activities, including:

  • Anticancer Activity: Targeting various cancer-associated enzymes and signaling pathways, such as carbonic anhydrases, receptor tyrosine kinases (e.g., VEGFR-2), and the Wnt/β-catenin pathway.[7][8][9]

  • Enzyme Inhibition: Showing inhibitory effects against enzymes like carbonic anhydrase (implicated in glaucoma and certain cancers) and urease (a virulence factor in some bacterial infections).[10][11][12]

  • Antioxidant Activity: Exhibiting the capacity to scavenge free radicals, which is relevant in various pathological conditions.[13]

  • Anti-inflammatory Activity: Demonstrating potential in modulating inflammatory responses.[13]

This document outlines detailed protocols to assess these key biological activities, providing researchers with the necessary tools to evaluate novel synthetic sulfonamides.

Antibacterial Activity Assays

The evaluation of antibacterial efficacy is a primary step in the characterization of new sulfonamide derivatives. The following are standard protocols used to determine the potency of these compounds against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

2.1.1. Broth Microdilution Method

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium in a liquid medium.

Protocol:

  • Preparation of Sulfonamide Solutions: Prepare a stock solution of the synthetic sulfonamide in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the sulfonamide dilutions with the prepared bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[7]

  • Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide at which no visible growth (turbidity) is observed.[7]

2.1.2. Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium on which the microorganisms are then inoculated.

Protocol:

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing twofold dilutions of the synthetic sulfonamide. A control plate without any sulfonamide should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[7]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits the visible growth of the bacteria.[7]

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Uniformly streak the bacterial suspension onto the surface of a large MHA plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the synthetic sulfonamide onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.[7]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters. The susceptibility of the bacteria to the compound is determined by comparing the zone diameter to standardized charts.

Data Presentation: Antibacterial Activity

The following table summarizes hypothetical MIC values for different synthetic sulfonamides against common bacterial pathogens for illustrative purposes.

Sulfonamide DerivativeStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Klebsiella pneumoniae (ATCC 13887) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Reference
Compound A6412825664[1][14]
Compound B128256512>512[1][11]
Compound C326412832[11]
Ciprofloxacin (Control)0.50.250.50.125[15]

Enzyme Inhibition Assays

Many synthetic sulfonamides exert their biological effects by inhibiting specific enzymes. The following protocols are for assessing the inhibitory activity against two common targets: carbonic anhydrase and urease.

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[4]

Protocol:

  • Reagent Preparation:

    • Purified human carbonic anhydrase II (hCA II) solution.

    • Stock solution of the synthetic sulfonamide inhibitor in a suitable solvent.

    • Tris-HCl buffer (50 mM, pH 7.4).

    • 4-Nitrophenyl acetate (4-NPA) as the substrate.

  • Assay Procedure:

    • Add the hCA II enzyme solution to the wells of a 96-well microplate.

    • Add varying concentrations of the sulfonamide inhibitor to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the 4-NPA substrate to each well.

    • Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.[4]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Urease Inhibition Assay

This assay is based on the Berthelot (indophenol) method, which quantifies ammonia production from the enzymatic breakdown of urea.[12]

Protocol:

  • Reagent Preparation:

    • Urease enzyme solution.

    • Urea substrate solution.

    • Phosphate buffer.

    • Test compounds (sulfonamides) and a standard inhibitor (e.g., thiourea).

    • Phenol-hypochlorite solution (Berthelot's reagent).

  • Assay Procedure:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the urease enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Add the urea substrate to initiate the enzymatic reaction and incubate again at 37°C.

    • Stop the reaction and induce color development by adding the phenol and hypochlorite reagents.

    • Measure the absorbance of the resulting blue-green indophenol compound at a wavelength between 625 and 670 nm.[12]

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Data Presentation: Enzyme Inhibition

The following tables present a comparative summary of IC50 values for various synthetic sulfonamides in enzyme inhibition assays.

Table 3.3.1: Carbonic Anhydrase Inhibition

Sulfonamide DerivativehCA I (IC50, µM)hCA II (IC50, µM)hCA IX (IC50, µM)hCA XII (IC50, µM)Reference
Biphenyl Sulfonamide 11.030.380.210.69[4][10]
Acetazolamide (Control)0.250.0120.0250.0058[10]

Table 3.3.2: Urease Inhibition

Sulfonamide DerivativeUrease (Jack Bean) IC50 (µM)Reference
Sulfonamide X0.110[16]
Sulfonamide Y0.02[16]
Thiourea (Control)21.2[16]

Anticancer and Cytotoxicity Assays

The potential of synthetic sulfonamides as anticancer agents is often initially evaluated by assessing their cytotoxicity against various cancer cell lines.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium. Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.[7]

  • Treatment: Add logarithmic concentrations of the synthetic sulfonamide derivatives to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Anticancer and Cytotoxicity

The following table summarizes the cytotoxic effects (IC50 values) of various synthetic sulfonamides against different human cancer cell lines. The half-maximal cytotoxic concentration (CC50) against normal cell lines can also be determined to assess selectivity.

Sulfonamide DerivativeMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)WI-38 (Normal Fibroblast) CC50 (µM)Reference
Compound 64.31<1.83.5386.52[6][17]
Compound 154.3-3.369.68[17]
Compound 230.0977---[8]
Doxorubicin (Control)8.19-6.74-[17]

Antioxidant Activity Assays

The antioxidant potential of synthetic sulfonamides can be evaluated using various in vitro assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: Mix the synthetic sulfonamide solution (at various concentrations) with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[13]

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce the ferric 2,4,6-tripyridyl-s-triazine complex to the colored ferrous complex.

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃·6H₂O solution, and acetate buffer (pH 3.6).

  • Assay Procedure: Mix the synthetic sulfonamide solution with the freshly prepared FRAP reagent.

  • Incubation: Incubate the mixture for a short period (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • Data Analysis: The antioxidant capacity is determined by comparing the absorbance change with that of a known standard, such as ascorbic acid or Trolox.

Data Presentation: Antioxidant Activity
Sulfonamide DerivativeDPPH Scavenging IC50 (µM)FRAP Value (mM Fe²⁺/g)Reference
Gallic Acid Derivative 1>1000-[13]
Coumarin Sulfonamide 5f-13.6[18]
Ascorbic Acid (Control)~25-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by synthetic sulfonamides can aid in understanding their mechanism of action and in designing experiments.

Sulfonamide Inhibition of Bacterial Folic Acid Synthesis

The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS).

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolate->Purines_Thymidine Sulfonamide Synthetic Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by synthetic sulfonamides in the bacterial folic acid synthesis pathway.

General Experimental Workflow for Biological Activity Testing

The following diagram illustrates a typical workflow for the comprehensive biological evaluation of a newly synthesized sulfonamide.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_advanced Advanced Studies Synthesis Synthesis of Sulfonamide Derivative Antibacterial Antibacterial Assay (MIC) Synthesis->Antibacterial Anticancer Anticancer Assay (IC50) Synthesis->Anticancer Enzyme Enzyme Inhibition (IC50) Synthesis->Enzyme Antioxidant Antioxidant Assay Synthesis->Antioxidant Cytotoxicity Cytotoxicity on Normal Cells (CC50) Anticancer->Cytotoxicity Mechanism Mechanism of Action Studies Anticancer->Mechanism InVivo In Vivo Animal Models Cytotoxicity->InVivo Mechanism->InVivo

Caption: A generalized workflow for the biological evaluation of synthetic sulfonamides.

Sulfonamides Targeting VEGFR-2 Signaling in Cancer

Certain sulfonamides have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Binding Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by specific sulfonamide derivatives.[8]

References

Application Notes and Protocols for X-ray Crystallography of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the single-crystal X-ray diffraction analysis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. The molecular formula for this compound is C₉H₁₄N₂O₃S[1]. While a specific published crystal structure for this exact compound is not publicly available, this document outlines the expected experimental workflow and representative data based on established crystallographic techniques for small organic molecules.[2][3][4]

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and drug development. X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline compound.[3][5][6] This information is crucial for understanding its chemical properties, intermolecular interactions, and structure-activity relationships (SAR), which are vital in rational drug design.

This document provides a detailed protocol for the crystallization, data collection, and structure determination of the title compound.

Synthesis and Crystallization

A plausible synthetic route for this compound can be adapted from known syntheses of related sulfonamides. The final step would likely involve the reaction of a suitable sulfonyl chloride with an amine.

Hypothetical Synthesis:

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. For the title compound, this could involve the reaction of 4-amino-5-methoxy-2-methylbenzene-1-sulfonyl chloride with methylamine.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are critical for a successful structure determination.[5] Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small molecules.

  • Solvent Screening : Begin by screening a range of solvents to determine the solubility of the compound. Suitable solvents may include ethanol, methanol, acetone, acetonitrile, or mixtures thereof.

  • Crystal Growth :

    • Dissolve the purified compound in a suitable solvent or solvent mixture at a slightly elevated temperature to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

    • Monitor for the formation of well-defined single crystals over several days to weeks. Crystals with dimensions of 0.1-0.3 mm are generally ideal.[5]

X-ray Diffraction Data Collection

Instrumentation:

A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is required.[7]

Experimental Protocol:

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.[5]

  • Data Collection :

    • The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • The diffractometer collects a series of diffraction images at various crystal orientations. This is achieved by rotating the crystal in the X-ray beam.[5]

    • The diffraction data (intensities and positions of the diffraction spots) are recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Workflow:

  • Data Integration and Scaling : The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Space Group Determination : The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution : The initial atomic positions are determined using direct methods or Patterson methods, which are common for small molecules.[3]

  • Structure Refinement : The atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.

  • Validation : The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Representative Crystallographic Data

The following table presents a plausible set of crystallographic data for this compound, based on typical values for small organic molecules.

Parameter Representative Value
Chemical FormulaC₉H₁₄N₂O₃S
Formula Weight230.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1200
Z4
Calculated Density (g/cm³)1.27
Absorption Coefficient (mm⁻¹)0.25
F(000)488
Crystal Size (mm³)0.20 x 0.15 x 0.10
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100
Theta range for data collection (°)2.5 to 28.0
Reflections collected10000
Independent reflections2500
R_int0.04
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.15

Visualized Workflows

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_acq X-ray Diffraction Data Acquisition mounting->data_acq integration Data Integration & Scaling data_acq->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Model Validation refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: Experimental workflow from synthesis to final crystal structure determination.

data_processing_flowchart raw_data Raw Diffraction Images integrate Integration of Intensities (e.g., XDS, SAINT) raw_data->integrate scale Scaling and Merging (e.g., SADABS, SCALEPACK) integrate->scale space_group Space Group Determination (e.g., XPREP) scale->space_group solve Structure Solution (e.g., SHELXT, SIR) space_group->solve refine Full-Matrix Least-Squares Refinement (e.g., SHELXL) solve->refine validate Validation (e.g., PLATON, CheckCIF) refine->validate final_model Final Structural Model (CIF) validate->final_model

Caption: Flowchart of crystallographic data processing and structure refinement.

References

Application Notes & Protocols: The Strategic Use of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide as a Scaffold for 5-HT₆ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the strategic application of the chemical scaffold, 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, in modern medicinal chemistry. Moving beyond a simple datasheet, this note elucidates the rationale for its use as a privileged starting material for the synthesis of potent and selective 5-HT₆ receptor antagonists. We will detail the mechanistic basis for targeting the 5-HT₆ receptor, provide validated, step-by-step protocols for library synthesis and downstream in vitro screening, and offer insights into interpreting the resulting data to guide lead optimization.

Part 1: Foundational Strategy — Why This Scaffold?

The arylsulfonamide moiety is a cornerstone in medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to impart favorable physicochemical properties to a molecule. The specific compound, this compound, is not an end-product therapeutic itself, but rather a highly valuable starting block for constructing novel ligands targeting the serotonin 6 (5-HT₆) receptor.

Its utility stems from a synthetically advantageous structure:

  • Primary Aromatic Amine (-NH₂): This group serves as a versatile chemical handle. It is readily derivatized, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries. This is the primary site for modification in structure-activity relationship (SAR) studies.

  • Sulfonamide Linker: Provides a rigid, well-defined geometry for orienting substituents within the receptor's binding pocket.

  • Methoxy and Methyl Groups: These substituents on the aromatic ring pre-configure the scaffold's electronics and sterics, often providing a favorable starting point for achieving high-affinity binding at the 5-HT₆ receptor, a member of the G-protein coupled receptor (GPCR) family.

Targeting the 5-HT₆ receptor is a promising therapeutic strategy for cognitive disorders, including Alzheimer's disease and schizophrenia, as well as obesity. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems (e.g., acetylcholine, dopamine), leading to pro-cognitive effects.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is critical for reaction planning and interpreting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) data of its derivatives.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₁₄N₂O₃SProvides the elemental composition.
Molecular Weight 230.29 g/mol A low starting molecular weight is ideal, adhering to Lipinski's Rule of Five principles for good oral bioavailability.
CAS Number 121689-18-3Unique identifier for sourcing and regulatory purposes.
Predicted pKa Amine: ~3.5, Sulfonamide: ~9.5The basicity of the primary amine dictates reaction conditions for derivatization. The acidity of the sulfonamide proton can influence solubility and binding interactions.
Predicted LogP ~0.8 - 1.2Indicates a favorable starting point for balancing solubility and permeability in derivative compounds.

Part 2: The 5-HT₆ Receptor — Mechanism of Action & Therapeutic Rationale

The 5-HT₆ receptor is almost exclusively expressed in the central nervous system (CNS). It is constitutively active and signals through the Gs alpha subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, the downstream signaling cascade is inhibited. This modulation is believed to be the basis for the observed improvements in cognitive function.

five_ht6_pathway cluster_membrane Cell Membrane receptor 5-HT₆ Receptor (GPCR) g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Stimulates camp cAMP (Second Messenger) ac->camp Converts serotonin Serotonin (5-HT) (Endogenous Agonist) serotonin->receptor Activates antagonist Synthesized Antagonist (e.g., from our scaffold) antagonist->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Modulation of Cholinergic & Glutamatergic Neurotransmission pka->downstream Phosphorylates Targets procognition Pro-Cognitive Effects downstream->procognition

Caption: 5-HT₆ receptor signaling pathway and the inhibitory action of a synthesized antagonist.

Part 3: Experimental Protocols & Workflow

This section details the practical application of this compound in a typical drug discovery campaign.

Workflow Overview

The overall process follows a logical progression from chemical synthesis to biological validation.

discovery_workflow scaffold Start: Scaffold (4-amino-5-methoxy-N,2- dimethylbenzenesulfonamide) synthesis Protocol 1: Library Synthesis (Reductive Amination) scaffold->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification screening Protocol 2: Primary Screen (Receptor Binding Assay) purification->screening functional Protocol 3: Functional Assay (cAMP Assay) screening->functional Active 'Hits' sar SAR Analysis & Lead Optimization functional->sar sar->synthesis Iterative Cycles lead Lead Candidate sar->lead

Caption: Drug discovery workflow starting from the arylsulfonamide scaffold.

Protocol 1: Parallel Synthesis of a Derivative Library via Reductive Amination

Objective: To generate a diverse library of compounds by reacting the primary amine of the scaffold with a variety of aldehydes or ketones. Reductive amination is a robust and high-yielding method ideal for this purpose.

Rationale: This reaction introduces new substituents (R-groups) at the 4-amino position, allowing for systematic exploration of the receptor's binding pocket. The choice of aldehydes/ketones should be diverse (aliphatic, aromatic, heterocyclic) to maximize the chemical space explored.

Materials:

  • This compound (Scaffold)

  • A diverse set of aldehydes (e.g., benzaldehyde, 2-thiophenecarboxaldehyde, cyclohexanecarbaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • 96-well reaction block or individual reaction vials

  • Standard laboratory glassware and magnetic stirrers

Step-by-Step Procedure:

  • Reaction Setup: In each well of a 96-well reaction block, add the scaffold (1.0 eq., e.g., 23 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous DCM (1.0 mL) to each well and stir briefly to dissolve the scaffold.

  • Aldehyde Addition: Add the selected aldehyde (1.1 eq., 0.11 mmol) to its respective well.

  • Catalyst Addition: Add one drop of glacial acetic acid to each well. This catalyzes the formation of the intermediate imine/iminium ion.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Add the reducing agent, STAB (1.5 eq., ~32 mg, 0.15 mmol), portion-wise to each well. Causality Note: STAB is a mild and selective reducing agent that is ideal for this transformation, as it does not reduce the starting aldehyde and tolerates a wide range of functional groups. It is less water-sensitive than other hydrides like NaBH₄.

  • Reaction Monitoring: Seal the reaction block and allow it to stir at room temperature overnight (12-16 hours). Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from a representative well.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to each well.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final secondary amine derivatives.

Protocol 2: In Vitro 5-HT₆ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the newly synthesized compounds for the human 5-HT₆ receptor.

Rationale: This is the gold-standard primary assay to identify which compounds physically interact with the target receptor. It uses a radiolabeled ligand (e.g., [³H]-LSD or a more selective ligand) that is known to bind to the receptor. The ability of our test compounds to displace this radioligand is measured, providing a quantitative measure of their affinity.

Materials:

  • Membrane preparations from cells expressing the human 5-HT₆ receptor (e.g., HEK293-h5HT6)

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide)

  • Non-specific binding control: Methiothepin or another high-affinity 5-HT₆ ligand (unlabeled)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • Synthesized test compounds dissolved in DMSO

  • 96-well filter plates (GF/C or similar)

  • Scintillation cocktail and a liquid scintillation counter

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in the assay buffer. Typically, an 11-point concentration curve is used, ranging from 10 µM to 10 pM. Add these to a 96-well plate. Also include wells for "Total Binding" (buffer + DMSO only) and "Non-Specific Binding" (buffer + high concentration of methiothepin, e.g., 10 µM).

  • Reagent Preparation: Dilute the receptor membrane preparation in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well. Dilute the [³H]-LSD in assay buffer to a final concentration of ~1.0 nM. Causality Note: The concentration of radioligand is typically set near its Kd value to ensure sensitive detection of competitive binding.

  • Assay Incubation: In the filter plate, add the following in order:

    • 50 µL of assay buffer

    • 25 µL of test compound dilution (or control)

    • 25 µL of diluted [³H]-LSD

    • 100 µL of diluted membrane preparation

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding controls.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Antagonist Assay

Objective: To determine whether high-affinity binders act as functional antagonists at the 5-HT₆ receptor.

Rationale: A binding assay only confirms interaction; it does not reveal function. This assay measures the downstream signaling product, cAMP, to determine if a compound blocks the receptor's activation by an agonist (like serotonin).

Materials:

  • HEK293 cells stably expressing the human 5-HT₆ receptor

  • Agonist: Serotonin (5-HT)

  • Test compounds

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium, plates, and incubator

Step-by-Step Procedure:

  • Cell Plating: Seed the HEK293-h5HT6 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of your test compounds to the cells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor before agonist challenge.

  • Agonist Challenge: Add serotonin at a concentration equal to its EC₈₀ value (the concentration that gives 80% of the maximal response). Causality Note: Using the EC₈₀ concentration of the agonist provides a robust signal window to measure inhibition by an antagonist.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Plot the measured cAMP signal against the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ value, which represents the concentration of the antagonist that reduces the agonist-induced cAMP response by 50%.

Part 4: Data Interpretation & Lead Optimization

The data from these assays are used to build a structure-activity relationship (SAR).

Example Data Table:

Compound IDR-Group (from Aldehyde)Binding Ki (nM)Functional IC₅₀ (nM)
Scaffold -H>10,000>10,000
DERIV-01 Phenyl55.289.7
DERIV-02 2-Thienyl15.825.1
DERIV-03 Cyclohexyl250.4410.0
DERIV-04 4-Fluorophenyl8.312.5

Interpretation:

  • Initial Hit: DERIV-01 shows that adding a simple phenyl group confers moderate affinity and functional antagonism.

  • SAR Development: Comparing DERIV-01 and DERIV-02 suggests that a heteroaromatic ring (thiophene) is better tolerated or forms more favorable interactions than a simple phenyl ring. The lower Ki and IC₅₀ values for DERIV-02 make it a more potent compound.

  • Electronic Effects: The significant improvement seen with DERIV-04 (4-Fluorophenyl) suggests that electron-withdrawing groups on the phenyl ring are highly beneficial for potency, perhaps by altering the electronics of the secondary amine or engaging in a specific halogen bond within the receptor pocket.

  • Steric Effects: The much weaker potency of DERIV-03 indicates that a bulky, non-aromatic aliphatic group is detrimental to binding.

This initial SAR guides the next round of synthesis. A medicinal chemist would now focus on synthesizing more derivatives with substituted phenyl or other heteroaromatic rings to further probe the binding pocket and improve potency, selectivity (by testing against other serotonin receptors), and ADME properties.

References

  • Role of 5-HT₆ Receptors in Cognition: "The 5-HT6 receptor as a target for the treatment of cognitive impairment." Neuropharmacology. [Link]

  • Reductive Amination in Medicinal Chemistry: "Reductive Amination for the Synthesis of Amines." Organic Reactions. [Link]

  • GPCR Assay Guidelines: "Assay Guidance Manual for G-Protein Coupled Receptors." Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cheng-Prusoff Equation: "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. [Link]

  • Chemical Compound Data: PubChem Database entry for this compound. National Center for Biotechnology Information. [Link]

Application Notes and Protocols for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide as a key intermediate in organic synthesis. The primary application highlighted is its role in the production of high-performance pigments, specifically C.I. Pigment Red 185.

Overview of Synthetic Utility

This compound is a substituted aromatic amine that serves as a valuable building block in the synthesis of azo pigments. Its chemical structure, featuring a primary amino group, a methoxy group, and a sulfonamide moiety, allows for its facile conversion into a diazonium salt, which can then be coupled with various naphthol derivatives to produce a range of colored compounds. The methoxy and sulfonamide groups on the benzene ring influence the final properties of the pigment, such as its color, lightfastness, and resistance to chemical and physical degradation.

The most prominent application of this intermediate is in the synthesis of C.I. Pigment Red 185, a bluish-red pigment used in printing inks, paints, and plastics.[1][2] The synthesis involves a two-step process: the diazotization of this compound, followed by an azo coupling reaction with 3-hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 49564-57-0[3][4]
Molecular Formula C₉H₁₄N₂O₃S[3][4]
Molecular Weight 230.28 g/mol [3][4]
Appearance Not explicitly stated, likely a solid
Melting Point 133-139 °C[2]
Purity ≥98% (typical commercial grade)[2]

Experimental Protocols

The following protocols are based on the established synthesis of C.I. Pigment Red 185 from this compound.

Diazotization of this compound

This procedure describes the conversion of the primary aromatic amine to its corresponding diazonium salt. This intermediate is typically not isolated and is used directly in the subsequent coupling reaction.

Reaction Scheme:

Diazotization start 4-amino-5-methoxy- N,2-dimethylbenzenesulfonamide product Diazonium Salt Intermediate start->product Diazotization reagents NaNO₂, HCl (aq) 0-5 °C

Figure 1: Diazotization of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (30-37%)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, create a suspension of this compound in water and hydrochloric acid.

  • Cool the suspension to 0-5 °C using an ice bath with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring for a short period to ensure the completion of the diazotization reaction. The resulting diazonium salt solution is used immediately in the next step.

Azo Coupling Reaction for the Synthesis of C.I. Pigment Red 185

This protocol details the coupling of the freshly prepared diazonium salt with 3-hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide to yield C.I. Pigment Red 185.

Reaction Scheme:

Azo_Coupling diazonium Diazonium Salt Intermediate product C.I. Pigment Red 185 diazonium->product Azo Coupling coupling_agent 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl) -2-naphthamide coupling_agent->product reagents Base (e.g., NaHCO₃) Controlled pH

Figure 2: Azo coupling reaction to form C.I. Pigment Red 185.

Materials:

  • Diazonium salt solution from the previous step

  • 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Water

Procedure:

  • In a separate vessel, prepare a solution or suspension of 3-hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide in an aqueous medium.

  • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

  • Control the pH of the reaction mixture by adding a base, such as sodium bicarbonate, to facilitate the coupling reaction.

  • After the addition is complete, allow the reaction to proceed until the formation of the pigment is complete, which is typically indicated by the stabilization of the color.

  • The resulting pigment precipitates out of the solution.

Work-up and Purification
  • Isolate the crude C.I. Pigment Red 185 by filtration.

  • Wash the filter cake with water to remove any soluble impurities and salts.

  • Dry the pigment at an appropriate temperature.

  • Further processing, such as grinding and the addition of surfactants, may be performed to achieve the desired particle size and application properties.[5]

Quantitative Data

While specific yields can vary depending on the scale and precise reaction conditions, the synthesis of azo pigments from arylamines generally proceeds in high yield.

ParameterValue/RangeNotes
Theoretical Yield of C.I. Pigment Red 185 Based on the limiting reagent (typically the starting amine)Molecular Weight of Pigment Red 185: 560.58 g/mol [2]
Expected Purity >95%After proper work-up and purification

Signaling Pathways and Logical Relationships

The synthesis of C.I. Pigment Red 185 from this compound follows a logical, multi-step synthetic pathway. The overall workflow can be visualized as follows:

workflow cluster_start Starting Materials cluster_process Synthetic Process cluster_product Final Product start_amine 4-amino-5-methoxy- N,2-dimethylbenzenesulfonamide diazotization Diazotization start_amine->diazotization coupling_agent 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl) -2-naphthamide azo_coupling Azo Coupling coupling_agent->azo_coupling diazotization->azo_coupling Diazonium Salt Intermediate product C.I. Pigment Red 185 azo_coupling->product

Figure 3: Overall synthetic workflow for C.I. Pigment Red 185.

Conclusion

This compound is a crucial intermediate in the synthesis of high-performance azo pigments, most notably C.I. Pigment Red 185. The protocols outlined in this document provide a foundational methodology for the diazotization and subsequent azo coupling reactions. Researchers and professionals in drug development and materials science can utilize this information as a starting point for the synthesis of novel compounds with potential applications in their respective fields. The versatility of the diazonium salt intermediate allows for the exploration of a wide range of coupling partners, leading to the creation of a diverse library of azo compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, a key intermediate in pharmaceutical development. The described synthetic route is a robust four-step process commencing with the nitration of 2-methylanisole. Subsequent chlorosulfonation, amination with methylamine, and a final reduction yield the target compound. This protocol is designed for scalability and provides detailed methodologies, reagent specifications, and safety precautions to ensure a safe and efficient synthesis campaign. All quantitative data is presented in a clear tabular format for ease of reference and comparison.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific substitution pattern, featuring an amino group, a methoxy group, and a dimethylated sulfonamide moiety, makes it a versatile precursor for a range of therapeutic agents. The successful and efficient large-scale production of this intermediate is therefore of significant interest to the pharmaceutical industry. The following protocol outlines a reliable and scalable synthetic pathway.

Overall Synthetic Scheme

The multi-step synthesis of this compound is depicted below. The process begins with the nitration of commercially available 2-methylanisole, followed by chlorosulfonation to introduce the sulfonyl chloride functionality. The subsequent reaction with methylamine affords the corresponding sulfonamide. The final step involves the selective reduction of the nitro group to the desired primary amine.

A 2-Methylanisole C 4-Methoxy-2-methyl-5-nitrobenzene A->C Nitration B Nitrating Mixture (H₂SO₄, HNO₃) E 4-Methoxy-2-methyl-5-nitrobenzenesulfonyl Chloride C->E Chlorosulfonation D Chlorosulfonic Acid G 4-Methoxy-N,2-dimethyl-5-nitrobenzenesulfonamide E->G Amination F Methylamine I This compound G->I Reduction H Reducing Agent (e.g., Fe/HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The nitration and chlorosulfonation steps involve highly corrosive and reactive reagents and should be handled with extreme care.

Step 1: Synthesis of 4-Methoxy-2-methyl-5-nitrobenzene

Materials and Reagents:

  • 2-Methylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, add concentrated sulfuric acid (3.0 eq.). Cool the reactor to 0-5 °C using a circulating chiller.

  • Addition of Starting Material: Slowly add 2-methylanisole (1.0 eq.) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.0 eq.) in a separate vessel, pre-cooled to 0 °C. Add this nitrating mixture dropwise to the reaction vessel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 volumes).

  • Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 4-methoxy-2-methyl-5-nitrobenzene, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Methoxy-2-methyl-5-nitrobenzenesulfonyl Chloride

Materials and Reagents:

  • 4-Methoxy-2-methyl-5-nitrobenzene

  • Chlorosulfonic Acid

  • Thionyl Chloride (optional)

  • Ice

  • Hexane

Procedure:

  • Reaction Setup: In a clean and dry jacketed reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, add chlorosulfonic acid (5.0 eq.). Cool the reactor to 0-5 °C.

  • Addition of Intermediate: Slowly add the crude 4-methoxy-2-methyl-5-nitrobenzene (1.0 eq.) from Step 1 to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. The evolution of HCl gas should be observed. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water.

  • Drying: Dry the solid under vacuum. If necessary, the crude product can be triturated with cold hexane to remove impurities.

Step 3: Synthesis of 4-Methoxy-N,2-dimethyl-5-nitrobenzenesulfonamide

Materials and Reagents:

  • 4-Methoxy-2-methyl-5-nitrobenzenesulfonyl Chloride

  • Methylamine (40% in water or as a solution in THF)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a reactor, dissolve the 4-methoxy-2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq.) from Step 2 in a suitable solvent such as DCM or THF. Cool the solution to 0-5 °C.

  • Addition of Amine: Slowly add an excess of methylamine solution (2.2 eq.) to the cooled solution. A precipitate may form.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. If THF is used, add DCM for extraction.

  • Washing: Wash the organic layer with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-methoxy-N,2-dimethyl-5-nitrobenzenesulfonamide. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 4: Synthesis of this compound

Materials and Reagents:

  • 4-Methoxy-N,2-dimethyl-5-nitrobenzenesulfonamide

  • Iron Powder (Fe) or Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a reactor, suspend the 4-methoxy-N,2-dimethyl-5-nitrobenzenesulfonamide (1.0 eq.) from Step 3 in a mixture of ethanol and water or acetic acid.

  • Addition of Reducing Agent: Add iron powder (5.0 eq.) or tin(II) chloride dihydrate (4.0 eq.) to the suspension.

  • Initiation of Reduction: Heat the mixture to 50-60 °C and then add concentrated hydrochloric acid dropwise. The reaction is exothermic, and the temperature should be controlled.

  • Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture at reflux (80-90 °C) for 2-4 hours until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid iron salts.

  • Basification and Extraction: Neutralize the filtrate with a concentrated sodium hydroxide solution until the pH is basic (pH 9-10). Extract the product with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield (%)Purity (%)
12-MethylanisoleH₂SO₄, HNO₃4-Methoxy-2-methyl-5-nitrobenzene85-95>95 (crude)
24-Methoxy-2-methyl-5-nitrobenzeneChlorosulfonic Acid4-Methoxy-2-methyl-5-nitrobenzenesulfonyl Chloride70-85>90 (crude)
34-Methoxy-2-methyl-5-nitrobenzenesulfonyl ChlorideMethylamine4-Methoxy-N,2-dimethyl-5-nitrobenzenesulfonamide80-90>98 (after recrystallization)
44-Methoxy-N,2-dimethyl-5-nitrobenzenesulfonamideFe, HClThis compound75-85>99 (after purification)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for a single batch synthesis.

cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis prep_reagents Prepare Reagents and Solvents setup_reactor Set up Reactor prep_reagents->setup_reactor nitration Step 1: Nitration setup_reactor->nitration workup Work-up & Extraction nitration->workup chlorosulfonation Step 2: Chlorosulfonation chlorosulfonation->workup amination Step 3: Amination amination->workup reduction Step 4: Reduction reduction->workup workup->chlorosulfonation workup->amination workup->reduction recrystallization Recrystallization/ Chromatography workup->recrystallization analysis Analysis (TLC, HPLC, NMR, MS) recrystallization->analysis

Caption: High-level workflow for the synthesis of the target compound.

Application Notes and Protocols for the Purification of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust purification techniques for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on drug efficacy, safety, and development timelines, we present detailed protocols for recrystallization, acid-base extraction, and column chromatography. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for selecting the most appropriate purification method. Each protocol is structured to ensure self-validation, incorporating in-process controls and characterization checkpoints.

Introduction: The Critical Role of Purity

This compound is a substituted aromatic sulfonamide. Its molecular structure, featuring an aromatic amine, a sulfonamide group, and a methoxy ether, presents both opportunities and challenges for purification. The primary amino group and the sulfonamide moiety can engage in various intermolecular interactions, influencing solubility and chromatographic behavior. Potential impurities in the synthesis of this compound may include unreacted starting materials, by-products from incomplete reactions, or isomers.[1] The presence of these impurities can have significant consequences in drug development, potentially leading to adverse toxicological profiles or reduced therapeutic efficacy. Therefore, the selection and optimization of the purification strategy are paramount.

The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities, the scale of the purification, and the desired final purity. This guide will explore three primary methods: recrystallization for bulk purification, acid-base extraction for exploiting the amphoteric nature of the molecule, and column chromatography for achieving the highest purity.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃S[2][3]
Molecular Weight 230.28 g/mol [2][3]
Appearance White to light beige solid[4]
Predicted pKa 12.30 ± 0.50[4]
Solubility Soluble in methanol, very slightly soluble in chloroform, practically insoluble in water.Echemi

Note: The predicted pKa suggests the sulfonamide nitrogen is weakly acidic, while the aromatic amine is basic.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, particularly on a larger scale. The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Causality in Solvent Selection

For this compound, the presence of both polar (amino, sulfonamide, methoxy) and non-polar (aromatic ring, methyl groups) functionalities suggests that a solvent of intermediate polarity or a mixed solvent system would be most effective. Polar protic solvents like ethanol or methanol are good starting points due to their ability to form hydrogen bonds with the amino and sulfonamide groups. The addition of a non-polar anti-solvent, such as n-hexane or water, can then be used to induce crystallization upon cooling.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Methanol (ACS Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. To this, add a minimal volume of hot methanol and stir until the solid is completely dissolved. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove any particulate matter.

  • Induce Crystallization: While the methanol solution is still warm, slowly add deionized water dropwise until the solution becomes faintly turbid. The turbidity indicates the saturation point has been reached. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. Slow cooling is essential for the formation of large, pure crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol-water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Self-Validation:

  • Purity Assessment: Analyze the purity of the recrystallized product by High-Performance Liquid Chromatography (HPLC) and compare it to the crude material.

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

Recrystallization Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Acid-Base Extraction: Exploiting Amphoteric Properties

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[5] this compound is an amphoteric molecule, containing a basic aromatic amine group and a weakly acidic sulfonamide group. This duality allows for its selective extraction into either an aqueous acidic or basic solution, leaving neutral impurities behind in the organic phase.

The Chemical Logic
  • In Acidic Solution: The basic amino group (-NH₂) will be protonated by a strong acid (e.g., HCl) to form a water-soluble ammonium salt (-NH₃⁺Cl⁻).[6]

  • In Basic Solution: The acidic sulfonamide proton can be removed by a strong base (e.g., NaOH) to form a water-soluble sodium salt.

This strategy is highly effective for removing non-ionizable impurities.

Experimental Protocol: Acid-Base Extraction

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Acidic Extraction: Transfer the ether solution to a separatory funnel and extract with 1 M HCl. The protonated product will move to the aqueous layer. Separate the layers.

  • Isolation from Acidic Extract: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (check with pH paper). The neutral product will precipitate out.

  • Back Extraction: Extract the precipitated product back into a fresh portion of diethyl ether.

  • Drying and Evaporation: Wash the ether layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.[7]

Self-Validation:

  • TLC Analysis: Monitor the separation efficiency by TLC, comparing the original organic layer, the aqueous extracts, and the final product.

  • Yield Calculation: Determine the recovery of the purified compound.

Acid-Base Extraction Workflow

AcidBase_Extraction start Crude Product in Diethyl Ether extract_acid Extract with 1M HCl start->extract_acid organic_layer1 Organic Layer (Neutral Impurities) extract_acid->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Protonated Product) extract_acid->aqueous_layer1 Separate neutralize Neutralize with 1M NaOH aqueous_layer1->neutralize precipitate Precipitated Product neutralize->precipitate back_extract Back-extract into Diethyl Ether precipitate->back_extract dry_evaporate Dry & Evaporate back_extract->dry_evaporate pure_product Pure Product dry_evaporate->pure_product

Caption: Workflow for purification via acid-base extraction.

Column Chromatography: For High-Purity Applications

When the highest possible purity is required, for instance, for analytical standards or late-stage drug development, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Strategic Considerations for Chromatography

Given the polar nature of this compound, normal-phase chromatography on silica gel is a suitable approach. The polar amino and sulfonamide groups will interact strongly with the acidic silanol groups of the silica. To achieve good separation and prevent peak tailing, a polar mobile phase is required. A gradient elution starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Self-Validation:

  • HPLC Analysis: Confirm the purity of the combined fractions. Fractions should be analyzed before combining to ensure high purity.

  • Spectroscopic Analysis: Confirm the identity and structural integrity of the purified product using NMR and Mass Spectrometry.

Column Chromatography Workflow

Column_Chromatography A Pack Silica Gel Column B Load Crude Product A->B C Elute with DCM/Methanol Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H High-Purity Product G->H

Caption: Workflow for high-purity purification by column chromatography.

Summary of Purification Techniques

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Recrystallization Differential solubilityBulk purificationEconomical, scalable, simpleLower resolution for similar impurities
Acid-Base Extraction Differential ionizationRemoval of neutral impuritiesFast, effective for specific impurity typesRequires ionizable functional groups
Column Chromatography Differential adsorptionHigh-purity applicationsHigh resolution, versatileMore time-consuming, higher solvent usage

Conclusion

The purification of this compound is a critical step in its utilization as a pharmaceutical intermediate. The choice of purification method should be a strategic decision based on the scale of the synthesis, the nature of the impurities, and the required final purity. For large-scale production where moderate to high purity is acceptable, recrystallization is often the most practical approach. Acid-base extraction provides an efficient method for removing neutral impurities. For obtaining material of the highest purity, essential for analytical standards and clinical applications, column chromatography is indispensable. The protocols provided in this guide offer a robust starting point for researchers to develop and optimize their purification strategies, ultimately contributing to the accelerated development of safe and effective pharmaceuticals.

References

  • ChemBK. 4-AMINO-5-METHOXY-2-METHYL-N-METHYLBENZENESULFONAMIDE - Physico-chemical Properties. Available from: [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. Available from: [Link]

  • University of Colorado Boulder. Acid-Base Extraction. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • SIELC Technologies. Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. Available from: [Link]

  • Google Patents. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
  • Google Patents. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of the sulfonamide compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview. Available from: [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • GSRS. This compound. Available from: [Link]

  • Google Patents. CN112521318A - Preparation method of amisulpride important intermediate.
  • Google Patents. CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am observing a very low yield for the overall synthesis. What are the most likely causes?

A1: Low overall yield in a multi-step synthesis can be due to inefficiencies at one or more stages. For the synthesis of this compound, the critical steps are the protection of the aniline, chlorosulfonylation, and the final amination. Poor reactivity of starting materials, side reactions, and suboptimal reaction conditions are common culprits.[1] A thorough analysis of each step is recommended to pinpoint the bottleneck.

Q2: My chlorosulfonylation step is resulting in a dark, impure product with low yield. What could be wrong?

A2: The chlorosulfonylation of N-acetyl-4-methoxy-2-methylaniline is a key step that can be problematic. Common issues include:

  • Degradation of the starting material: The reaction with chlorosulfonic acid is highly exothermic and can lead to charring if the temperature is not carefully controlled.[2] Maintaining a low reaction temperature (e.g., 5-10°C) is crucial.

  • Hydrolysis of the sulfonyl chloride: The intermediate sulfonyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or water present in the reagents.[1] It is imperative to use anhydrous conditions and freshly distilled chlorosulfonic acid.

  • Incomplete reaction: Insufficient reaction time or a suboptimal molar ratio of the starting material to chlorosulfonic acid can lead to incomplete conversion.[2]

Q3: The final amination step with dimethylamine is sluggish and gives a poor yield of the desired sulfonamide. How can I improve this?

A3: The reaction between the sulfonyl chloride intermediate and dimethylamine can be influenced by several factors:

  • Steric hindrance and nucleophilicity: While dimethylamine is a good nucleophile, steric hindrance around the sulfonyl group can slow down the reaction.

  • Reaction temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature should be maintained.

  • Acid Scavenging: The reaction generates hydrochloric acid, which can protonate the dimethylamine, rendering it non-nucleophilic. The use of a suitable base (e.g., an excess of dimethylamine or a non-nucleophilic base like triethylamine) is essential to neutralize the HCl produced.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification of N,N-dimethylsulfonamides can sometimes be challenging due to their polarity. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

  • Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove basic impurities. Conversely, the product can be extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: While a specific yield for this exact molecule is not widely reported, yields for analogous multi-step syntheses of substituted sulfonamides can range from 50% to as high as 80% under optimized conditions.[3] The yield is highly dependent on the efficiency of each individual step.

Q2: Is it necessary to protect the amino group before chlorosulfonylation?

A2: Yes, it is highly recommended to protect the amino group, typically as an acetamide. The free amino group would react with chlorosulfonic acid, leading to undesired side products and a complex reaction mixture.

Q3: What are some common side reactions to be aware of during sulfonamide formation?

A3: The primary side reaction is the hydrolysis of the sulfonyl chloride intermediate to the corresponding sulfonic acid, which will not react with the amine.[1] Another potential side reaction is the formation of a bis-sulfonated product if the reaction conditions are too harsh.

Q4: Can I use a different amine in the final step to synthesize analogues?

A4: Yes, the synthetic route is amenable to the use of other primary or secondary amines in the final step to generate a library of related sulfonamides. However, the reactivity of the amine will influence the optimal reaction conditions. Less nucleophilic or sterically hindered amines may require more forcing conditions.

Data Presentation

The following table summarizes typical yields for key steps in the synthesis of related aromatic sulfonamides, which can serve as a benchmark for optimizing the synthesis of this compound.

StepReactionReagentsTypical Yield (%)Reference
1Acetylation of Aniline4-methoxy-2-methylaniline, Acetic Anhydride>95General Knowledge
2ChlorosulfonylationN-acetyl-4-methoxy-2-methylaniline, Chlorosulfonic Acid75-85[2]
3AminationSulfonyl Chloride, Dimethylamine80-95General Knowledge
4Deprotection (Hydrolysis)Acetamide, HCl>90General Knowledge

Experimental Protocols

A proposed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of structurally related compounds.

Step 1: Acetylation of 4-methoxy-2-methylaniline

  • In a round-bottom flask, dissolve 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain N-(4-methoxy-2-methylphenyl)acetamide.

Step 2: Chlorosulfonylation of N-(4-methoxy-2-methylphenyl)acetamide

  • In a three-necked flask equipped with a dropping funnel and a gas outlet connected to a trap, place chlorosulfonic acid (5.0 eq).

  • Cool the acid to 0-5°C in an ice-salt bath.

  • Slowly add N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq) in small portions over 1 hour, ensuring the temperature does not exceed 10°C.

  • After the addition, stir the reaction mixture at 5-10°C for 6-8 hours.[2]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-acetamido-5-methoxy-2-methylbenzene-1-sulfonyl chloride.

Step 3: Amination with Dimethylamine

  • Dissolve the 4-acetamido-5-methoxy-2-methylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Cool the solution to 0-5°C.

  • Bubble dimethylamine gas through the solution or add a solution of dimethylamine in THF (2.5 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-acetamido-N,N,5-trimethyl-2-methoxybenzenesulfonamide.

Step 4: Deprotection of the Acetamide Group

  • Reflux the crude product from Step 3 in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Mandatory Visualization

SynthesisWorkflow Proposed Synthesis Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Chlorosulfonylation cluster_step3 Step 3: Amination cluster_step4 Step 4: Deprotection A 4-methoxy-2-methylaniline B N-(4-methoxy-2-methylphenyl)acetamide A->B Acetic Anhydride C 4-acetamido-5-methoxy-2-methylbenzene-1-sulfonyl chloride B->C Chlorosulfonic Acid D 4-acetamido-N,N,5-trimethyl-2-methoxybenzenesulfonamide C->D Dimethylamine E This compound D->E HCl, Ethanol

Caption: Proposed multi-step synthesis of the target compound.

TroubleshootingYield Troubleshooting Low Yield Issues Start Low Yield Observed CheckStep2 Problem in Chlorosulfonylation? Start->CheckStep2 CheckStep3 Problem in Amination? CheckStep2->CheckStep3 No Solution2a Control Temperature (0-5°C) CheckStep2->Solution2a Yes Solution2b Ensure Anhydrous Conditions CheckStep2->Solution2b Yes Solution3a Use Excess Amine or Base CheckStep3->Solution3a Yes Solution3b Optimize Reaction Time/Temp CheckStep3->Solution3b Yes End Yield Improved CheckStep3->End No Solution2a->End Solution2b->End Solution3a->End Solution3b->End

Caption: Logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: Synthesis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzenesulfonamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzenesulfonamides?

The most traditional and widely used method is the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[3]

Q2: Why is a base necessary in the reaction between a sulfonyl chloride and an amine?

A base is required to scavenge the HCl that is generated during the reaction. If not neutralized, the HCl byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include pyridine, triethylamine (TEA), or aqueous sodium hydroxide.[3][4]

Q3: My benzenesulfonyl chloride is not commercially available. How can I prepare it?

Aryl sulfonyl chlorides can be prepared through several methods:

  • Chlorosulfonation: Direct reaction of an aromatic compound with chlorosulfonic acid.[2] This method can be harsh and is not suitable for electron-deficient substrates.[2]

  • From Thiols: Oxidation and chlorination of the corresponding thiol.[1][2]

  • From Anilines (Sandmeyer-type reaction): Diazotization of an aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.[2]

Q4: Can I perform this reaction in an aqueous medium?

Yes, under certain conditions. High yields have been reported for the reaction of benzenesulfonyl chloride with various amines in 1 M aqueous sodium hydroxide.[5][6] This can be a practical and greener alternative, especially for water-soluble amines.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of substituted benzenesulfonamides.

Problem 1: Low or No Yield of the Desired Product

Possible Cause 1: Decomposition of the Sulfonyl Chloride Benzenesulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[7] Some heteroaryl sulfonyl chlorides, like pyridine-2-sulfonyl chloride, are known to be particularly unstable.[8]

  • Solution:

    • Ensure all glassware is flame-dried or oven-dried before use.

    • Use anhydrous solvents.

    • Store sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

    • If possible, use the sulfonyl chloride immediately after it is prepared or purchased.

    • For unstable sulfonyl chlorides, consider alternative two-step methods, such as using a stable sulfonate ester intermediate.[8]

Possible Cause 2: Insufficiently Reactive Amine Electron-poor anilines are less nucleophilic and may react very slowly or not at all under standard conditions.[1]

  • Solution:

    • Increase the reaction temperature.

    • Use a more forcing solvent (e.g., refluxing dioxane or DMF).

    • Employ a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to activate the sulfonyl chloride.[9]

    • Consider alternative synthetic routes if the amine is particularly unreactive.

Possible Cause 3: Inappropriate Base or Stoichiometry If the base is too weak or if less than one equivalent is used, the HCl byproduct will protonate the starting amine, effectively stopping the reaction.

  • Solution:

    • Ensure at least one equivalent of base (e.g., triethylamine) is used. When using pyridine as both the solvent and base, it is present in large excess.

    • For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required.

    • In some cases, using an inorganic base like NaOH in a biphasic or aqueous system can be highly effective.[5][6]

Problem 2: Formation of Multiple Products (Visible on TLC/LC-MS)

Possible Cause 1: N,N-Disulfonylation of Primary Amines Primary amines (R-NH₂) can sometimes react with two equivalents of the sulfonyl chloride to form a bis-sulfonated byproduct (R-N(SO₂Ar)₂). This is more likely if a large excess of the sulfonyl chloride is used or under certain reaction conditions.

  • Solution:

    • Slowly add the sulfonyl chloride (1.0-1.1 equivalents) to a solution of the primary amine. This maintains an excess of the amine throughout the addition, favoring monosulfonylation.

    • Control the reaction temperature; running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity.[8]

Possible Cause 2: Hydrolysis of Sulfonyl Chloride If your TLC or LC-MS shows a very polar, UV-active spot that doesn't move from the baseline, it is likely the benzenesulfonic acid from hydrolysis of the starting material.

  • Solution:

    • As mentioned previously, rigorously exclude water from the reaction by using anhydrous solvents and inert atmosphere techniques.

Problem 3: Difficult Product Purification and Isolation

Possible Cause 1: Residual Pyridine in the Crude Product Pyridine is often used as both a base and a solvent. Due to its high boiling point (115 °C), it can be difficult to remove completely under reduced pressure.

  • Solution:

    • Acid Wash: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 5% citric acid). Pyridine will be protonated to form a water-soluble pyridinium salt, which will be extracted into the aqueous layer. Caution: This is not suitable if your product contains acid-sensitive functional groups.

    • Copper Sulfate Wash: A milder alternative is to wash the organic layer with an aqueous solution of copper(II) sulfate. Pyridine forms a water-soluble coordination complex with copper and is removed.[10] A color change in the aqueous layer to deep blue indicates pyridine removal.[10]

    • Azeotropic Removal: Co-evaporate the crude product with toluene under reduced pressure. Toluene forms an azeotrope with pyridine, facilitating its removal.[10]

Possible Cause 2: Product is Water-Soluble Some sulfonamides, particularly those with polar functional groups, may have partial solubility in water, leading to loss of yield during the extractive work-up.

  • Solution:

    • After the initial extraction with an organic solvent, back-extract the aqueous layers multiple times with the same or a different organic solvent (e.g., ethyl acetate, DCM).

    • Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer.

Experimental Protocols & Data

Representative Protocol: Synthesis of N-(phenyl)benzenesulfonamide

This protocol describes a standard procedure using pyridine as the base and solvent.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq.) in anhydrous pyridine (5-10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Data: Comparison of Reaction Conditions

The choice of base and solvent can significantly impact reaction outcomes. The following table summarizes yields for the synthesis of specific sulfonamides under different conditions as found in the literature.

AmineSulfonyl ChlorideBase/SolventYield (%)Reference
2-AminopyridineBenzenesulfonyl chloridePyridine73%[8]
DibutylamineBenzenesulfonyl chloride1.0 M NaOH (aq.)94%[5][6]
1-OctylamineBenzenesulfonyl chloride1.0 M NaOH (aq.)98%[5][6]
HexamethylenimineBenzenesulfonyl chloride1.0 M NaOH (aq.)97%[5][6]

Visual Guides

General Experimental Workflow

The following diagram illustrates the typical sequence of steps for the synthesis and purification of a substituted benzenesulfonamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents Select Amine & Sulfonyl Chloride setup Prepare Anhydrous Solvent & Glassware reagents->setup 1. Planning addition Cool & Add Reagents setup->addition stir Stir at RT or Heat addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench & Dilute monitor->quench extract Extract with Organic Solvent quench->extract wash Wash (Acid/Base/Brine) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze G start Low Yield Observed check_sm Starting Amine Consumed (by TLC)? start->check_sm no_path Incomplete Reaction check_sm->no_path No yes_path Complete Consumption check_sm->yes_path Yes cause_hydrolysis Cause: Sulfonyl Chloride Hydrolysis? no_path->cause_hydrolysis cause_base Cause: Insufficient Base or Inactive Amine? no_path->cause_base sol_reagents Solution: Use Anhydrous Conditions & Fresh Reagents cause_hydrolysis->sol_reagents sol_conditions Solution: Increase Temp, Change Base, Add Catalyst cause_base->sol_conditions cause_side_rxn Cause: Side Product Formation? yes_path->cause_side_rxn cause_workup Cause: Product Lost During Work-up? yes_path->cause_workup sol_stoich Solution: Control Stoichiometry & Temp. cause_side_rxn->sol_stoich sol_extract Solution: Check pH, Back-Extract Aqueous Layers cause_workup->sol_extract

References

Technical Support Center: Synthesis and Purification of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and purification of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common approach for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of this compound, this would typically involve the reaction of 4-amino-5-methoxy-2-methylbenzenesulfonyl chloride with methylamine. It is crucial to ensure the starting materials are pure and the reaction conditions are carefully controlled to minimize side reactions.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, the stoichiometry of reactants, and the choice of solvent and base. The reaction is often carried out at low temperatures (0 °C to room temperature) to control its exothermicity. An excess of the amine or the use of a non-nucleophilic base is common to neutralize the HCl generated during the reaction. The solvent should be inert to the reactants and capable of dissolving them.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the most common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (sulfonyl chloride and amine), the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride, and potentially side-products from reactions with the amino group on the aromatic ring if it is not protected. Dimerization or polymerization can also occur under certain conditions.

Q5: Which purification techniques are most effective for this compound?

A5: Recrystallization is a widely used and effective method for purifying sulfonamides.[1] The choice of solvent is critical and often requires some experimentation. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[2] Column chromatography can also be employed for more challenging separations.[3]

Troubleshooting Guide

Low Product Yield
Question Possible Causes Solutions
Why is my reaction yield significantly lower than expected? 1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: The formation of byproducts consumes starting materials. 3. Hydrolysis of sulfonyl chloride: Moisture in the reaction can lead to the formation of the unreactive sulfonic acid. 4. Loss during workup: Product may be lost during extraction or filtration steps.1. Extend reaction time or increase temperature: Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating may be necessary. 2. Optimize reaction conditions: Adjust the stoichiometry of reactants, change the base, or use a different solvent. 3. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Careful workup: Ensure proper phase separation during extraction and minimize transfers. Wash the filter cake with a small amount of cold solvent to recover adsorbed product.
Product Purity Issues
Question Possible Causes Solutions
My purified product shows multiple spots on TLC or extra peaks in HPLC. What could be the impurities? 1. Unreacted starting materials: The sulfonyl chloride or amine may still be present. 2. Sulfonic acid: Hydrolysis of the sulfonyl chloride. 3. Side-products: Unwanted products from side reactions.1. Improve purification: Optimize the recrystallization solvent system or perform column chromatography. 2. Aqueous wash: During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic sulfonic acid impurity. 3. Re-evaluate reaction conditions: To minimize side-product formation, consider adjusting the reaction temperature, order of addition of reagents, or using a protecting group for the aromatic amine.
The color of my final product is off-white or yellowish, but it should be a white solid. 1. Presence of colored impurities: These may be carried through from the starting materials or formed during the reaction. 2. Degradation: The product may be sensitive to light or air.1. Charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. 2. Storage: Store the final product in a dark, airtight container, preferably under an inert atmosphere.
Recrystallization Problems
Question Possible Causes Solutions
My compound is not dissolving in the hot recrystallization solvent. 1. Incorrect solvent choice: The solvent may not be a good match for the compound's polarity. 2. Insufficient solvent: Not enough solvent has been added.1. Select a different solvent: Use a solvent with a polarity that better matches the product. A solvent mixture can also be effective.[4] 2. Add more solvent: Add the solvent in small portions to the heated mixture until the solid dissolves.
The product is "oiling out" instead of forming crystals upon cooling. 1. Solution is too saturated: The concentration of the compound is too high. 2. Cooling is too rapid: Crystals do not have sufficient time to form. 3. Impurities are present: Impurities can inhibit crystal lattice formation.1. Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly. 2. Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. 3. Further purification: The presence of persistent impurities may require another purification step, such as column chromatography, before attempting recrystallization again.
No crystals are forming even after the solution has cooled completely. 1. Solution is not saturated enough: Too much solvent was used. 2. Supersaturation: The solution is supersaturated and needs a nucleation site to begin crystallization.1. Evaporate some solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration. 2. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Experimental Protocols

General Synthesis of this compound

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-5-methoxy-2-methylbenzenesulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Slowly add a solution of methylamine (2.0-2.2 eq.) in the same solvent to the cooled solution of the sulfonyl chloride with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, isopropanol).

Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decoloring (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Sulfonamides

SolventPolarityBoiling Point (°C)Notes
Ethanol Polar Protic78Often a good starting point for sulfonamides.[4]
Isopropanol Polar Protic82Can provide high recovery of pure product.[1]
Methanol Polar Protic65May be too good a solvent, leading to lower recovery.
Ethanol/Water VariableVariableA solvent pair can be effective for compounds with mixed polarity.[4]
Ethyl Acetate Polar Aprotic77Can be a good choice for less polar sulfonamides.
Toluene Nonpolar111Suitable for sulfonamides with significant nonpolar character.

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterTypical ValueExpected Purity (after recrystallization)Expected Yield
Reactant Ratio (Amine:Sulfonyl Chloride) 2:1 to 2.2:1>98%70-90%
Reaction Temperature 0 °C to Room Temperature>98%70-90%
Reaction Time 4-12 hours>98%70-90%

Visualizations

SynthesisWorkflow start Start: Starting Materials reaction Sulfonamide Formation (4-amino-5-methoxy-2-methylbenzenesulfonyl chloride + methylamine) start->reaction workup Aqueous Workup (Extraction and Washes) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

PurificationFlowchart crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No hot_filtration->cool Yes filter_dry Filter and Dry Crystals cool->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: A general workflow for the purification of a solid compound by recrystallization.

TroubleshootingTree start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue cryst_problem Crystallization Problem? start->cryst_problem low_yield->purity_issue No check_reaction Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_reaction Yes optimize_workup Optimize Workup (Minimize Transfers) low_yield->optimize_workup Yes purity_issue->cryst_problem No rerun_purification Re-purify (Recrystallize/Chromatography) purity_issue->rerun_purification Yes check_impurities Identify Impurities (TLC, HPLC, NMR) purity_issue->check_impurities Yes change_solvent Change Recrystallization Solvent/Conditions cryst_problem->change_solvent Yes induce_cryst Induce Crystallization (Scratch, Seed Crystal) cryst_problem->induce_cryst Yes

Caption: A decision tree for troubleshooting common issues in chemical synthesis and purification.

References

Technical Support Center: Troubleshooting Low-Yield Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield sulfonamide synthesis, it's crucial to start with the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:

  • Reagent Quality:

    • Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]

    • Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[1][2] It is best to use a freshly opened bottle or purify the sulfonyl chloride before use.

    • Solvent: Always use anhydrous (dry) solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride.[1][2]

    • Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1][3]

  • Reaction Conditions:

    • Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]

    • Temperature: These reactions are often performed at 0 °C to room temperature.[1] If the reaction is slow, gentle heating might be necessary; however, excessive heat can promote side reactions.[1]

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture and oxygen.[1]

Q2: The reactivity of my starting materials seems to be the issue. How can I address this?

A2: The inherent reactivity of both the amine and the sulfonylating agent is a critical factor.

  • Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[2]

    • Solution: Consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[2]

  • Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation.[2]

    • Solution: Consider using sulfonyl fluorides, which are often more stable and can provide better yields, especially with amines bearing additional functional groups.[2][4] However, it's important to note that sulfonyl chlorides are generally more reactive than sulfonyl fluorides.[4]

Q3: I suspect side reactions are consuming my starting materials. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired sulfonamide formation, leading to lower yields.

  • Hydrolysis of Sulfonyl Chloride: This is a common competitive pathway where the sulfonyl chloride reacts with water to form an unreactive sulfonic acid.[2]

    • Mitigation: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature.[2]

  • Reaction with Solvent: Protic solvents can react with the sulfonyl chloride.

    • Mitigation: Choose an inert solvent that is appropriate for your reaction conditions.[3]

  • Formation of Disulfonimide: If the amine is primary, it's possible for it to react with two molecules of the sulfonyl chloride, especially if the base is not strong enough or if there is an excess of the sulfonylating agent.

Q4: My product seems to be forming, but I'm losing it during workup and purification. What can I do?

A4: Product loss during isolation and purification is a frequent cause of low apparent yield.

  • Aqueous Workup: If your sulfonamide product has some solubility in the aqueous phase, you can lose a significant amount during extraction.

    • Solution: Perform multiple extractions with the organic solvent to maximize recovery.[3]

  • Purification: The choice of purification method can impact the final yield.

    • Considerations: Sulfonamides are often crystalline, making recrystallization a good option for purification.[5] Column chromatography is also widely used, but care must be taken to choose an appropriate solvent system to avoid product loss on the column.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of a sulfonamide via an iodine-catalyzed sulfonylation of an amine with an arylsulfonyl hydrazide.

EntryCatalyst (mol%)Oxidant (equiv.)SolventTime (h)Yield (%)
1NaI (20)TBHP (3.0)DCE1.2565
2KI (20)TBHP (3.0)DCE1.2550
3I₂ (20)H₂O₂ (3.0)DCE2425
4I₂ (20)Oxone (3.0)DCE24<5
5I₂ (20) TBHP (3.0) DCE 1.25 85
6I₂ (20)TBHP (3.0)CH₃CN1.2578
7I₂ (20)TBHP (3.0)THF1.2572
8I₂ (10)TBHP (3.0)DCE1.2575
9I₂ (30)TBHP (3.0)DCE1.2585

TBHP = tert-Butyl hydroperoxide, DCE = 1,2-Dichloroethane. Data adapted from a study on iodine-catalyzed sulfonylation.[6]

Experimental Protocols

General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride and Amine

This protocol is a classic and widely used method for preparing sulfonamides.[5]

  • Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the amine (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Addition of Base: A base, such as pyridine (1.1-1.5 eq) or triethylamine (1.1-1.5 eq), is added to the solution.[5]

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: The sulfonyl chloride (1.0 eq), dissolved in a small amount of the anhydrous solvent, is added dropwise to the cooled amine solution.

  • Reaction: The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[3]

  • Workup: Once the reaction is complete, the mixture is typically quenched with water or a dilute acid solution. The product is then extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Sulfonamide Yield

Troubleshooting_Workflow Start Low Yield in Sulfonamide Synthesis CheckReagents Verify Reagent Quality (Purity, Dryness) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions (Stoichiometry, Temp, Atmosphere) ConditionsOK Conditions OK? CheckConditions->ConditionsOK ReagentsOK->CheckConditions Yes AddressReagents Purify/Replace Reagents ReagentsOK->AddressReagents No AddressConditions Optimize Conditions ConditionsOK->AddressConditions No InvestigateReactivity Investigate Reactivity Issues ConditionsOK->InvestigateReactivity Yes AddressReagents->CheckReagents AddressConditions->CheckConditions ReactivityOK Reactivity Addressed? InvestigateReactivity->ReactivityOK AddressReactivity Increase Temp, Add Catalyst, Change Sulfonylating Agent ReactivityOK->AddressReactivity No CheckSideReactions Investigate Side Reactions (Hydrolysis, etc.) ReactivityOK->CheckSideReactions Yes AddressReactivity->InvestigateReactivity SideReactionsOK Side Reactions Minimized? CheckSideReactions->SideReactionsOK AddressSideReactions Use Anhydrous Conditions, Inert Solvent SideReactionsOK->AddressSideReactions No CheckPurification Review Purification Protocol SideReactionsOK->CheckPurification Yes AddressSideReactions->CheckSideReactions PurificationOK Purification Optimized? CheckPurification->PurificationOK AddressPurification Optimize Extraction, Recrystallization/Chromatography PurificationOK->AddressPurification No Success Improved Yield PurificationOK->Success Yes AddressPurification->CheckPurification

Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.

Key Factors Influencing Sulfonamide Synthesis Yield

Influencing_Factors Yield Sulfonamide Yield Reagents Reagent Quality Reagents->Yield Amine Amine Purity Reagents->Amine SulfonylChloride Sulfonyl Chloride Stability Reagents->SulfonylChloride Solvent Solvent Anhydrous Reagents->Solvent Base Base Purity Reagents->Base Conditions Reaction Conditions Conditions->Yield Stoichiometry Stoichiometry Conditions->Stoichiometry Temperature Temperature Conditions->Temperature Atmosphere Inert Atmosphere Conditions->Atmosphere SideReactions Side Reactions SideReactions->Yield Hydrolysis Hydrolysis SideReactions->Hydrolysis Disulfonimide Disulfonimide Formation SideReactions->Disulfonimide Workup Workup & Purification Workup->Yield Extraction Extraction Efficiency Workup->Extraction PurificationMethod Purification Method Workup->PurificationMethod

Caption: Key factors that can impact the final yield of a sulfonamide synthesis reaction.

References

Technical Support Center: Synthesis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. The information provided is based on established principles of organic chemistry and data from the synthesis of analogous aromatic sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common synthetic approach involves a multi-step process:

  • Protection of the Amino Group: The synthesis would likely start from a substituted aniline, such as 4-methoxy-2-methylaniline. The amino group is typically protected, for instance, through acetylation with acetic anhydride, to form the corresponding acetanilide. This protection prevents unwanted side reactions in subsequent steps.[1]

  • Chlorosulfonation: The protected aniline derivative then undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Amination: The resulting sulfonyl chloride is then reacted with methylamine to form the N-methylsulfonamide.

  • Deprotection: Finally, the protecting group on the aromatic amino group is removed, typically by acid or base hydrolysis, to yield the target compound, this compound.

Q2: Why is the protection of the amino group necessary?

A2: The amino group of aniline is highly activating, which can lead to multiple substitutions and oxidation byproducts during electrophilic reactions like chlorosulfonation.[1] Protecting the amino group as an acetamide moderates its activating effect, ensuring a more controlled and selective reaction to obtain the desired monosulfonated product.[1]

Q3: What are some of the key challenges in the synthesis of aromatic sulfonamides like this one?

A3: Key challenges often include:

  • Controlling the regioselectivity of the chlorosulfonation.

  • Preventing the hydrolysis of the sulfonyl chloride intermediate.

  • Ensuring complete reaction at each step to avoid a complex mixture of intermediates.

  • The formation of colored impurities that can be difficult to remove during purification.

  • Achieving selective N-methylation of the sulfonamide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction in one or more steps.- Hydrolysis of the sulfonyl chloride intermediate.- Suboptimal reaction conditions (temperature, time, stoichiometry).- Monitor each reaction step by TLC or LC-MS to ensure completion.- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to prevent moisture contamination.- Optimize reaction parameters such as temperature, reaction time, and the molar ratio of reactants.
Presence of multiple spots on TLC/LC-MS - Incomplete reaction leading to a mixture of starting material, intermediates, and product.- Formation of side products such as di-sulfonated compounds or isomers.- Ensure complete conversion at each step before proceeding to the next.- Purify intermediates at each stage if necessary.- Optimize the reaction conditions to favor the formation of the desired product.
Product is colored (yellow/brown) - Formation of oxidized byproducts from the aniline starting material.- Impurities from the thiocyanation process if this route is used.- Use purified starting materials.- Conduct reactions under an inert atmosphere to minimize oxidation.- Purify the final product using techniques such as recrystallization or column chromatography. The use of activated carbon can also help in decolorizing the product.
Difficulty in purifying the final product - Presence of closely related impurities with similar polarity.- The product may be an oil or difficult to crystallize.- Employ advanced purification techniques like preparative HPLC.- Attempt different solvent systems for recrystallization.- If the product is an oil, try to convert it to a salt to facilitate crystallization and purification.

Potential Side Reactions and Impurities

Side Product/Impurity Formation Pathway Potential Impact
Di-sulfonated Product Over-reaction during the chlorosulfonation step.Reduces the yield of the desired mono-sulfonated product and complicates purification.
Isomeric Product Sulfonation at an alternative position on the aromatic ring.Difficult to separate from the desired product due to similar physical properties.
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid) Reaction of the sulfonyl chloride intermediate with water.Reduces the yield of the final product as the sulfonic acid will not react with the amine.
Unreacted Intermediates Incomplete reaction at any of the synthetic steps.Complicates purification and reduces the overall yield.
N,N-dimethylsulfonamide Over-methylation during the amination step.Can be a significant impurity if the reaction conditions are not carefully controlled.

Experimental Protocols

Note: The following is a generalized, plausible protocol based on standard organic synthesis methodologies for analogous compounds. Optimization will be required.

Step 1: Acetylation of 4-methoxy-2-methylaniline

  • To a stirred solution of 4-methoxy-2-methylaniline in a suitable solvent (e.g., acetic acid or dichloromethane), add acetic anhydride in a 1:1.1 molar ratio.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(4-methoxy-2-methylphenyl)acetamide.

Step 2: Chlorosulfonation of N-(4-methoxy-2-methylphenyl)acetamide

  • In a fume hood, slowly add the dried N-(4-methoxy-2-methylphenyl)acetamide to an excess of chlorosulfonic acid (e.g., 5 equivalents) at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by quenching a small aliquot in water and analyzing the resulting sulfonic acid by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Amination with Methylamine

  • Dissolve the crude sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

  • Cool the solution to 0°C and bubble methylamine gas through the solution or add an aqueous solution of methylamine dropwise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any salts. Dry the organic layer and concentrate to get the crude N-methylated sulfonamide.

Step 4: Deprotection

  • To the crude protected sulfonamide, add an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the final product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Visualizations

Synthesis_Pathway A 4-methoxy-2-methylaniline B N-(4-methoxy-2-methylphenyl)acetamide A->B Acetic Anhydride C 4-acetamido-5-methoxy-2-methylbenzene-1-sulfonyl chloride B->C Chlorosulfonic Acid D 4-acetamido-5-methoxy-N,2-dimethylbenzenesulfonamide C->D Methylamine E This compound D->E Acid Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Side_Reaction Start 4-acetamido-5-methoxy-2-methylbenzene-1-sulfonyl chloride Desired Reaction with Methylamine Start->Desired Side Reaction with Water (Moisture) Start->Side Product 4-acetamido-5-methoxy-N,2-dimethylbenzenesulfonamide Desired->Product Byproduct 4-acetamido-5-methoxy-2-methylbenzenesulfonic acid Side->Byproduct

Caption: Hydrolysis side reaction of the sulfonyl chloride intermediate.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion by TLC/LC-MS Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize Yes Check_Moisture Check for Moisture Contamination Incomplete->Check_Moisture No Purify_Intermediates Purify Intermediates Optimize->Purify_Intermediates Purify_Intermediates->Check_Completion Anhydrous Use Anhydrous Reagents/Solvents Check_Moisture->Anhydrous Yes Final_Purification Final Product Purification Check_Moisture->Final_Purification No Anhydrous->Check_Completion Recrystallize Recrystallization Final_Purification->Recrystallize Chromatography Column Chromatography Final_Purification->Chromatography Success Pure Product Recrystallize->Success Chromatography->Success

Caption: A troubleshooting workflow for synthesis and purification issues.

References

stability issues of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For solid compound, it is recommended to store in a dry, cool, and well-ventilated place with the container tightly closed.[1][2] Some suppliers recommend freezer storage.[3] For solutions, it is crucial to perform your own stability studies, as the optimal storage conditions will depend on the solvent and concentration. As a starting point, we recommend preparing fresh solutions for each experiment or storing stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q2: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Contact with these substances should be avoided to prevent degradation.

Q3: My solution of this compound has changed color. What does this indicate?

Color change in a solution can be an indicator of compound degradation or oxidation. The aromatic amine functional group in the molecule can be susceptible to oxidation, which often results in the formation of colored byproducts. We recommend preparing a fresh solution and ensuring your solvent is of high purity and de-gassed if you suspect oxidation.

Q4: I am observing precipitation in my DMSO stock solution. What could be the cause?

Precipitation from a DMSO stock solution can occur for a few reasons:

  • Concentration Exceeds Solubility: The concentration of your solution may be too high for the storage temperature.

  • Temperature Fluctuations: Freeze-thaw cycles can lead to precipitation.

  • Water Absorption: DMSO is hygroscopic and can absorb atmospheric moisture, which may reduce the solubility of the compound.[4]

To address this, you can try gently warming and sonicating the solution to redissolve the precipitate.[4] If this is a recurring issue, consider preparing a fresh stock solution at a lower concentration and storing it in aliquots protected from moisture.[4]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability-related issues.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental replicates or a gradual loss of compound activity over time.

  • Potential Cause: Degradation of the compound in the assay medium or stock solution.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Prepare Fresh Stock Solution A->B C Compare Fresh vs. Old Stock B->C D Assay Performance Restored? C->D E Yes: Old Stock Degraded. Implement Aliquoting and Proper Storage. D->E Yes F No: Investigate Assay Conditions D->F No G Incubate Compound in Assay Medium (without cells/reagents) at Different Time Points F->G H Analyze Samples by HPLC G->H I Degradation Observed? H->I J Yes: Modify Assay Conditions (e.g., reduce incubation time, add antioxidant) I->J Yes K No: Investigate Other Assay Components I->K No

    Figure 1. Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Symptom: New peaks, other than the parent compound, are observed during HPLC or LC-MS analysis of a solution.

  • Potential Cause: The compound is degrading into one or more new chemical entities.

  • Troubleshooting Workflow:

    G A New Peaks in Chromatogram B Review Solution Preparation and Storage A->B C Hypothesize Degradation Pathway (Hydrolysis, Oxidation, Photolysis) B->C D Conduct Forced Degradation Study C->D E Analyze Stressed Samples by LC-MS D->E F Compare Degradant Peaks with Unknown Peaks E->F G Match Found? F->G H Yes: Identify Degradation Pathway and Implement Control Measures G->H Yes I No: Further Characterize Unknown Peaks (e.g., NMR, MS/MS) G->I No

    Figure 2. Troubleshooting workflow for identifying unknown chromatographic peaks.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

A standardized protocol for preparing stock solutions is critical for reproducibility.

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile vial.

  • Add the calculated volume of a suitable anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Dispense the stock solution into single-use aliquots in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the compound and to identify potential degradation products.[5] This helps in developing stability-indicating analytical methods.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

Stress ConditionTypical IncubationPotential Degradation ProductsAnalytical Method
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the sulfonamide bondHPLC, LC-MS
Base Hydrolysis 0.1 M NaOH at room temperature for 12-24 hoursHydrolysis of the sulfonamide bondHPLC, LC-MS
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aromatic amineHPLC, LC-MS
Thermal Degradation 60°C for 48-72 hoursTo be determinedHPLC, LC-MS
Photostability Exposure to light source per ICH Q1B guidelinesPhotolytic degradation productsHPLC, LC-MS
Protocol 3: Stability-Indicating HPLC Method

A robust HPLC method is required to separate the parent compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of maximum absorbance for the parent compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating.[6]

Signaling Pathways and Experimental Workflows

While the specific signaling pathways involving this compound are proprietary to its development and application, the following diagram illustrates a general workflow for evaluating the impact of compound stability on a hypothetical cell-based signaling assay.

G cluster_0 Compound Preparation & QC cluster_1 Cell-Based Assay cluster_2 Downstream Analysis cluster_3 Parallel Stability Check A Prepare Stock Solution (Protocol 1) B Perform Initial HPLC Analysis (Time 0) A->B C Store Aliquots at -80°C B->C E Treat Cells with Compound (Freshly Thawed Aliquot) C->E D Culture Cells D->E F Incubate for Desired Time E->F J Incubate Compound in Assay Medium (Cell-Free Control) E->J G Lyse Cells F->G H Western Blot / ELISA / qPCR for Pathway Markers G->H I Analyze Data H->I K Analyze by HPLC at t=0 and t=end J->K L Confirm Compound Integrity K->L L->I Correlate with Assay Data

Figure 3. General workflow for a cell-based signaling experiment incorporating a compound stability check.

References

Technical Support Center: Refining HPLC Separation of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of your analyte is crucial for method development. Here are some computed properties for this compound:

PropertyValueSource
Molecular FormulaC9H14N2O3S[1][2][3]
Molecular Weight230.28 g/mol [1][2]
XLogP30.5[1]
Polar Surface Area (PSA)89.8 Ų[1]

The low XLogP3 value suggests that this compound is a relatively polar compound.[1] This polarity is a key consideration for developing a successful HPLC separation method.[4][5][6][7]

Q2: What is a good starting point for an HPLC method for this compound?

For polar aromatic amines like this compound, a reversed-phase HPLC (RP-HPLC) method is a common and effective starting point.[4][8]

Experimental Protocols

Initial Recommended HPLC Method

This protocol is a general starting point based on methods for similar aromatic amines and sulfonamides. Optimization will likely be necessary.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 226 nm or Diode Array Detector (DAD) to monitor multiple wavelengths.[9]

  • Injection Volume: 10 µL.

Troubleshooting Guides

Issue 1: Poor Retention (Analyte elutes too early, near the void volume)

This is a common issue for polar compounds on traditional C18 columns.[4][6]

Possible CauseRecommended Solution
Analyte is too polar for the stationary phase. 1. Use a Polar-Embedded Column: These columns are designed to retain polar compounds and can be operated in highly aqueous mobile phases without phase collapse.[7] 2. Switch to a Phenyl-Hexyl Column: The different selectivity of a phenyl-based stationary phase may improve retention through pi-pi interactions.[10] 3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds.[4][6]
Mobile phase is too "strong" (high organic content). 1. Decrease the initial percentage of organic solvent (Solvent B) in your gradient. 2. Develop an isocratic method with a lower, fixed percentage of organic solvent.
Inappropriate mobile phase pH. The amino group in the analyte is basic and will be protonated at acidic pH. Adjusting the pH can alter its polarity and retention. Experiment with a pH range of 3-7.
Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)
Possible CauseRecommended Solution
Secondary interactions with residual silanols on the silica backbone. 1. Use a high-purity, end-capped C18 column to minimize available silanol groups. 2. Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of silanol groups. [10] 3. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 10-25 mM), though this is less common with modern columns. [11]
Column Overload. 1. Reduce the concentration of the injected sample. [12] 2. Decrease the injection volume.
Mismatch between injection solvent and mobile phase. Dissolve the sample in the initial mobile phase composition or a weaker solvent if possible.[13]
Column degradation. A clogged or deteriorated column can lead to poor peak shape.[12] Flush the column with a strong solvent or replace it if necessary.[13]
Issue 3: Inconsistent Retention Times
Possible CauseRecommended Solution
Insufficient column equilibration time. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially after a gradient run.[13]
Fluctuations in column temperature. Use a column oven to maintain a constant and consistent temperature.[13]
Mobile phase composition changing over time. Prepare fresh mobile phase daily. If using buffered solutions, be aware of potential precipitation when mixing with high percentages of organic solvent.[11]
Pump malfunction or leaks. Check for leaks in the HPLC system, especially at fittings. Ensure the pump is delivering a consistent flow rate.[13]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/ACN) Injection Inject Sample MobilePhase->Injection SamplePrep Sample Preparation (Dissolve in Mobile Phase) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_retention Retention Issues cluster_peakshape Peak Shape Issues cluster_reproducibility Reproducibility Issues Start HPLC Problem Observed PoorRetention Poor Retention? Start->PoorRetention BadPeakShape Peak Tailing/Fronting? Start->BadPeakShape InconsistentRT Inconsistent RTs? Start->InconsistentRT Sol_Retention1 Use Polar-Embedded Column PoorRetention->Sol_Retention1 Sol_Retention2 Try HILIC PoorRetention->Sol_Retention2 Sol_Retention3 Adjust Mobile Phase PoorRetention->Sol_Retention3 Sol_PeakShape1 Check pH / Use Additives BadPeakShape->Sol_PeakShape1 Sol_PeakShape2 Reduce Sample Load BadPeakShape->Sol_PeakShape2 Sol_PeakShape3 Match Injection Solvent BadPeakShape->Sol_PeakShape3 Sol_Repro1 Increase Equilibration Time InconsistentRT->Sol_Repro1 Sol_Repro2 Use Column Oven InconsistentRT->Sol_Repro2 Sol_Repro3 Check for Leaks InconsistentRT->Sol_Repro3

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a compound that is practically insoluble in water.[1] Its solubility is significantly better in certain organic solvents. Qualitative solubility information indicates it is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[1]

Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A2: Precipitation in aqueous buffers is expected due to the compound's low intrinsic water solubility. Sulfonamides, as a class, often have crystalline structures with strong intermolecular hydrogen bonds that are energetically unfavorable to break in water.[2] Furthermore, the solubility of sulfonamides is highly dependent on the pH of the solution.[3][4][5]

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent in which the compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] This concentrated stock can then be serially diluted into your aqueous assay buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid artifacts.[6][7]

Q4: Can I improve the aqueous solubility of this compound by adjusting the pH?

A4: Yes, adjusting the pH of your aqueous buffer can significantly impact the solubility of sulfonamides.[3][4][5] Generally, the solubility of sulfonamides increases with increasing pH.[3] This is because the sulfonamide group can be deprotonated at higher pH, forming a more soluble salt. However, the optimal pH will depend on the pKa of the specific compound and the stability of your biological assay at that pH.

Q5: Are there other methods to enhance the solubility of this compound in my assay?

A5: Besides using co-solvents and adjusting pH, other techniques to improve the solubility of poorly soluble compounds include the use of solubilizing agents like cyclodextrins or surfactants. These excipients can form complexes with the compound, increasing its apparent solubility in aqueous media.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution into Aqueous Buffer

dot

start Precipitation Observed check_solvent High-Concentration Stock in Organic Solvent? start->check_solvent prepare_stock Prepare a concentrated stock in DMSO or DMF check_solvent->prepare_stock No check_dilution Stepwise Dilution? check_solvent->check_dilution Yes prepare_stock->check_dilution perform_serial Perform serial dilutions instead of a single large dilution check_dilution->perform_serial No check_final_conc Final Organic Solvent Conc. < 1%? check_dilution->check_final_conc Yes perform_serial->check_final_conc adjust_stock Adjust stock concentration to lower final solvent percentage check_final_conc->adjust_stock No consider_alternatives Consider alternative solubilization methods (pH, excipients) check_final_conc->consider_alternatives Yes, but still precipitates end Solution Stable check_final_conc->end Yes, stable adjust_stock->consider_alternatives consider_alternatives->end

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃S[8]
Molecular Weight 230.28 g/mol [8]
CAS Number 49564-57-0[8]

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterPractically Insoluble
N,N-Dimethylformamide (DMF)Very Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
Source:[1]

Table 3: Illustrative Quantitative Solubility Data

Solvent SystemEstimated Solubility (µg/mL)Estimated Molar Solubility (mM)
Phosphate Buffered Saline (PBS), pH 7.4 < 1< 0.004
100% DMSO > 20,000> 86.8
100% Methanol ~5,000 - 10,000~21.7 - 43.4
PBS with 1% DMSO ~10 - 50~0.04 - 0.22
PBS with 5% DMSO ~100 - 250~0.43 - 1.09
Note: This table provides estimated values based on qualitative data and typical solubilities of similar compounds. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (mg) = 10 mmol/L * 0.001 L * 230.28 g/mol * 1000 mg/g = 2.30 mg

  • Weigh the compound: Tare a sterile microcentrifuge tube and accurately weigh 2.30 mg of this compound powder into the tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determination of Aqueous Solubility Enhancement by pH Adjustment

Objective: To assess the effect of pH on the solubility of this compound in an aqueous buffer.

dot

start Start prepare_buffers Prepare a series of buffers with varying pH (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) start->prepare_buffers add_compound Add excess solid compound to a fixed volume of each buffer prepare_buffers->add_compound equilibrate Equilibrate samples (e.g., 24h at 25°C with shaking) add_compound->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Carefully collect the supernatant centrifuge->collect_supernatant analyze Quantify compound concentration in the supernatant (e.g., HPLC-UV) collect_supernatant->analyze plot Plot solubility vs. pH analyze->plot end End plot->end

Caption: Experimental workflow for pH-dependent solubility determination.

Materials:

  • This compound powder

  • A series of buffers (e.g., phosphate, borate) at different pH values (e.g., 5, 6, 7, 7.4, 8, 9)

  • Incubator shaker

  • Centrifuge

  • HPLC-UV or a suitable spectrophotometer

Methodology:

  • Add an excess amount of solid this compound to a known volume of each buffer in separate tubes.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.

  • Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.

Signaling Pathway Context

For researchers investigating the biological activity of this compound, understanding its potential molecular targets is crucial. As a sulfonamide, a common mechanism of action is the inhibition of specific enzymes. For instance, many sulfonamide-containing drugs target the folate synthesis pathway in microorganisms by inhibiting dihydropteroate synthase (DHPS). While the specific target of this compound may vary, the following diagram illustrates a generalized enzyme inhibition pathway.

dot

substrate Substrate enzyme Target Enzyme substrate->enzyme Binds to active site product Product enzyme->product Catalyzes reaction compound This compound compound->enzyme inhibition Inhibition

Caption: Generalized enzyme inhibition pathway for a sulfonamide compound.

References

Technical Support Center: Method Refinement for Consistent Biological Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving the highest level of consistency and reliability in their biological assays. Inconsistent results can lead to significant delays and increased costs in research and development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common and complex issues encountered during experimental work. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Foundational Principles of Assay Consistency

Biological assays are inherently variable due to their complex nature and reliance on biological reagents.[1][2] However, by understanding and controlling the sources of this variability, we can significantly improve the reproducibility and reliability of our results. The key to consistency lies in a multi-faceted approach that encompasses robust assay design, meticulous execution, and rigorous data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in biological assays?

A1: Variability in biological assays can be broadly categorized into three main areas:

  • Systematic Variation: This includes predictable variations that can be controlled, such as differences between operators, reagent lots, or equipment.[3]

  • Random Variation: This is the inherent, unpredictable variability within a biological system.[4]

  • Positional Effects: In plate-based assays, this refers to variations that arise due to the location of a well on the plate, such as "edge effects."[5][6]

Identifying the dominant sources of variation in your specific assay is the first step toward minimizing their impact.[3]

Q2: How do I begin to troubleshoot an inconsistent assay?

A2: A systematic approach is crucial. Start by reviewing your assay protocol in detail, comparing it to the recommended procedure from the manufacturer or a validated publication.[7] Look for any recent changes in reagents, equipment, or personnel. A helpful initial step is to perform a variance components analysis, which can statistically identify the largest contributors to your assay's variability.[3]

Section 2: Troubleshooting Common Issues in a Q&A Format

This section directly addresses specific problems you might be facing in the lab.

Reagent and Sample Integrity

Q3: My results are drifting over time, even within the same experiment. What could be the cause?

A3: Assay drift can often be traced back to reagent instability.[8]

  • Reagent Preparation and Storage: Ensure that all reagents, including antibodies, enzymes, and buffers, are prepared fresh and stored under the recommended conditions.[9] Avoid repeated freeze-thaw cycles, as this can degrade sensitive proteins.

  • Working Solutions: Prepare working solutions just before use. Some components can degrade or precipitate out of solution over time, altering their effective concentration.

  • Lot-to-Lot Variability: A significant source of inconsistency can be lot-to-lot variation in critical reagents like antibodies or cell culture media.[10][11] It is essential to qualify new lots of critical reagents before introducing them into your routine workflow.

Experimental Protocol: Systematic Reagent Qualification

This protocol ensures that a new lot of a critical reagent will perform equivalently to the previous, established lot.

  • Side-by-Side Comparison: Run the assay using both the old and new reagent lots in parallel on the same plate.

  • Control Samples: Include a full set of controls (positive, negative, and reference standards) for each reagent lot.

  • Key Performance Parameters: Compare critical assay parameters such as signal-to-background ratio, IC50/EC50 values, and overall signal intensity.

  • Acceptance Criteria: Pre-define acceptance criteria for the new lot. For example, the IC50 value for a control compound should be within ±2 standard deviations of the historical average for the old lot.

ParameterAcceptance Criteria Example
IC50 of Control Compound Within 20% of the historical mean
Signal-to-Background Ratio > 10
Maximum Signal Within 25% of the old lot

Q4: I'm observing high variability between replicate wells in my plate-based assay. What should I investigate?

A4: High well-to-well variability often points to procedural inconsistencies or positional effects.[12]

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[13] Ensure all pipettes are calibrated, and use a consistent technique for all additions. For viscous solutions, consider using reverse pipetting.

  • Mixing: Inadequate mixing of reagents or cell suspensions before plating can lead to uneven distribution.[14]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth or enzyme activity.[5][6]

Mandatory Visualization: Troubleshooting High Well-to-Well Variability

G Start High Well-to-Well Variability Detected CheckPipetting Review Pipetting Technique & Calibration Start->CheckPipetting CheckMixing Verify Reagent & Cell Mixing Procedures Start->CheckMixing CheckEdgeEffect Investigate for Edge Effects Start->CheckEdgeEffect PipettingOK Pipetting Consistent? CheckPipetting->PipettingOK MixingOK Mixing Thorough? CheckMixing->MixingOK EdgeEffectPresent Edge Effect Observed? CheckEdgeEffect->EdgeEffectPresent RetrainOperator Retrain on Pipetting Technique PipettingOK->RetrainOperator No Resolved Variability Reduced PipettingOK->Resolved Yes ImproveMixingProtocol Revise Mixing Protocol MixingOK->ImproveMixingProtocol No MixingOK->Resolved Yes ImplementMitigation Implement Edge Effect Mitigation Strategies EdgeEffectPresent->ImplementMitigation Yes EdgeEffectPresent->Resolved No ImplementMitigation->Resolved RetrainOperator->Resolved ImproveMixingProtocol->Resolved

Caption: A decision tree for troubleshooting high variability between replicate wells.

Cell-Based Assays

Q5: My cell-based assay results are inconsistent from day to day. What are the likely culprits?

A5: Cell-based assays introduce additional layers of potential variability.[15]

  • Cell Health and Passage Number: Use cells that are healthy, in their logarithmic growth phase, and within a consistent, low passage number range.[16] High passage numbers can lead to phenotypic drift.

  • Cell Seeding Density: Inconsistent cell seeding is a common problem.[16] Ensure a homogenous cell suspension before and during plating. Moving the plate too soon after seeding can cause cells to accumulate at the edges of the wells.[17]

  • Environmental Conditions: Maintain a consistent incubator environment, including temperature, humidity, and CO2 levels.[5] Frequent opening of the incubator door can disrupt these conditions.

Experimental Protocol: Mitigating Edge Effects in 96-Well Plates
  • Humidification: Fill the outer wells of the plate with sterile water or media to create a humidity barrier, reducing evaporation from the experimental wells.[18]

  • Plate Incubation: Allow plates to sit at room temperature for about an hour after seeding to allow cells to settle evenly before transferring to the incubator.[19]

  • Plate Sealing: Use breathable seals for cell-based assays or adhesive foil seals for biochemical assays to minimize evaporation during long incubations.[20]

  • Randomized Plating: For highly sensitive assays, consider a randomized plate layout to distribute any potential edge effects randomly across different treatment groups.[6]

Immunoassays (e.g., ELISA)

Q6: I'm experiencing high background signal in my ELISA. What should I do?

A6: High background in an ELISA can mask your specific signal and reduce the dynamic range of the assay.[21]

  • Blocking: Insufficient blocking is a common cause.[22] Ensure you are using an effective blocking buffer and that the incubation time is adequate.

  • Washing: Inadequate washing between steps can leave unbound antibodies or detection reagents, contributing to background.[14] Increase the number or volume of washes.

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[23] Titrate your antibodies to find the optimal concentration.

Mandatory Visualization: ELISA Workflow and Key Checkpoints

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Reagents Reagent & Sample Prep Plate Plate Coating Blocking Blocking Plate->Blocking Washing1 Washing Blocking->Washing1 Sample Sample/Standard Incubation Washing1->Sample Washing2 Washing Sample->Washing2 DetectionAb Detection Ab Incubation Washing2->DetectionAb Washing3 Washing DetectionAb->Washing3 EnzymeConj Enzyme Conjugate Incubation Washing3->EnzymeConj Washing4 Washing EnzymeConj->Washing4 Substrate Substrate Addition Washing4->Substrate Stop Stop Reaction Substrate->Stop Read Read Plate Stop->Read Data Data Analysis Read->Data

Caption: A generalized workflow for an ELISA, highlighting critical washing steps.

Section 3: Statistical Process Control and Data Integrity

Q7: How can I proactively monitor the performance of my assay over time?

A7: Implementing statistical process control (SPC) is a powerful way to monitor assay performance and detect drift before it becomes a significant problem.[4]

  • Control Charts: Use Levey-Jennings charts to plot key assay parameters from your controls (e.g., IC50 of a reference compound, signal-to-background ratio) for each run.

  • Control Limits: Establish upper and lower control limits (typically ±2 or 3 standard deviations from the mean) based on historical data.

  • Westgard Rules: Apply Westgard rules to your control charts to identify systematic errors and trends. A run that violates these rules should be investigated.

By consistently monitoring your assay with SPC, you create a self-validating system that provides confidence in your results.[4]

Conclusion

Achieving consistent biological assay results is a continuous process of refinement and vigilance. It requires a deep understanding of the assay's scientific principles, meticulous attention to detail in execution, and a proactive approach to monitoring performance. By treating your assay as a process to be controlled and optimized, you can significantly enhance the quality and reliability of your data, ultimately accelerating your research and development efforts.

References
  • Larsson, P., Engqvist, H., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Available at: [Link]

  • BioPhorum Development Group. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis. Available at: [Link]

  • Little, T. A. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. BenchChem.
  • Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available at: [Link]

  • Dispendix. (2025). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Dispendix. Available at: [Link]

  • BenchChem. (n.d.).
  • BioTechniques. (2019). Best practice in bioassay development. BioTechniques. Available at: [Link]

  • Universal Biotechnology. (2024). Mastering Elisa Assay Troubleshooting: Your Ultimate Guide To Success. Universal Biotechnology.
  • Larsson, P., Engqvist, H., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar. Available at: [Link]

  • Biocompare. (2021). ELISA Troubleshooting Guide. Biocompare. Available at: [Link]

  • PAASP Network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. PAASP Network. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories. WOAH. Available at: [Link]

  • BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix. Available at: [Link]

  • Quantics Biostatistics. (n.d.). Bioassay Statistics. Quantics Biostatistics. Available at: [Link]

  • Little, T. A. (2019). Essentials in Bioassay Development. BioPharm International. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Agilent. (2019). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Agilent. Available at: [Link]

  • GMP Plastics. (2025). How to Conquer Edge Effect in TC Plates. GMP Plastics. Available at: [Link]

  • American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. American Research Products Blog.
  • Halasey, S. (2019). Managing Reagent Variation. Clinical Lab Products. Available at: [Link]

  • Lin, Z., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. PMC - NIH. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • BenchChem. (n.d.). resolving inconsistencies in biological assay results for 8-Chloroquinazolin-4-OL. BenchChem.
  • Mzolo, T. V. (2016). Statistical methods for the analysis of bioassay data. Eindhoven University of Technology. Available at: [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Kinam Park. Available at: [Link]

  • Finney, D. J. (1964). Statistical method in biological assay. CABI Digital Library. Available at: [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. Available at: [Link]

  • Lab Manager. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Lab Manager. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds. BenchChem.
  • Smith, G., et al. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. Available at: [Link]

  • ResearchGate. (2025). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol.
  • Govindarajulu, Z. (2001). Statistical Techniques in Bioassay. Karger Publishers. Available at: [Link]

  • Hentz, N. (2020). Identify Easily Controlled Sources of Variability in Assays. Technology Networks. Available at: [Link]

  • OMERACT. (n.d.). Sources of Variability. OMERACT. Available at: [Link]

  • Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Operator variation -repeatability, reproducibility and systematic.
  • Dong, M. W. (n.d.). Assay and impurities: Method development as part of analytical life-cycle management. DOI. Available at: [Link]

  • Frost, J. (2024). Gage R&R Overview & Example. Statistics By Jim. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A1: A practical and scalable multi-step synthesis is often employed, starting from a readily available substituted aniline. The general sequence involves:

  • N-Acetylation: Protection of the amino group of the starting aniline to prevent unwanted side reactions during the subsequent chlorosulfonation.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group onto the aromatic ring.

  • Amination: Reaction of the sulfonyl chloride with methylamine to form the sulfonamide.

  • Deacetylation: Removal of the acetyl protecting group to yield the final product.

Q2: What are the critical process parameters to monitor during the scale-up of the chlorosulfonation step?

A2: The chlorosulfonation step is highly exothermic and requires strict control over several parameters to ensure safety and product quality. Key parameters include:

  • Temperature: Gradual addition of the reactant to the chlorosulfonic acid at a low temperature is crucial to control the exotherm.

  • Agitation: Efficient stirring is necessary to ensure uniform heat distribution and prevent localized overheating.

  • Moisture Control: The reaction is sensitive to moisture, which can lead to the decomposition of chlorosulfonic acid and the formation of byproducts. All equipment and reagents should be dry.

  • Off-gassing: The reaction generates hydrogen chloride gas, which must be safely scrubbed.

Q3: How can the purity of the final product be improved during crystallization?

A3: Achieving high purity often involves optimizing the crystallization process. Consider the following:

  • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Cooling Rate: A slow and controlled cooling rate promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.

  • Seeding: Introducing a small amount of pure product (seed crystals) to a supersaturated solution can initiate crystallization and lead to a more uniform particle size.

  • Anti-solvent Addition: In some cases, the gradual addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization.

Troubleshooting Guides

Problem 1: Low Yield in the Chlorosulfonation Step
Potential Cause Troubleshooting Action
Incomplete Reaction - Ensure the reaction is stirred for the specified time at the optimal temperature. - Monitor reaction completion using a suitable analytical method (e.g., TLC, HPLC).
Degradation of Reactant/Product - Maintain strict temperature control to prevent overheating. - Ensure the absence of moisture, which can decompose the chlorosulfonic acid.
Suboptimal Stoichiometry - Verify the molar ratios of the reactants. An excess of chlorosulfonic acid is typically used.
Problem 2: Formation of Impurities during Amination
Potential Cause Troubleshooting Action
Di-sulfonylation - Use a controlled amount of the sulfonyl chloride intermediate. - Add the sulfonyl chloride solution slowly to the methylamine solution.
Hydrolysis of Sulfonyl Chloride - Ensure the reaction is carried out under anhydrous conditions until the quench step. - Perform the reaction at a low temperature to minimize hydrolysis.
Side reactions with the solvent - Choose an inert solvent for the reaction.
Problem 3: Difficulty in Isolating the Product after Deacetylation
Potential Cause Troubleshooting Action
Product is too soluble in the reaction mixture - After reaction completion, adjust the pH to the isoelectric point of the product to minimize its solubility. - Consider adding an anti-solvent to precipitate the product.
Formation of an oil instead of a solid - Try scratching the inside of the reactor with a glass rod to induce crystallization. - Use seed crystals to initiate crystallization. - Re-dissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization.

Data Presentation

Table 1: Representative Reaction Parameters for Lab-Scale Synthesis

Step Reactants Solvent Temperature (°C) Time (h) Typical Yield (%)
N-Acetylation 2-methoxy-4-methylaniline, Acetic AnhydrideAcetic Acid100-1102-390-95
Chlorosulfonation N-acetyl-2-methoxy-4-methylaniline, Chlorosulfonic AcidNone0-10 (addition), 25-30 (reaction)4-685-90
Amination 4-acetamido-5-methoxy-2-methylbenzene-1-sulfonyl chloride, MethylamineDichloromethane0-52-480-85
Deacetylation N-(4-amino-5-methoxy-2-methylphenyl)acetamide, Hydrochloric AcidWater/Ethanol80-903-590-95

Table 2: Comparison of Lab vs. Pilot Plant Scale-up Parameters

Parameter Lab Scale (100 g) Pilot Plant (10 kg) Key Considerations for Scale-up
Heat Transfer Surface area to volume ratio is high; efficient heat dissipation.Surface area to volume ratio is low; requires more robust cooling systems and controlled addition rates.
Mixing Magnetic or overhead stirring is usually sufficient.Requires powerful, well-designed agitators to ensure homogeneity and prevent localized hot spots.
Addition Times Typically short (minutes).Significantly longer (hours) to manage exotherms.
Work-up/Isolation Filtration via Buchner funnel.Centrifugation or larger filter presses are needed.
Safety Standard laboratory fume hood.Requires a dedicated, well-ventilated reactor bay with appropriate scrubbing systems for off-gassing.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

  • N-Acetylation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-4-methylaniline in glacial acetic acid. Add acetic anhydride and heat the mixture to 100-110 °C for 2-3 hours. Cool the reaction mixture and pour it into ice water. Filter the resulting precipitate, wash with water, and dry to obtain N-acetyl-2-methoxy-4-methylaniline.

  • Chlorosulfonation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, add chlorosulfonic acid and cool to 0 °C. Slowly add N-acetyl-2-methoxy-4-methylaniline while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Carefully quench the reaction by pouring it onto crushed ice. Filter the solid, wash with cold water, and dry to yield 4-acetamido-5-methoxy-2-methylbenzene-1-sulfonyl chloride.

  • Amination: Dissolve the sulfonyl chloride intermediate in dichloromethane and cool to 0 °C. Bubble methylamine gas through the solution or add an aqueous solution of methylamine dropwise, keeping the temperature below 5 °C. Stir for 2-4 hours. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the N-methylsulfonamide.

  • Deacetylation: Suspend the N-methylsulfonamide in a mixture of water and ethanol. Add concentrated hydrochloric acid and heat the mixture to reflux for 3-5 hours. Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Visualizations

experimental_workflow start Start: 2-methoxy-4-methylaniline acetylation Step 1: N-Acetylation start->acetylation intermediate1 N-acetyl-2-methoxy-4-methylaniline acetylation->intermediate1 chlorosulfonation Step 2: Chlorosulfonation intermediate1->chlorosulfonation intermediate2 4-acetamido-5-methoxy-2-methylbenzene-1-sulfonyl chloride chlorosulfonation->intermediate2 amination Step 3: Amination intermediate2->amination intermediate3 N-(4-amino-5-methoxy-2-methylphenyl)acetamide amination->intermediate3 deacetylation Step 4: Deacetylation intermediate3->deacetylation end_product Final Product: this compound deacetylation->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield or Purity Issue check_temp Verify Temperature Control issue->check_temp check_moisture Check for Moisture Contamination issue->check_moisture check_stirring Ensure Adequate Agitation issue->check_stirring check_reagents Confirm Reagent Purity and Stoichiometry issue->check_reagents optimize_cryst Optimize Crystallization Conditions issue->optimize_cryst solution Implement Corrective Action check_temp->solution check_moisture->solution check_stirring->solution check_reagents->solution optimize_cryst->solution

Caption: Troubleshooting logic for synthesis scale-up issues.

Technical Support Center: Optimization of N-Arylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the N-arylation of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-arylation of sulfonamides, and which one should I choose?

A1: The most common and effective methods for the N-arylation of sulfonamides are transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).[1][2]

  • Buchwald-Hartwig Amination: This is often the preferred method due to its broad substrate scope, high yields, and milder reaction conditions compared to the traditional Ullmann reaction.[3][4] It is particularly effective for coupling a wide range of aryl halides (including chlorides, bromides, and iodides) and sulfonamides.[5][6]

  • Ullmann Condensation: This method is a classical approach that has seen significant improvements with the development of new ligands.[7][8][9] It is often a cost-effective alternative, particularly for large-scale synthesis, and works well with aryl iodides and bromides.[2][10]

The choice between these methods depends on the specific substrates, desired scale, and available resources. For complex molecules and sensitive functional groups, the Buchwald-Hartwig reaction often provides better results.

Q2: My N-arylation reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A2: Low yields in N-arylation reactions of sulfonamides can stem from several factors. Here are the most common causes and potential solutions:

  • Poor Reactivity of Starting Materials:

    • Sulfonamide: The acidity of the sulfonamide N-H bond is crucial for deprotonation and subsequent coupling. Electron-withdrawing groups on the sulfonyl moiety can increase acidity and reactivity.

    • Aryl Halide: The reactivity order for aryl halides in Buchwald-Hartwig reactions is generally I > Br > OTf > Cl.[4] For Ullmann reactions, aryl iodides are typically the most reactive.[2] Sterically hindered aryl halides can also lead to lower yields.

  • Suboptimal Reaction Conditions:

    • Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand (for Buchwald-Hartwig) or copper catalyst and ligand (for Ullmann) is critical and substrate-dependent.[1][3]

    • Base: The base plays a crucial role in deprotonating the sulfonamide. The strength and solubility of the base can significantly impact the reaction rate and yield.[3]

    • Solvent: The solvent must be able to dissolve the reactants and the base to a sufficient extent. Common solvents include toluene, dioxane, and DMF.[3][11]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Optimization is key.[3][12]

  • Presence of Impurities: Water and oxygen can deactivate the catalyst and lead to side reactions. Ensuring anhydrous and inert reaction conditions is essential.[12]

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: Common side reactions in N-arylation include:

  • Hydrodehalogenation of the Aryl Halide: This is where the aryl halide is reduced, removing the halogen atom. This can be more prevalent with highly reactive catalysts or in the presence of protic impurities. Using a less reactive catalyst or ensuring strictly anhydrous conditions can help.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound. This is often an issue at higher temperatures or with high catalyst loadings.

  • Decomposition of the Catalyst or Ligand: Phosphine ligands can be sensitive to air and moisture. Using pre-catalysts or handling ligands under an inert atmosphere can mitigate this.

To minimize side products, it is crucial to carefully screen and optimize the reaction parameters, including catalyst, ligand, base, solvent, and temperature.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Steps:

  • Verify Reagent Purity: Ensure the sulfonamide and aryl halide are pure and free from contaminants. Impurities can inhibit the catalyst.

  • Catalyst and Ligand Selection: The choice of ligand is critical. For Buchwald-Hartwig reactions, electron-rich and sterically hindered biarylphosphine ligands are often effective.[4] For Ullmann reactions, diamine or phenanthroline-based ligands can be beneficial.[1] Consider screening a panel of ligands.

  • Base Selection: The pKa of the sulfonamide will influence the choice of base. Stronger bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used.[3] The solubility of the base in the chosen solvent is also important.

  • Solvent and Temperature Optimization: Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Some reactions may benefit from more polar solvents like DMF, but these can sometimes lead to catalyst decomposition at high temperatures. A temperature screen (e.g., 80-120 °C) is recommended.[3]

  • Ensure Inert Conditions: Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation.[12]

Issue 2: Difficulty with Electron-Deficient or Sterically Hindered Substrates

These types of substrates are notoriously challenging for N-arylation reactions.

Troubleshooting Strategies:

  • For Electron-Deficient Aryl Halides: These substrates can undergo nucleophilic aromatic substitution as a competing pathway. Using a more electron-rich and less sterically demanding ligand can sometimes favor the desired cross-coupling reaction.

  • For Sterically Hindered Aryl Halides or Sulfonamides: Steric hindrance can slow down the oxidative addition (for aryl halides) or the association with the metal center (for sulfonamides). Using a more sterically demanding, "buchwald-type" biarylphosphine ligand with a larger bite angle can often overcome this issue by creating a more open coordination sphere around the metal center. Increasing the reaction temperature and time may also be necessary.

  • Alternative Catalytic Systems: In some cases, switching from a palladium to a copper-based system (or vice-versa) can provide better results for challenging substrates.[1] Nickel-catalyzed methods are also emerging as a powerful alternative for certain substrate classes.[5]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction parameters for Buchwald-Hartwig and Ullmann N-arylation of sulfonamides.

Table 1: Typical Buchwald-Hartwig Reaction Parameters

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)2, Pd2(dba)31-5 mol% loading is typical.
Ligand XPhos, RuPhos, BrettPhos, JohnPhosLigand-to-metal ratio is usually 1:1 to 2:1.
Base K3PO4, Cs2CO3, NaOtBu1.5-2.5 equivalents.
Solvent Toluene, Dioxane, THFAnhydrous conditions are critical.
Temperature 80-120 °CSubstrate dependent.
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity: I > Br > OTf > Cl.

Table 2: Typical Ullmann Reaction Parameters

ParameterRecommended ConditionsNotes
Catalyst CuI, Cu(OAc)2, Cu2O5-20 mol% loading is common.[7][9]
Ligand 1,10-Phenanthroline, N,N'-DimethylethylenediamineLigand may not always be necessary but often improves yield.
Base K2CO3, Cs2CO3, K3PO42-3 equivalents.
Solvent DMF, DMSO, TolueneHigher boiling point solvents are often used.
Temperature 100-160 °CGenerally requires higher temperatures than Buchwald-Hartwig.
Aryl Halide Ar-I, Ar-BrAryl iodides are the most common substrates.[9]

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation of a Sulfonamide

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Detailed Methodology:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the sulfonamide (1.0 mmol), aryl halide (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol).

  • The vessel is sealed with a septum and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous solvent (e.g., toluene, 5 mL) is added via syringe.

  • The mixture is stirred and degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • The palladium catalyst (e.g., Pd2(dba)3, 0.025 mmol) and the phosphine ligand (e.g., XPhos, 0.06 mmol) are added under a positive flow of inert gas.

  • The reaction vessel is sealed and heated in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated sulfonamide.

General Procedure for Ullmann N-Arylation of a Sulfonamide

Caption: Experimental workflow for Ullmann N-arylation.

Detailed Methodology:

  • In a reaction vessel, combine the sulfonamide (1.0 mmol), aryl iodide (1.1 mmol), copper(I) iodide (0.1 mmol), and base (e.g., K2CO3, 2.0 mmol). If a ligand is used (e.g., 1,10-phenanthroline, 0.2 mmol), it is also added at this stage.

  • Anhydrous solvent (e.g., DMF, 5 mL) is added to the vessel.

  • The vessel is sealed and the mixture is heated in an oil bath at the desired temperature (e.g., 120 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by flash column chromatography to yield the pure N-arylated sulfonamide.

References

Validation & Comparative

Validation of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the understanding of the biological activity of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. At present, there is no published experimental data to validate its specific biological functions, mechanisms of action, or potential therapeutic applications.

This guide aims to provide a framework for the future validation of this compound by outlining the necessary experimental comparisons and data presentation formats. Due to the absence of direct data for this compound, this document will leverage structurally similar sulfonamide derivatives with known biological activities as illustrative examples of how such a comparative analysis should be structured.

Comparison with Structurally Related Sulfonamide Derivatives

To validate the biological activity of this compound, its performance would need to be benchmarked against other compounds with similar chemical scaffolds that have established biological profiles. The choice of comparators would depend on the hypothesized activity of the target compound. For instance, various sulfonamide derivatives have demonstrated a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects.

Table 1: Illustrative Comparison of Biological Activities of Sulfonamide Derivatives

CompoundTarget/Mechanism of ActionPotency (e.g., IC₅₀, EC₅₀)Cell-Based Assay ResultsIn Vivo Efficacy
This compound To be determined To be determined To be determined To be determined
SulfamethoxazoleDihydropteroate synthase inhibitor (Antibacterial)~1 µMMIC against E. coli: 2-8 µg/mLEffective in treating urinary tract infections
CelecoxibCOX-2 inhibitor (Anti-inflammatory)40 nMReduced prostaglandin E2 production in macrophagesReduces pain and inflammation in arthritis models
IndapamideThiazide-like diuretic-Inhibits Na⁺-Cl⁻ symporter in renal tubulesLowers blood pressure in hypertensive patients

Note: The data presented for the comparator compounds are for illustrative purposes and are synthesized from established literature.

Experimental Protocols for Validation

A rigorous validation of this compound would necessitate a multi-step experimental approach, starting with broad screening and progressing to more specific mechanistic studies.

High-Throughput Screening (HTS)

The initial step would involve screening the compound against a diverse panel of biological targets to identify potential activities. This could include assays for:

  • Enzyme inhibition: Testing against a broad range of kinases, proteases, phosphatases, etc.

  • Receptor binding: Assessing affinity for various G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Cell viability/proliferation: Evaluating the effect on various cancer and normal cell lines.

  • Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi.

Dose-Response and Potency Determination

Once a potential activity is identified, dose-response studies are crucial to determine the compound's potency (e.g., IC₅₀, EC₅₀). This involves treating the target (e.g., enzyme, cells) with a range of concentrations of the compound and measuring the biological response.

Mechanistic Studies

To understand how the compound exerts its effect, further experiments are required. These could include:

  • Target engagement assays: Confirming direct binding to the identified biological target.

  • Signaling pathway analysis: Investigating the downstream effects on intracellular signaling cascades using techniques like Western blotting or reporter gene assays.

  • In vivo studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in animal models of relevant diseases.

Visualization of Experimental Workflow and Potential Signaling Pathways

Clear visualization of experimental designs and biological pathways is essential for communicating complex scientific information. The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for validating the biological activity of a novel compound and a potential signaling pathway that could be investigated.

G cluster_discovery Phase 1: Activity Discovery cluster_validation Phase 2: In Vitro Validation cluster_preclinical Phase 3: In Vivo Evaluation Compound Synthesis Compound Synthesis HTS High-Throughput Screening Compound Synthesis->HTS Hit Identification Hit Identification HTS->Hit Identification Dose-Response Dose-Response Studies Hit Identification->Dose-Response Potency Determination Potency (IC50/EC50) Dose-Response->Potency Determination Mechanism of Action Mechanism of Action Studies Potency Determination->Mechanism of Action Animal Models Efficacy in Animal Models Mechanism of Action->Animal Models Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics Toxicology Toxicology Animal Models->Toxicology G Compound Compound Receptor Receptor Compound->Receptor Kinase A Kinase A Receptor->Kinase A Activates Transcription Factor Transcription Factor Kinase A->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response

A Predictive Comparison of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide with Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential carbonic anhydrase (CA) inhibitory activity of the novel compound 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide against well-established CA inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. Due to the absence of direct experimental data for this compound in publicly available literature, this comparison is based on established structure-activity relationships (SAR) for the benzenesulfonamide class of CA inhibitors.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Inhibition of specific CA isoforms has proven to be a successful therapeutic strategy for a variety of conditions, including glaucoma, epilepsy, and altitude sickness.[1] The primary sulfonamide moiety (SO₂NH₂) is a key pharmacophore for potent CA inhibition, binding directly to the zinc ion in the enzyme's active site.[2]

Predictive Analysis of this compound

The structure of this compound features the essential sulfonamide group, suggesting it is a potential CA inhibitor. Its efficacy and isoform selectivity will be influenced by the substituents on the benzene ring and the sulfonamide nitrogen.

Based on general SAR principles for benzenesulfonamide CA inhibitors:

  • 4-amino group: The amino group at the 4-position can influence the electronic properties of the sulfonamide and may interact with active site residues.

  • 5-methoxy group: The methoxy group is an electron-donating group which may affect the pKa of the sulfonamide and its binding affinity. Its position may also influence interactions within the active site.

  • N,2-dimethyl groups: The methyl groups on the sulfonamide nitrogen and at the 2-position of the benzene ring will introduce steric bulk. This can significantly impact how the inhibitor fits into the active sites of different CA isoforms, potentially leading to isoform-selective inhibition.[3][4] The N-methylation will classify it as a secondary sulfonamide, which can alter the binding mode compared to primary sulfonamides.

Predictively, the N-methyl group might decrease the binding affinity compared to primary sulfonamides, as the protonated nitrogen of a primary sulfonamide is thought to be crucial for strong binding. However, the overall substitution pattern could lead to favorable interactions with specific isoforms that can accommodate this structure.

Comparative Quantitative Data

The following table summarizes the inhibition constants (Ki) of the benchmark CA inhibitors against several key human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 250[5]12[6][7]74[6][7]25[5]5.7[5]
Dorzolamide 6000[8]1.9[8][9]31[9]--
Brinzolamide -3.19 (IC50)[9][10]---

Experimental Protocols

A standard method for determining the inhibitory activity of CA inhibitors is the esterase assay, which measures the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA).

Carbonic Anhydrase Inhibition Assay Protocol

1. Principle: This assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of the colorless substrate, 4-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenol. The rate of formation of 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm.[11][12] The presence of a CA inhibitor will decrease the rate of this reaction.

2. Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • 4-Nitrophenyl acetate (p-NPA)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

3. Method:

  • Prepare a stock solution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor.

  • Add a fixed concentration of the carbonic anhydrase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a stock solution of p-NPA to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) for the substrate are known.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the general mechanism of carbonic anhydrase inhibition and the experimental workflow.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Binding

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

G Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Dispense_Buffer_Inhibitor Dispense Buffer and Inhibitor into Microplate Prepare_Reagents->Dispense_Buffer_Inhibitor Add_Enzyme Add Enzyme and Incubate Dispense_Buffer_Inhibitor->Add_Enzyme Add_Substrate Add Substrate (p-NPA) to Initiate Reaction Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 400 nm Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate Rates, IC50, Ki) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Conclusion

While direct experimental data for this compound is not available, its chemical structure strongly suggests potential as a carbonic anhydrase inhibitor. The presence of the N,2-dimethyl and 5-methoxy substituents is predicted to significantly influence its inhibitory potency and isoform selectivity compared to unsubstituted or differently substituted benzenesulfonamides. Experimental validation is necessary to determine its precise inhibitory profile against various CA isoforms and to fully assess its therapeutic potential in comparison to established drugs like Acetazolamide, Dorzolamide, and Brinzolamide. The provided experimental protocol offers a robust method for such an evaluation.

References

structure-activity relationship (SAR) studies of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzenesulfonamide Derivatives as 12-Lipoxygenase Inhibitors

This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase (12-LOX). While the initial focus was on 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide derivatives, the available literature did not yield specific SAR studies for this exact scaffold. Therefore, this guide focuses on a closely related and well-characterized series of benzenesulfonamide analogs, providing valuable insights for researchers, scientists, and drug development professionals in the field of 12-LOX inhibition. The data presented is primarily based on a comprehensive study by Luci et al. (2014).[1]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives against human 12-LOX. The inhibitory concentration 50 (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDR Group on Benzaldehyde Ring12-LOX IC50 (µM)
1 3-methoxy4.8
19 3-chloro6.2
20 3-fluoro19
21 3-bromo13
22 4-bromo2.2
27 4-chloro6.3
28 4-methoxy22
23 3-methyl> 40
24 3-amino> 40
25 3-nitro> 40
29-33 5-position analogs> 40
34 6-methoxyinactive

Data extracted from Luci et al. (2014).[1]

Structure-Activity Relationship (SAR) Summary

The SAR studies on this series of compounds revealed several key insights:

  • Essentiality of the 2-Hydroxy Group: The 2-hydroxy group on the benzyl ring was determined to be crucial for the inhibitory activity.

  • Optimal Substitution at the 3-Position: The 3-position on the benzyl ring was found to be the most favorable position for substitution. A methoxy group at this position provided good potency.

  • Tolerance of Halogen Substitution: Replacing the 3-methoxy group with a chloro group resulted in comparable activity.[1] Interestingly, moving the halogen to the 4-position, particularly a bromo substituent, led to a significant improvement in potency.[1]

  • Detrimental Substitutions: The introduction of methyl, amino, or nitro groups at the 3-position, as well as any substitutions at the 5- and 6-positions, resulted in a drastic loss of activity.[1]

Experimental Protocols

Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives

A key synthetic route involved a reductive amination approach.[1]

  • Imine Formation: Equimolar amounts of 4-amino-N-(thiazol-2-yl)benzenesulfonamide and the appropriately substituted benzaldehyde were refluxed in ethanol overnight.

  • Reduction: The resulting imine was then reduced using sodium borohydride to yield the final secondary amine derivatives.[1]

Diagram of the General Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction1 Step 1: Imine Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product A 4-amino-N-(thiazol-2-yl)benzenesulfonamide C Reflux in Ethanol A->C B Substituted Benzaldehyde B->C D Imine Intermediate C->D Overnight E Sodium Borohydride D->E F 4-((substituted-benzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide E->F

Caption: General synthetic workflow for the preparation of the benzenesulfonamide derivatives.

In Vitro 12-Lipoxygenase Inhibition Assay

The inhibitory activity of the synthesized compounds against human 12-LOX was determined using a spectrophotometric assay.

  • Enzyme Preparation: Recombinant human platelet-type 12-LOX was used.

  • Assay Conditions: The assay was performed in a buffer solution (e.g., Tris-HCl) at a specific pH.

  • Substrate: Arachidonic acid was used as the substrate for the enzyme.

  • Inhibitor Incubation: The enzyme was pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation and Monitoring: The reaction was initiated by the addition of arachidonic acid, and the formation of the product (12-hydroperoxyeicosatetraenoic acid) was monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • IC50 Determination: The concentration of the inhibitor that caused a 50% reduction in the enzyme activity was determined as the IC50 value.

Diagram of the 12-LOX Inhibition Assay Workflow:

G cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer B Add 12-LOX Enzyme A->B C Add Test Compound B->C D Pre-incubate Enzyme and Inhibitor C->D E Add Arachidonic Acid (Substrate) D->E F Monitor Absorbance at 234 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the in vitro 12-LOX inhibition assay.

Signaling Pathway Context

12-Lipoxygenase is a key enzyme in the arachidonic acid metabolic pathway, leading to the production of pro-inflammatory lipid mediators.

Diagram of the Simplified Arachidonic Acid Cascade:

G A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C 12-HPETE B->C 12-LOX (Target of Inhibition) D 12-HETE C->D GSH-Px E Pro-inflammatory Effects D->E

Caption: Simplified signaling pathway showing the role of 12-LOX.

This guide provides a foundational understanding of the SAR of a specific class of benzenesulfonamide derivatives as 12-LOX inhibitors. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and develop novel and more potent inhibitors of this important therapeutic target.

References

A Comparative Analysis of Sulfonamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Beyond their classic antimicrobial roles, sulfonamide-based compounds have emerged as potent and selective inhibitors of various key enzymes implicated in a range of physiological and pathological processes. This guide provides an objective comparison of the performance of different sulfonamide-based inhibitors against several major enzyme classes, supported by experimental data and detailed methodologies to inform research and drug development efforts.

Comparative Inhibitory Potency of Sulfonamide Derivatives

The efficacy of sulfonamide inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate greater potency. The following tables summarize the inhibitory activities of various sulfonamide compounds against key enzyme targets.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that play a crucial role in processes such as pH regulation, CO₂ transport, and biosynthesis.[1] Certain isoforms, like CA IX and CA XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer therapies.[1] Sulfonamides are well-established inhibitors of CAs.[1]

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sulfonamide Derivatives.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ)25012.1255.7[2]
SLC-0111----[3]
4-sulfamido-benzenesulfonamide1130---[4]
Compound 11 -0.6--[4]
Compound 15 725.63.3--[2]
Uracil Derivative 5 --405.2-[3]
Adenine Derivative 29 --11.4-[3]

Note: Specific compound numbers are as cited in the referenced literature.

Dihydrofolate Reductase and Dihydropteroate Synthase Inhibitors

The folate biosynthetic pathway is essential for DNA synthesis and repair in many microorganisms.[5][6] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (pABA).[7][8] Dihydrofolate reductase (DHFR) is another key enzyme in this pathway, targeted by drugs like trimethoprim.[6]

Table 2: Antimicrobial Activity and DHFR Inhibition of Folic Acid-Sulfonamide Conjugates.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)% DHFR InhibitionReference
Ampicillin (Control)S. aureus29.8--[9]
DS2 S. aureus36.615.6375.4 ± 0.12[9]
Trimethoprim (Control)---74.6 ± 0.09[9]
FQ5 S. aureus-32-[7]
FQ5 P. aeruginosa-16-[7]
FQ5 E. coli-16-[7]
FQ5 *B. subtilis-16-[7]

Note: Specific compound numbers are as cited in the referenced literature.

Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[10] Their overexpression is linked to various diseases, including arthritis and cancer.[11] Sulfonamide-based compounds have been developed as potent MMP inhibitors.[10][11]

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes by Anti-inflammatory Sulfonamides.

CompoundTargetAssay SystemIC₅₀ / InhibitionReference
CelecoxibCOX-1Human Whole Blood15 µM[12]
COX-2Human Whole Blood0.04 µM (40 nM)[12]
NimesulideCOX-1Human Enzyme70 µM[12]
COX-2Human Enzyme1.27 µM[12]
SulfadiazineCOX-1In vitro18.4 µM[12]
COX-2In vitro5.27 µM[12]

Experimental Protocols

Accurate and reproducible experimental design is critical for the comparative analysis of enzyme inhibitors. Below are detailed methodologies for key assays.

Carbonic Anhydrase Inhibition Assay

A common method to determine CA activity is by monitoring the esterase activity of the enzyme using a chromogenic substrate like 4-nitrophenyl acetate (NPA).[1]

Protocol:

  • Preparation of Reagents:

    • Tris-sulfate buffer (50 mM, pH 7.6) containing 0.1 mM ZnCl₂.

    • Test compound solutions (0.5 mM) in 1% DMSO.

    • Bovine carbonic anhydrase II (bCA II) solution (50 U).

    • Substrate solution: 4-nitrophenyl acetate.

  • Assay Procedure:

    • In a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test compound solution, and 10 µL of the bCA II solution to each well.

    • Mix the contents and pre-incubate at 25°C for 10 minutes to allow for the formation of the enzyme-inhibitor complex.[1][13]

    • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

    • Monitor the hydrolysis of the substrate to p-nitrophenol spectrophotometrically by measuring the absorbance at a specific wavelength.[1]

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation.[13]

Dihydrofolate Reductase (DHFR) Inhibition Assay

DHFR activity can be assayed by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

Protocol:

  • Preparation of Reagents:

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

    • DHFR enzyme solution.

    • Dihydrofolic acid (DHF) substrate solution.

    • NADPH solution.

    • Test inhibitor solutions at various concentrations.

  • Assay Procedure:

    • In a cuvette or microplate well, combine the assay buffer, DHFR enzyme, and the test inhibitor.

    • Pre-incubate the mixture for a defined period to allow inhibitor binding.

    • Initiate the reaction by adding DHF and NADPH.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear phase of the reaction.

    • Determine the percent inhibition at each inhibitor concentration relative to a control without the inhibitor.

    • Calculate the IC₅₀ value from the dose-response curve.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

signaling_pathway cluster_folate Bacterial Folate Biosynthesis pABA p-Aminobenzoic acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP Dihydropteridine pyrophosphate (DHPPP) DHPPP->DHPS DHP Dihydropteroate (DHP) DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Sulfonamides Sulfonamides Sulfonamides->DHPS inhibition experimental_workflow cluster_workflow Enzyme Inhibition Assay Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep pre_incubate Pre-incubate Enzyme with Inhibitor prep->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate monitor Monitor Reaction Progress (Spectrophotometry) initiate->monitor analyze Data Analysis (Calculate IC50/Ki) monitor->analyze end End analyze->end logical_relationship cluster_comparison Comparative Analysis Logic inhibitor_class Sulfonamide-Based Inhibitors comparison Comparative Analysis inhibitor_class->comparison enzyme_target Enzyme Targets (CA, DHFR, MMPs) enzyme_target->comparison experimental_data Quantitative Data (IC50, Ki) experimental_data->comparison protocol Standardized Experimental Protocols protocol->experimental_data conclusion Structure-Activity Relationship (SAR) comparison->conclusion

References

A Comparative Analysis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide and Established Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antibacterial efficacy of the novel compound 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide against established antibacterial agents. As specific experimental data for this compound is not yet publicly available, this document focuses on the broader class of sulfonamide antibiotics, to which it belongs. The guide offers a framework for its potential evaluation and comparison with other major antibiotic classes, namely fluoroquinolones and beta-lactams.

Executive Summary

Sulfonamides, including the structural class of this compound, are synthetic antimicrobial agents that function by inhibiting the synthesis of folic acid, an essential nutrient for bacterial growth.[][2][3] This mechanism is distinct from that of other major antibiotic classes such as fluoroquinolones, which target DNA synthesis, and beta-lactams, which inhibit cell wall synthesis.[][5][6][7] This guide presents a comparative analysis of these mechanisms, along with representative antibacterial performance data for established drugs within these classes. Detailed experimental protocols for key assays are also provided to facilitate the evaluation of novel compounds like this compound.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide, fluoroquinolone, and beta-lactam antibiotics against common Gram-positive and Gram-negative bacteria. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values (µg/mL) Against Escherichia coli

Antibiotic ClassRepresentative AgentMIC Range (µg/mL)
Sulfonamide Sulfamethoxazole0.25 - >1024[8][9][10]
Fluoroquinolone Ciprofloxacin≤0.06 - >8[11][12]
Beta-Lactam Amoxicillin0.25 - >512[13][14][15]

Table 2: Comparative MIC Values (µg/mL) Against Staphylococcus aureus

Antibiotic ClassRepresentative AgentMIC Range (µg/mL)
Sulfonamide Sulfamethoxazole (in Trimethoprim/Sulfamethoxazole)Resistant strains >32[16]
Fluoroquinolone Ciprofloxacin0.25 - 1.0[17][18][19]
Beta-Lactam Amoxicillin0.125 - 512[20][21]

Mechanism of Action: A Comparative Overview

The antibacterial activity of an antibiotic is determined by its specific molecular target within the bacterial cell. The distinct mechanisms of action for sulfonamides, fluoroquinolones, and beta-lactams are visualized below.

Comparative Antibacterial Mechanisms of Action cluster_0 Sulfonamides cluster_1 Fluoroquinolones cluster_2 Beta-Lactams PABA PABA Dihydropteroate Synthase Dihydropteroate Synthase PABA->Dihydropteroate Synthase Substrate Dihydrofolic Acid Dihydrofolic Acid Dihydropteroate Synthase->Dihydrofolic Acid Product Sulfonamide Sulfonamide Sulfonamide->Dihydropteroate Synthase Inhibits DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV DNA Replication DNA Replication DNA Gyrase / Topoisomerase IV->DNA Replication Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA Gyrase / Topoisomerase IV Inhibits Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Beta-Lactam Beta-Lactam Beta-Lactam->Penicillin-Binding Proteins (PBPs) Inhibits

Caption: Mechanisms of action for three major antibiotic classes.

Experimental Protocols

To evaluate the antibacterial potential of a novel compound such as this compound, a standardized set of in vitro assays is essential.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for MIC Determination Start Start Prepare serial dilutions of test compound Prepare serial dilutions of test compound Start->Prepare serial dilutions of test compound Inoculate with standardized bacterial suspension Inoculate with standardized bacterial suspension Prepare serial dilutions of test compound->Inoculate with standardized bacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate with standardized bacterial suspension->Incubate at 37°C for 18-24 hours Observe for visible growth Observe for visible growth Incubate at 37°C for 18-24 hours->Observe for visible growth Determine lowest concentration with no growth (MIC) Determine lowest concentration with no growth (MIC) Observe for visible growth->Determine lowest concentration with no growth (MIC) End End Determine lowest concentration with no growth (MIC)->End

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take a small aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new antibacterial compound to mammalian cells.

General Workflow for Cytotoxicity Assay Start Start Seed mammalian cells in a 96-well plate Seed mammalian cells in a 96-well plate Start->Seed mammalian cells in a 96-well plate Expose cells to serial dilutions of test compound Expose cells to serial dilutions of test compound Seed mammalian cells in a 96-well plate->Expose cells to serial dilutions of test compound Incubate for 24-72 hours Incubate for 24-72 hours Expose cells to serial dilutions of test compound->Incubate for 24-72 hours Add viability reagent (e.g., MTT, resazurin) Add viability reagent (e.g., MTT, resazurin) Incubate for 24-72 hours->Add viability reagent (e.g., MTT, resazurin) Measure signal (e.g., absorbance, fluorescence) Measure signal (e.g., absorbance, fluorescence) Add viability reagent (e.g., MTT, resazurin)->Measure signal (e.g., absorbance, fluorescence) Calculate cell viability (%) Calculate cell viability (%) Measure signal (e.g., absorbance, fluorescence)->Calculate cell viability (%) End End Calculate cell viability (%)->End

Caption: A general workflow for assessing the cytotoxicity of a compound.

Protocol (MTT Assay Example):

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for another 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

While specific data for this compound is not yet available, its chemical structure places it within the sulfonamide class of antibiotics. This guide provides a framework for its potential evaluation by comparing the known characteristics of sulfonamides with other major antibiotic classes. The provided experimental protocols offer a standardized approach for determining its antibacterial efficacy and cytotoxicity, which are crucial steps in the drug development pipeline. Further research is necessary to elucidate the specific antibacterial spectrum and potency of this novel compound.

References

Validating the Purity of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide: A Comparative Guide to HPLC and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is a critical step in the development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the purity validation of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, a key sulfonamide derivative. Experimental data and detailed protocols are presented to aid in method selection and implementation.

The subject of this guide, this compound, is a sulfonamide compound with the molecular formula C₉H₁₄N₂O₃S and a molecular weight of approximately 230.29 g/mol . Its chemical structure and properties necessitate robust analytical methods for accurate purity assessment.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity validation depends on various factors, including the desired level of resolution, sensitivity, speed, and the nature of potential impurities. Below is a comparative summary of HPLC and CE for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Separation based on the differential migration of ions in an electric field within a narrow capillary.
Resolution High, capable of separating closely related impurities.Very high, often exceeding that of HPLC for certain analytes.
Sensitivity Good to excellent, depending on the detector (e.g., UV, MS).Generally lower with UV detection, but can be enhanced with techniques like sample stacking.
Speed Moderate, with typical run times of 15-30 minutes.Fast, with typical run times of 5-15 minutes.
Solvent Consumption Relatively high.Very low, offering a "greener" alternative.
Sample Volume Microliter range.Nanoliter range.
Robustness Generally considered very robust and reproducible.Can be more susceptible to matrix effects and changes in buffer composition.
Common Impurities Detected Starting materials, synthetic by-products, degradation products (e.g., hydrolysis, oxidation products).Similar to HPLC, with excellent resolution for charged or polar impurities.

Experimental Protocols

Detailed methodologies for the purity analysis of this compound using a standard HPLC-UV method and a comparative Capillary Zone Electrophoresis (CZE) method are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound purity and the detection of potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 water:acetonitrile) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Data Analysis:

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Potential Impurities to Monitor:

  • Starting Materials: e.g., 4-amino-5-methoxy-2-methylbenzenesulfonic acid.[1][2]

  • Synthetic By-products: Incomplete methylation or side reactions.

  • Degradation Products: Hydrolysis of the sulfonamide bond to form the corresponding sulfonic acid, or oxidation of the amino group. Common degradation products of sulfonamides can include sulfanilic acid.[3][4]

Capillary Electrophoresis (CE) Method

This protocol describes a Capillary Zone Electrophoresis (CZE) method as an alternative or complementary technique for purity assessment.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

Parameter Value
Capillary Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector)
Background Electrolyte 50 mM Sodium phosphate buffer, pH 7.0
Voltage 25 kV
Temperature 25 °C
Detection Wavelength 214 nm

| Injection | Hydrodynamic (50 mbar for 5 s) |

Sample Preparation:

  • Standard and Sample Solutions: Dissolve the reference standard and test sample in the background electrolyte to a concentration of 0.1 mg/mL.

Data Analysis:

  • Purity is assessed by comparing the peak area of the main component to the total area of all detected peaks.

Logical Workflow for Purity Validation

The following diagram illustrates a typical workflow for the purity validation of a synthesized compound like this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_characterization Structural Confirmation cluster_decision Final Assessment Synthesis Synthesis of 4-amino-5-methoxy- N,2-dimethylbenzenesulfonamide Purification Crystallization / Chromatography Synthesis->Purification HPLC_Analysis HPLC Purity Assay Purification->HPLC_Analysis NMR_Spectroscopy NMR Spectroscopy ('H, '³C) Purification->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purification->Mass_Spectrometry CE_Analysis Capillary Electrophoresis (Orthogonal Method) HPLC_Analysis->CE_Analysis Confirm Purity Impurity_ID Impurity Identification (e.g., LC-MS/MS) HPLC_Analysis->Impurity_ID If impurities > threshold Purity_Report Purity Specification Report CE_Analysis->Purity_Report Impurity_ID->Purity_Report NMR_Spectroscopy->Purity_Report Mass_Spectrometry->Purity_Report

Caption: Workflow for the synthesis, purification, and purity validation of a pharmaceutical compound.

Signaling Pathway of Sulfonamide Action (Illustrative)

While not directly related to purity analysis, understanding the mechanism of action of sulfonamides provides context for their importance. The following diagram illustrates the inhibition of the folic acid synthesis pathway in bacteria by sulfonamides.

Sulfonamide_Mechanism PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamide (e.g., 4-amino-5-methoxy- N,2-dimethylbenzenesulfonamide) Sulfonamide->Dihydropteroate_Synthase Inhibits

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

References

Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections and as growth promoters in animal husbandry.[1] The presence of sulfonamide residues in food products of animal origin, such as milk, meat, and eggs, poses potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for sulfonamides in various food matrices.[1]

To ensure food safety and regulatory compliance, robust and reliable analytical methods are essential for the accurate quantification of sulfonamide residues. Cross-validation of these methods is a critical process, particularly when transferring methods between laboratories, introducing new techniques, or comparing results from different studies.[2] This guide provides an objective comparison of commonly employed analytical methods for sulfonamide determination, supported by performance data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical strategies.

Comparative Analysis of Analytical Methods

The selection of an analytical method for sulfonamide quantification is influenced by factors such as required sensitivity, selectivity, sample matrix complexity, and throughput.[3] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique, often coupled with Ultraviolet (UV) or fluorescence detectors for routine analysis.[4][5] For higher sensitivity and confirmatory purposes, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][4] Capillary Electrophoresis (CE) has emerged as a powerful alternative, offering high separation efficiency and rapid analysis times.[6]

  • High-Performance Liquid Chromatography (HPLC): A robust and widely available technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] HPLC with UV detection is cost-effective and suitable for routine screening.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity by combining the separation power of LC with the mass-based detection of a triple quadrupole mass spectrometer.[3] It is the preferred method for trace-level quantification and unambiguous confirmation of sulfonamide identity.[4]

  • Capillary Electrophoresis (CE): This technique separates ionized molecules in an electric field within a narrow capillary.[6] CE is known for its exceptional separation efficiency, fast analysis times, and low consumption of solvents and reagents.[7]

Data Presentation: Performance Characteristics

The following tables summarize the performance characteristics of representative analytical methods for the analysis of various sulfonamides.

Table 1: High-Performance Liquid Chromatography (HPLC-UV/FLD) Method Performance

ParameterSulfonamides in Milk (HPLC-DAD)[1]Sulfonamides in Feed (HPLC-FLD)[8]Sulfonamides in Seawater (HPLC-UV)[9]
Linearity (R²) >0.99>0.99>0.995
Recovery (%) 86.4 - 100.578.2 - 105.576.7 - 115.4
Precision (RSD %) Not Specified<15< 5
LOD Not Specified0.05 - 0.1 mg/kg167 ng/L
LOQ < 100 µg/kg0.15 - 0.3 mg/kg500 ng/L
Decision Limit (CCα) 101.9 - 113.5 µg/kgNot SpecifiedNot Applicable
Detection Capability (CCβ) 114.4 - 135.4 µg/kgNot SpecifiedNot Applicable

Data compiled from multiple sources for different matrices and detection methods (Diode Array Detector - DAD, Fluorescence Detection - FLD, Ultraviolet - UV).

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterSulfonamides in Milk[3]Sulfonamides in Water[10]
Linearity (R²) >0.99>0.995
Recovery (%) 91 - 11474.3 - 118
Precision (RSD %) 1.5 - 6.00.1 - 13.2
LOD 0.5 - 2.0 µg/kg0.3 - 1.9 ng/L
LOQ 1.5 - 6.0 µg/kg1.2 - 7.6 ng/L

LC-MS/MS provides significantly lower limits of detection and quantification compared to HPLC-based methods.

Table 3: Capillary Electrophoresis (CE) Method Performance

Parameter5-Hydroxytryptophan (Related Compound)[11]General Performance
Linearity (R²) Not SpecifiedTypically >0.99
Recovery (%) Not SpecifiedAnalyte Dependent
Precision (RSD %) 2 - 3Typically < 5%
LOD Not SpecifiedGenerally higher than HPLC[7]
LOQ 132 µmol/LGenerally higher than HPLC[7]

CE data for sulfonamides is less commonly published in direct comparative tables, but performance is comparable to HPLC for many applications, with key advantages in speed and efficiency.[6][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.

Protocol 1: HPLC-UV Analysis of Sulfonamides in Milk

This protocol is adapted from established methods for sulfonamide residue analysis.[3]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • To 5 mL of milk, add an appropriate internal standard solution.

    • Add 10 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the clear supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., 10% methanol in water).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 30 °C.

    • Detector: UV-Vis or Photo-Diode Array (PDA) detector set at the maximum absorbance wavelength for sulfonamides (e.g., 265 nm).[5]

  • Method Validation

    • Linearity: Analyze spiked milk samples at a minimum of three concentration levels (e.g., 0.5x, 1x, and 1.5x the MRL of 100 µg/kg).[3]

    • Recovery and Precision: Determine by analyzing spiked samples at three concentration levels on the same day (repeatability) and on different days (intermediate precision).[3]

    • LOD and LOQ: Calculate based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) of spiked blank milk samples.[3]

Protocol 2: LC-MS/MS Analysis of Sulfonamides in Milk

This protocol provides higher sensitivity and is suitable for confirmatory analysis.[3]

  • Sample Preparation

    • The sample preparation and extraction steps are identical to the HPLC-UV method described above.

  • Chromatographic and Mass Spectrometric Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor-product ion transitions for each sulfonamide to ensure identity confirmation.[3][5]

  • Method Validation

    • Validation parameters (Linearity, Recovery, Precision, LOD, LOQ) are assessed similarly to the HPLC-UV method, but at much lower concentration levels due to the higher sensitivity of the instrument.

Mandatory Visualization

Diagrams created using Graphviz help visualize experimental workflows and logical relationships, ensuring clarity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Milk Sample (5 mL) Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile (10 mL) Precipitate Proteins Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC_MS HPLC-MS/MS System Filter->HPLC_MS Data_Acq Data Acquisition (MRM) HPLC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Residues Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for sulfonamide analysis using LC-MS/MS.

G cluster_A Method A Analysis (e.g., HPLC-UV) cluster_B Method B Analysis (e.g., LC-MS/MS) start Define Validation Scope (e.g., Method A vs. Method B) protocol Establish Standardized Validation Protocol start->protocol samples Prepare Identical Sample Sets (Blanks, Spiked Samples, Incurred Tissues) protocol->samples Analyze_A Analyze Samples using Method A samples->Analyze_A Analyze_B Analyze Samples using Method B samples->Analyze_B Results_A Generate Data Set A Analyze_A->Results_A compare Statistical Comparison (e.g., t-test, Bland-Altman plot) Results_A->compare Results_B Generate Data Set B Analyze_B->Results_B Results_B->compare conclusion Determine Comparability & Assess for Systematic Bias compare->conclusion end Validation Complete conclusion->end

Caption: Logical workflow for the cross-validation of two analytical methods.

References

comparing the efficacy of different synthetic routes to 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of target molecules is paramount. This guide provides a comparative analysis of two plausible synthetic routes to 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, a substituted aromatic sulfonamide with potential applications in medicinal chemistry. The comparison is based on inferred data from analogous chemical transformations documented in scientific literature, offering insights into potential yields, purity, and reaction conditions.

Executive Summary of Synthetic Routes

Two hypothetical synthetic pathways commencing from commercially available starting materials are outlined below. Route 1 initiates with the nitration of 2,5-dimethoxytoluene, followed by a series of functional group transformations. Route 2 employs a protection-deprotection strategy starting from 4-amino-5-methoxy-2-methylbenzenesulfonic acid.

Data Presentation: A Comparative Overview

The following table summarizes the estimated quantitative data for each synthetic route. It is important to note that these values are extrapolated from analogous reactions and may vary in practice.

ParameterRoute 1: Nitration of 2,5-dimethoxytolueneRoute 2: From 4-amino-5-methoxy-2-methylbenzenesulfonic acid (Protected)
Starting Material 2,5-dimethoxytoluene4-amino-5-methoxy-2-methylbenzenesulfonic acid
Number of Steps 44
Overall Estimated Yield 40-50%50-60%
Estimated Purity >95% (after purification)>98% (after purification)
Key Reagents Nitric acid, Sulfuric acid, Chlorosulfonic acid, Methylamine, Pd/CAcetic anhydride, Thionyl chloride, Methylamine, HCl
Potential Challenges Regioisomeric control during nitration, harsh conditions for chlorosulfonation.Protection and deprotection steps add to the overall process.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in each proposed synthetic route, based on established chemical literature for similar transformations.

Route 1: Synthesis via Nitration of 2,5-dimethoxytoluene

Step 1: Nitration of 2,5-dimethoxytoluene to 4-nitro-2,5-dimethoxytoluene

  • Procedure: To a stirred solution of 2,5-dimethoxytoluene (1 equivalent) in glacial acetic acid at 0-5°C, a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 2-3 hours and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried to afford 4-nitro-2,5-dimethoxytoluene.

  • Estimated Yield: 85-90%

Step 2: Chlorosulfonation of 4-nitro-2,5-dimethoxytoluene

  • Procedure: 4-nitro-2,5-dimethoxytoluene (1 equivalent) is added portion-wise to an excess of chlorosulfonic acid (3-4 equivalents) at 0°C. The mixture is then slowly warmed to room temperature and stirred for 4-6 hours. The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to give 4-nitro-2,5-dimethoxybenzenesulfonyl chloride.

  • Estimated Yield: 70-75%

Step 3: Amidation with Methylamine

  • Procedure: To a solution of 4-nitro-2,5-dimethoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent like dichloromethane, an aqueous solution of methylamine (2.2 equivalents) is added dropwise at 0-5°C. The reaction is stirred for 1-2 hours at room temperature. The organic layer is separated, washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N,2-dimethyl-4-nitro-5-methoxybenzenesulfonamide.

  • Estimated Yield: 80-85%

Step 4: Reduction of the Nitro Group

  • Procedure: N,2-dimethyl-4-nitro-5-methoxybenzenesulfonamide (1 equivalent) is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off through a pad of celite, and the filtrate is concentrated to give the final product, this compound.

  • Estimated Yield: >95%

Route 2: Synthesis from 4-amino-5-methoxy-2-methylbenzenesulfonic acid (Protected Route)

Step 1: Acetylation of 4-amino-5-methoxy-2-methylbenzenesulfonic acid

  • Procedure: 4-amino-5-methoxy-2-methylbenzenesulfonic acid (1 equivalent) is suspended in acetic anhydride (3-4 equivalents). The mixture is heated at 80-90°C for 2-3 hours. After cooling, the reaction mixture is poured into cold water, and the precipitated product, 4-acetylamino-5-methoxy-2-methylbenzenesulfonic acid, is collected by filtration and washed with water.

  • Estimated Yield: 90-95%

Step 2: Conversion to Sulfonyl Chloride

  • Procedure: 4-acetylamino-5-methoxy-2-methylbenzenesulfonic acid (1 equivalent) is treated with thionyl chloride (2-3 equivalents) in the presence of a catalytic amount of dimethylformamide (DMF). The mixture is heated under reflux for 2-4 hours. Excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-acetylamino-5-methoxy-2-methylbenzenesulfonyl chloride.

  • Estimated Yield: 85-90%

Step 3: Amidation with Methylamine

  • Procedure: The crude 4-acetylamino-5-methoxy-2-methylbenzenesulfonyl chloride (1 equivalent) is dissolved in dichloromethane and reacted with an aqueous solution of methylamine (2.2 equivalents) at 0-5°C. After stirring for 1-2 hours at room temperature, the organic layer is worked up as described in Route 1, Step 3, to afford 4-acetylamino-5-methoxy-N,2-dimethylbenzenesulfonamide.

  • Estimated Yield: 80-85%

Step 4: Deprotection of the Acetyl Group

  • Procedure: 4-acetylamino-5-methoxy-N,2-dimethylbenzenesulfonamide (1 equivalent) is heated under reflux in an aqueous solution of hydrochloric acid (e.g., 3M HCl) for 2-4 hours. The reaction mixture is then cooled and neutralized with a base (e.g., NaOH solution) to precipitate the final product. The product is filtered, washed with water, and dried.

  • Estimated Yield: >90%

Mandatory Visualization

Synthetic_Route_Comparison cluster_Route1 Route 1: Nitration of 2,5-dimethoxytoluene cluster_Route2 Route 2: From 4-amino-5-methoxy-2-methylbenzenesulfonic acid (Protected) A1 2,5-dimethoxytoluene B1 4-nitro-2,5-dimethoxytoluene A1->B1 Nitration C1 4-nitro-2,5-dimethoxybenzenesulfonyl chloride B1->C1 Chlorosulfonation D1 N,2-dimethyl-4-nitro-5-methoxybenzenesulfonamide C1->D1 Amidation E1 This compound D1->E1 Reduction A2 4-amino-5-methoxy-2-methylbenzenesulfonic acid B2 4-acetylamino-5-methoxy-2-methylbenzenesulfonic acid A2->B2 Acetylation C2 4-acetylamino-5-methoxy-2-methylbenzenesulfonyl chloride B2->C2 Sulfonyl Chloride Formation D2 4-acetylamino-5-methoxy-N,2-dimethylbenzenesulfonamide C2->D2 Amidation E2 This compound D2->E2 Deprotection

Caption: Comparative workflow of two synthetic routes to the target molecule.

Conclusion

Both outlined synthetic routes offer plausible pathways to this compound. Route 1 utilizes a more direct approach but may present challenges in controlling regioselectivity during the initial nitration step and involves the use of harsh reagents like chlorosulfonic acid. Route 2, employing a protecting group strategy, offers potentially better control and milder conditions for the critical sulfonyl chloride formation, which may lead to a higher overall yield and purity of the final product. The choice of the optimal route in a practical setting will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final compound. Further experimental validation is necessary to determine the most efficient and economical synthetic strategy.

A Comparative Guide to the In Vitro and In Vivo Activity of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro and in vivo activities of the benzenesulfonamide derivative, 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide. Due to the limited publicly available data on this specific compound, this guide draws upon the well-established activities of structurally similar sulfonamides and outlines the experimental protocols necessary to evaluate its biological profile. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Introduction to this compound

This compound is a substituted aromatic sulfonamide.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[2] These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific substitutions on the benzene ring and the sulfonamide nitrogen of this compound suggest potential for biological activity.

Comparative In Vitro Activity

Antimicrobial Activity

Sulfonamides are classic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] This inhibition ultimately disrupts bacterial DNA and protein synthesis.

Table 1: Hypothetical In Vitro Antimicrobial Activity Profile

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Staphylococcus aureusData not availableSulfamethoxazole16 - >128
Escherichia coliData not availableSulfamethoxazole8 - 64
Pseudomonas aeruginosaData not availableSulfamethoxazole>128
Candida albicansData not availableFluconazole0.25 - 4

MIC (Minimum Inhibitory Concentration) values for reference compounds are indicative and can vary between studies.

Anticancer Activity

Recent research has highlighted the anticancer potential of sulfonamide derivatives.[4][6] These compounds can exert their effects through various mechanisms, including inhibition of carbonic anhydrase (CA) isoforms, which are overexpressed in many tumors, and targeting other key signaling pathways involved in cancer cell proliferation and survival, such as VEGFR-2.[7]

Table 2: Hypothetical In Vitro Anticancer Activity Profile

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound MCF-7 (Breast)Data not availableDoxorubicin0.5 - 2
HCT-116 (Colon)Data not available5-Fluorouracil5 - 20
A549 (Lung)Data not availableCisplatin1 - 10

IC₅₀ (Half-maximal inhibitory concentration) values for reference compounds are indicative and can vary between studies.

Proposed Experimental Protocols

To elucidate the in vitro and in vivo activity of this compound, the following experimental protocols are recommended.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Culture the test microorganisms overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.[8][9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][10]

  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.[10][11]

Signaling Pathways and Mechanisms of Action

The biological effects of sulfonamides are mediated through their interaction with specific signaling pathways.

Bacterial Folic Acid Synthesis Pathway

As previously mentioned, the primary mechanism of antimicrobial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS).

bacterial_folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Cancer-Related Signaling Pathway (VEGFR-2)

Many sulfonamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

vegfr2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival ERK->Angiogenesis Sulfonamide_derivative Sulfonamide Derivative Sulfonamide_derivative->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by sulfonamide derivatives.

Conclusion

While direct experimental evidence for the in vitro and in vivo activity of this compound is currently unavailable, its chemical structure suggests a strong potential for biological activity, particularly as an antimicrobial or anticancer agent. The experimental protocols and mechanistic pathways outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound. Further research is warranted to fully characterize its pharmacological profile and determine its therapeutic potential.

References

Comparative Docking Analysis of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide: A Guide to Virtual Screening Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for conducting comparative docking studies of the sulfonamide derivative, 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, against various protein targets. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and data presentation formats used in the field, drawing from research on structurally similar benzenesulfonamide compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction to Comparative Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Comparative docking studies extend this by evaluating the binding affinity of a single ligand, such as this compound, against a panel of different protein targets. This approach is crucial for identifying potential on-target and off-target interactions, predicting a compound's selectivity profile, and elucidating its potential mechanism of action. Benzenesulfonamide derivatives are a well-studied class of compounds known to interact with a variety of enzymes, most notably the carbonic anhydrases.

Hypothetical Target Proteins for Docking Studies

Based on the known targets of similar benzenesulfonamide derivatives, a comparative docking study of this compound could logically include the following protein families:

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Different isoforms (e.g., CA I, CA II, CA IX) would be critical to include to assess isoform selectivity.

  • Kinases: Various kinases are implicated in cancer and inflammatory diseases. Docking against a panel of kinases could reveal potential anti-cancer or anti-inflammatory activity.

  • DNA Gyrase: An essential bacterial enzyme, making it a target for antibacterial agents.

Data Presentation: Comparative Binding Affinity

Quantitative data from docking simulations should be summarized in a clear, tabular format to facilitate comparison. The primary metric for comparison is the binding affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more stable protein-ligand complex and, therefore, a higher predicted affinity.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Key Interacting Residues
Carbonic Anhydrase I1AZMThis compound-7.5His94, His96, His119, Thr199, Thr200
Carbonic Anhydrase II2ABEThis compound-8.2His94, His96, His119, Thr199, Thr200
Carbonic Anhydrase IX5FL4This compound-9.1His94, His96, His119, Val121, Leu198
DNA Gyrase (E. coli)1KZNThis compound-6.8Asp73, Arg76, Gly77, Ile78, Arg136

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined through computational docking experiments.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of in silico experiments. The following outlines a standard protocol for comparative docking studies.

4.1. Ligand and Protein Preparation

  • Ligand Preparation: The 3D structure of this compound is generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are added, and the rotatable bonds are defined.

  • Protein Preparation: The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Gasteiger charges are added to the protein structures.

4.2. Molecular Docking

  • Grid Box Generation: A grid box is defined around the active site of each target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The prepared ligand is docked into the active site of each prepared protein. The program calculates the binding affinity and predicts the binding poses of the ligand.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each protein-ligand complex based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a comparative docking study.

Comparative_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (this compound) Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Protein_Prep Target Protein Preparation Protein_Prep->Grid_Generation Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Grid_Generation->Docking_Simulation Pose_Selection Binding Pose Selection Docking_Simulation->Pose_Selection Interaction_Analysis Interaction Analysis Pose_Selection->Interaction_Analysis Comparative_Analysis Comparative Analysis of Binding Affinities Interaction_Analysis->Comparative_Analysis

A typical workflow for a comparative molecular docking study.

Signaling Pathway Context

The potential downstream effects of this compound binding to a target like a kinase can be visualized in the context of a signaling pathway. For instance, inhibition of a kinase could block a phosphorylation cascade.

Signaling_Pathway Ligand This compound Target_Kinase Target Kinase Ligand->Target_Kinase Inhibition Substrate Substrate Protein Target_Kinase->Substrate Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., Cell Proliferation) Downstream_Signaling->Biological_Response

Inhibition of a kinase by the ligand blocks downstream signaling.

This guide provides a foundational understanding of how to approach a comparative docking study for this compound. The successful application of these methods will provide valuable insights into its potential therapeutic applications and selectivity profile.

assessing the selectivity of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide against enzyme isoforms.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. This guide provides a comparative analysis of the inhibitory activity of several benzenesulfonamide-based compounds against various isoforms of carbonic anhydrase (CA), a key enzyme family involved in numerous physiological and pathological processes.

Comparative Inhibitory Activity

The inhibitory potency of several benzenesulfonamide-containing drugs against a panel of human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data, presented as inhibition constants (Kᵢ), highlight the varying degrees of selectivity these compounds exhibit. Lower Kᵢ values indicate higher inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)hCA IV (Kᵢ, nM)
Acetazolamide 250[1]12[2][3][4]0.63-3.8[1]0.04-0.52[1]74[2][3][4]
Dorzolamide >10000[5]9[5]55.7[5]-370.8[5]
Brinzolamide -----
Celecoxib -nanomolar range[6]nanomolar range[7]--

Note: A hyphen (-) indicates that data was not found in the searched literature.

Experimental Protocols

The determination of enzyme inhibition constants is a critical step in assessing inhibitor selectivity. A common method employed for carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay Protocol

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor compounds (e.g., Acetazolamide, and other test compounds)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoforms and inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the desired concentration of the inhibitor and the pH indicator in the buffer.

  • Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water to initiate the hydration reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The rate of the catalyzed reaction is determined from the initial linear phase of the reaction curve.

  • Data Analysis:

    • Measure the initial rates of reaction at various inhibitor concentrations.

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the processes involved in assessing enzyme selectivity, the following diagrams illustrate the experimental workflow and the general mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors.

G Experimental Workflow for Assessing Enzyme Inhibitor Selectivity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock Solutions mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->mix prep_reagents Prepare Assay Buffer and Substrate initiate Initiate Reaction with Substrate prep_reagents->initiate mix->initiate measure Measure Enzyme Activity initiate->measure plot Plot Activity vs. Inhibitor Concentration measure->plot calc_ic50 Calculate IC50 plot->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for determining enzyme inhibitor selectivity.

G Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides CA Carbonic Anhydrase (Active Site with Zn2+) Product H+ + HCO3- CA->Product Catalyzes Complex CA-Inhibitor Complex (Inactive) Substrate CO2 + H2O Substrate->CA Binds to Active Site Inhibitor Benzenesulfonamide (R-SO2NH2) Inhibitor->CA Binds to Zn2+ in Active Site

Caption: General mechanism of carbonic anhydrase inhibition.

This guide provides a framework for understanding and assessing the selectivity of benzenesulfonamide-based inhibitors against carbonic anhydrase isoforms. The principles and experimental protocols outlined here are broadly applicable to the characterization of other enzyme inhibitors in drug discovery and development.

References

benchmarking 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide against standard reference compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel compound, 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide (hereafter referred to as Compound A), against the standard reference compounds Gefitinib and Osimertinib. The comparison focuses on inhibitory activity against wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear benchmark of Compound A's performance.

Comparative Inhibitory Activity

The inhibitory potential of Compound A was assessed against both wild-type (WT) EGFR and the clinically significant T790M mutant, which confers resistance to first-generation inhibitors like Gefitinib. The half-maximal inhibitory concentrations (IC₅₀) were determined using a standardized in vitro kinase assay.

Table 1: In Vitro Inhibitory Activity (IC₅₀, nM)

CompoundTarget KinaseIC₅₀ (nM)Selectivity Ratio (WT/T790M)
Compound A EGFR (WT)15.21.2
EGFR (T790M)12.7
Gefitinib EGFR (WT)25.540.0
EGFR (T790M)>1000
Osimertinib EGFR (WT)19.80.7
EGFR (T790M)13.9

Cellular Proliferation Assay

To determine the on-target effect in a cellular context, the compounds were tested for their ability to inhibit the proliferation of the NCI-H1975 human lung adenocarcinoma cell line. This cell line harbors the L858R/T790M double mutation in EGFR, making it resistant to first-generation EGFR inhibitors.

Table 2: Cellular Anti-proliferative Activity (GI₅₀, nM)

CompoundCell LineKey EGFR MutationGI₅₀ (nM)
Compound A NCI-H1975T790M28.4
Gefitinib NCI-H1975T790M>1000
Osimertinib NCI-H1975T790M21.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Inhibition Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure the inhibition of EGFR kinase activity.

  • Materials : Recombinant human EGFR (WT and T790M mutant) enzymes, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure :

    • A 2 µL aliquot of the test compound (Compound A, Gefitinib, or Osimertinib) at various concentrations was added to the wells of a 384-well plate.

    • 2 µL of the EGFR enzyme (WT or T790M) was added to each well and incubated for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding 2 µL of a mixture containing the biotinylated substrate and ATP.

    • The reaction was allowed to proceed for 60 minutes at 25°C.

    • The reaction was terminated by the addition of an EDTA-containing stop buffer, which also included the europium-labeled anti-phosphotyrosine antibody.

    • The plate was incubated for an additional 30 minutes to allow for antibody binding.

    • The TR-FRET signal was read on a suitable plate reader.

  • Data Analysis : The raw data was converted to percent inhibition relative to DMSO-only controls. IC₅₀ values were then calculated using a four-parameter logistic model.

Cellular Proliferation Assay (MTT Assay)

The effect of the compounds on cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Line : NCI-H1975 human lung adenocarcinoma cells.

  • Procedure :

    • NCI-H1975 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) was also included.

    • The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis : The absorbance values were converted to percent growth inhibition, and the GI₅₀ (concentration for 50% inhibition of cell growth) values were determined by non-linear regression analysis.

Signaling Pathways and Workflows

Visual diagrams are provided below to illustrate the relevant biological pathway and experimental processes.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Compound A Osimertinib Gefitinib Inhibitor->EGFR Inhibits Kinase_Assay_Workflow Start Start Step1 1. Add Compound to 384-well plate Start->Step1 Step2 2. Add EGFR Enzyme (WT or T790M) Step1->Step2 Step3 3. Add Substrate/ATP (Initiate Reaction) Step2->Step3 Step4 4. Incubate 60 min at 25°C Step3->Step4 Step5 5. Add Stop Buffer with Eu-Antibody Step4->Step5 Step6 6. Incubate 30 min Step5->Step6 Step7 7. Read TR-FRET Signal Step6->Step7 End End Step7->End Cell_Assay_Workflow Start Start Step1 1. Seed NCI-H1975 cells in 96-well plate Start->Step1 Step2 2. Add Serial Dilutions of Compounds Step1->Step2 Step3 3. Incubate 72 hours Step2->Step3 Step4 4. Add MTT Reagent Step3->Step4 Step5 5. Incubate 4 hours Step4->Step5 Step6 6. Solubilize Formazan with DMSO Step5->Step6 Step7 7. Read Absorbance at 570 nm Step6->Step7 End End Step7->End

Safety Operating Guide

Proper Disposal of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. The primary known hazard is its acute oral toxicity.[1][2] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Key Hazard Information:

Hazard ClassificationGHS Hazard StatementPrecautionary Code
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedP301 + P316

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.

  • Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure that appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield[4]

    • Laboratory coat[4]

  • Waste Segregation: It is crucial to segregate chemical waste. Designate a specific, clearly labeled waste container for "Toxic Solid Waste."[4] This prevents unintended chemical reactions and ensures proper final disposal.

  • Container Selection and Labeling:

    • Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical waste.[4]

    • The container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbol (e.g., skull and crossbones for toxicity).

    • Maintain a log sheet affixed to the container to record the quantities of waste added.[4]

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.[4]

    • For residual amounts in laboratory glassware, rinse the contaminated items with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

    • The resulting solvent rinse is now also considered hazardous waste and should be collected in a separate, clearly labeled "Toxic Solvent Waste" container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][3]

    • The storage area should be clearly marked as a hazardous waste accumulation point.[4]

  • Arranging for Final Disposal:

    • Once the waste container is full or is no longer being used, arrange for its collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3][4]

    • Provide the disposal service with a complete and accurate description of the waste, including its chemical composition and any other relevant safety information.

    • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment & PPE cluster_segregation Waste Segregation & Containment cluster_decontamination Decontamination of Glassware cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate this compound Waste assess Consult SDS: Identify as Toxic Solid Waste (H301) start->assess rinse Rinse Contaminated Glassware with Minimal Solvent start->rinse If glassware is contaminated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves assess->ppe container Select & Label a Compatible, Leak-Proof 'Toxic Solid Waste' Container ppe->container transfer Carefully Transfer Solid Waste to Container container->transfer log Log Waste Addition transfer->log store Store Sealed Containers in a Designated, Secure, and Ventilated Area log->store solvent_waste Collect Rinse in a Labeled 'Toxic Solvent Waste' Container rinse->solvent_waste solvent_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide (CAS No.: 49564-57-0)[1]. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 49564-57-0[1]

  • Molecular Formula: C9H14N2O3S[1]

  • Molecular Weight: 230.28 g/mol [1]

Hazard Summary

This compound is classified as Toxic if swallowed (H301) .[1] Therefore, stringent precautions must be taken to avoid ingestion and minimize exposure through other routes such as skin contact, eye contact, and inhalation of dust or aerosols.[1][2]

Personal Protective Equipment (PPE)

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] The following personal protective equipment is mandatory:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in situations with a higher risk of splashing.[4][5]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]
Body Protection A lab coat is required at a minimum. For procedures with a higher risk of contamination, impervious or fire/flame-resistant clothing should be worn.[3][4]
Respiratory Protection For routine handling within a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated or if working outside a fume hood, a full-face respirator with a particulates filter conforming to EN 143 or a NIOSH/MSHA approved respirator should be used.[4][6]

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_fumehood Work in a Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate After experiment cleanup_wipe Wipe Down Work Surfaces cleanup_decontaminate->cleanup_wipe disposal_solid Solid Waste (Contaminated PPE, Weigh Boats) cleanup_wipe->disposal_solid Segregate waste disposal_liquid Liquid Waste (Solutions) cleanup_wipe->disposal_liquid Segregate waste disposal_container Seal in Labeled Hazardous Waste Container disposal_solid->disposal_container disposal_liquid->disposal_container final_doff Doff PPE disposal_container->final_doff Store waste appropriately final_wash Wash Hands Thoroughly final_doff->final_wash

Caption: Workflow for safe handling and disposal.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. All operations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • Weighing and Transfer: Use non-sparking tools for handling the solid material.[1] Avoid creating dust.[4]

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[4] For solid spills, carefully sweep or scoop the material to avoid dust generation. For liquid spills, absorb with an inert, non-combustible material. Collect all spill waste into a designated, labeled hazardous waste container.[4]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

  • Store in a locked cabinet or a secure area.[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan:

  • Waste Identification: All waste containing this compound, including contaminated labware (e.g., vials, pipette tips), gloves, and solutions, must be treated as hazardous waste.[3][4]

  • Containerization: Collect all waste in approved, chemically compatible, and clearly labeled hazardous waste containers.[3] The label must include "Hazardous Waste" and the full chemical name.[3]

  • Disposal: Dispose of the waste through a licensed chemical waste management company, following all local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain.[2]

Emergency Procedures

  • If Swallowed: Get emergency medical help immediately.[1] Rinse mouth. Do NOT induce vomiting.[6]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6]

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.